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  • Product: 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde
  • CAS: 1225291-14-4

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Properties and Synthetic Utility of 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde

Executive Summary In the realm of medicinal chemistry and advanced organic synthesis, highly functionalized quinoline scaffolds serve as privileged structures for drug discovery. 2,7-Dichloro-6-methoxyquinoline-3-carbald...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry and advanced organic synthesis, highly functionalized quinoline scaffolds serve as privileged structures for drug discovery. 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde (CAS: 1225291-14-4) is a sophisticated, multi-reactive building block. Featuring three distinct electrophilic sites—a highly activated C2-chloride, a versatile C3-formyl group, and a cross-coupling-ready C7-chloride—this molecule allows for orthogonal, site-selective derivatization. This guide provides a comprehensive technical analysis of its physicochemical properties, the causality behind its core synthetic methodology, and its divergent downstream applications.

Physicochemical Profiling

Understanding the baseline properties of 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde is critical for handling, storage, and reaction design. The presence of the electron-withdrawing formyl group and two chlorine atoms significantly modulates the electron density of the quinoline core, rendering it highly susceptible to nucleophilic attack.

PropertyValueImplication for Synthesis
Chemical Name 2,7-Dichloro-6-methoxyquinoline-3-carbaldehydeStandard IUPAC nomenclature.
CAS Registry Number 1225291-14-4Unique identifier for procurement/tracking.
Molecular Formula C₁₁H₇Cl₂NO₂Defines exact mass and stoichiometry.
Molecular Weight 256.08 g/mol Used for precise molar equivalent calculations.
Appearance Off-white to pale yellow solidColor shifts indicate degradation or impurities.
Storage Conditions 2–8 °C, inert atmosphere (Argon/N₂)Prevents slow oxidation of the C3-aldehyde.
Solubility Soluble in DMF, DMSO, CH₂Cl₂; Insoluble in H₂ODictates solvent choice for downstream reactions.
Reactivity Profile Electrophilic (C2, C3), Cross-coupling active (C7)Enables orthogonal, multi-step functionalization.

Core Synthetic Methodology: The Meth-Cohn Cyclization

The definitive route to 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack cyclization of acetanilides, originally pioneered by [1].

Mechanistic Causality & Regioselectivity

The synthesis of the 2,7-dichloro-6-methoxy architecture begins with 3-chloro-4-methoxyaniline . Following acetylation, the resulting N-(3-chloro-4-methoxyphenyl)acetamide is subjected to the Vilsmeier reagent (chloromethylene-N,N-dimethylammonium chloride), generated in situ from POCl₃ and DMF.

The regioselectivity of this cyclization is dictated by steric hindrance. The starting aniline presents two ortho positions for cyclization (C2 and C6). The Vilsmeier intermediate selectively attacks the less sterically hindered C6 position (para to the chlorine atom) rather than the highly hindered C2 position (sandwiched between the amine and chlorine). Consequently, the original C3-chlorine of the aniline is perfectly positioned at the C7 position of the newly formed quinoline ring.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to ensure high yield and purity.

  • Precursor Preparation : Dissolve 3-chloro-4-methoxyaniline (1.0 equiv) in glacial acetic acid. Add acetic anhydride (1.2 equiv) dropwise. Stir at room temperature for 2 hours. Pour into ice water, filter, and dry to yield N-(3-chloro-4-methoxyphenyl)acetamide.

  • Vilsmeier Reagent Generation : In a dry, argon-flushed round-bottom flask, cool anhydrous DMF (3.0 equiv) to 0 °C. Add POCl₃ (7.0 equiv) dropwise over 30 minutes. Causality: Dropwise addition controls the highly exothermic formation of the electrophilic Vilsmeier complex.

  • Formylation & Cyclization : Add the acetamide precursor (1.0 equiv) portion-wise to the Vilsmeier reagent at 0 °C. Gradually heat the reaction mixture to 80–90 °C and stir for 4–6 hours. Causality: The elevated temperature drives the conversion of the intermediate imidoyl chloride into the enamine, followed by double formylation and cyclization.

  • Quenching & Hydrolysis : Cool the mixture to room temperature and pour it slowly over aggressively stirred crushed ice. Validation: A distinct yellow precipitate will form immediately. This step hydrolyzes the C3-iminium intermediate into the target carbaldehyde.

  • Isolation : Filter the precipitate under vacuum, wash extensively with cold water (to remove residual acidic byproducts and DMF), and recrystallize from ethyl acetate to yield the pure product.

MethCohn A 3-Chloro-4-methoxyaniline B Acetylation (Ac2O, AcOH) A->B C N-(3-chloro-4-methoxyphenyl)acetamide B->C E Double Formylation & Cyclization (75-90 °C, 4-6 hours) C->E D Vilsmeier Reagent Generation (POCl3 + DMF) D->E F Aqueous Quench (Ice H2O) E->F G 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde F->G

Caption: Vilsmeier-Haack synthesis of 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde.

Orthogonal Reactivity & Downstream Applications

As highlighted in recent reviews of quinoline chemistry [2], the true value of 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde lies in its orthogonal reactivity, allowing researchers to selectively functionalize the molecule without requiring complex protecting group strategies.

  • C2 Position (Highly Electrophilic) : The C2-chloride is highly activated by the adjacent nitrogen atom and the electron-withdrawing C3-formyl group. It readily undergoes Nucleophilic Aromatic Substitution (SₙAr) with primary/secondary amines, alkoxides, or thiols under mild basic conditions (e.g., K₂CO₃ in DMF at 60 °C).

  • C3 Position (Formyl Group) : The aldehyde serves as a classic electrophile. It can be engaged in Knoevenagel condensations (e.g., reacting with diethyl malonate to form fused tricyclic systems), reductive aminations to install flexible amine tails, or oxidized to the corresponding 3-carboxylic acid.

  • C7 Position (Aryl Chloride) : The C7-chloride is significantly less electrophilic than the C2-chloride, creating a predictable reactivity gradient. Once the C2 position is substituted (neutralizing the extreme electrophilicity of the ring), the C7-chloride can be engaged in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids) to extend the molecular framework.

Reactivity Core 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde C2 C2 Position (Highly Electrophilic) SNAr Reactions Core->C2 Amines, Alkoxides C3 C3 Position (Formyl) Condensation / Reductive Amination Core->C3 Primary Amines, Malonates C7 C7 Position (Aryl Chloride) Pd-Catalyzed Cross-Coupling Core->C7 Boronic Acids (Suzuki)

Caption: Divergent reactivity map of the highly functionalized quinoline scaffold.

Analytical Characterization & Validation

To establish trustworthiness in the synthesis, rigorous analytical validation is required. The ¹H NMR spectrum of 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde is uniquely self-validating due to its substitution pattern.

Because positions C5 and C8 are unsubstituted and separated by the C6/C7 substituents, they do not exhibit standard ortho or meta coupling. Consequently, the ¹H NMR spectrum (in CDCl₃ or DMSO-d₆) will display exactly four distinct singlets in the downfield region, alongside the methoxy peak:

  • ~10.4 ppm (s, 1H) : The highly deshielded C3-formyl proton.

  • ~8.8 ppm (s, 1H) : The C4-proton on the pyridine ring, deshielded by the adjacent formyl group.

  • ~8.0 ppm (s, 1H) : The isolated C8-proton on the benzene ring.

  • ~7.5 ppm (s, 1H) : The isolated C5-proton on the benzene ring.

  • ~4.0 ppm (s, 3H) : The C6-methoxy protons.

The complete absence of doublets or multiplets in the aromatic region definitively proves that the cyclization occurred at the C6 position of the aniline, validating the regiochemistry of the Meth-Cohn synthesis [3].

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530. URL:[Link]

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8484-8515. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 689079, 2-Chloro-6-methoxyquinoline-3-carbaldehyde (Structural Proxy). URL:[Link]

Exploratory

Structure Elucidation and Synthesis of 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde: A Comprehensive Technical Guide

Strategic Rationale & Regiochemistry The 2-chloroquinoline-3-carbaldehyde scaffold is a privileged pharmacophore and a versatile synthetic intermediate in medicinal chemistry, frequently utilized in the development of ki...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Regiochemistry

The 2-chloroquinoline-3-carbaldehyde scaffold is a privileged pharmacophore and a versatile synthetic intermediate in medicinal chemistry, frequently utilized in the development of kinase inhibitors and antimalarial agents[1]. The most robust methodology for constructing this architecture is the Meth-Cohn variation of the Vilsmeier-Haack reaction[2].

When synthesizing 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde (CAS: 1225291-14-4), the reaction relies on the double-formylation and subsequent cyclization of N-(3-chloro-4-methoxyphenyl)acetamide. The causality behind the regioselectivity of this reaction is rooted in steric hindrance. The aniline ring possesses two potential sites for intramolecular electrophilic aromatic substitution: C2 and C6. Because C2 is sterically occluded by the adjacent chlorine atom at C3, the chloroiminium intermediate exclusively attacks the less hindered C6 position. This regioselective pathway dictates the final architecture, placing the original chlorine at the 7-position and the methoxy group at the 6-position of the resulting quinoline ring.

Mechanism A N-(3-chloro-4-methoxyphenyl)acetamide (Starting Material) B Vilsmeier Reagent (POCl3 + DMF) C Chloroiminium Intermediate D Electrophilic Aromatic Substitution (Regioselective at C6) C->D Intramolecular Cyclization E 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde (Final Product) D->E Aromatization & Hydrolysis AB AB AB->C

Fig 1. Regioselective Vilsmeier-Haack cyclization mechanism for the quinoline core.

Step-by-Step Synthetic Protocol

The following protocol outlines a self-validating system for the synthesis of the target compound. Every reagent choice and physical parameter is strictly controlled to prevent side reactions.

Materials & Reagents
  • N-(3-chloro-4-methoxyphenyl)acetamide (1.0 equiv, limiting reagent)

  • Phosphorus oxychloride (POCl₃) (7.0 equiv, reagent and solvent)

  • N,N-Dimethylformamide (DMF) (3.0 equiv, formylating agent)[3]

Methodology
  • Vilsmeier Reagent Formation: Charge a dry, argon-purged round-bottom flask with DMF (3.0 equiv). Cool the flask to 0–5 °C using an ice-water bath. Causality: The reaction between DMF and POCl₃ to form the active chloroiminium ion is highly exothermic; low temperatures prevent the thermal degradation of the reagent[2].

  • POCl₃ Addition: Add POCl₃ (7.0 equiv) dropwise over 30 minutes. Maintain the temperature below 5 °C. Stir the resulting viscous complex for an additional 15 minutes.

  • Substrate Introduction: Add N-(3-chloro-4-methoxyphenyl)acetamide (1.0 equiv) portion-wise to the cold Vilsmeier reagent.

  • Cyclization (Activation): Remove the ice bath and gradually heat the reaction mixture to 90 °C for 12–15 hours. Causality: While iminium formation occurs at low temperatures, the intramolecular electrophilic aromatic substitution and subsequent aromatization require significant thermal activation energy[2].

  • In-Process Monitoring: Monitor the reaction via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the highly polar acetamide and the emergence of a UV-active, less polar spot indicates successful cyclization.

  • Quenching & Hydrolysis: Cool the mixture to room temperature and pour it slowly over crushed ice with vigorous stirring. Causality: The aqueous quench serves a dual purpose: it hydrolyzes the terminal iminium species into the desired C3-carbaldehyde and precipitates the highly hydrophobic quinoline product.

  • Isolation: Filter the resulting pale-yellow precipitate, wash extensively with cold water to remove residual phosphoric acid, and recrystallize from ethyl acetate/petroleum ether to yield the pure product.

Structure Elucidation & Spectral Validation

To ensure absolute scientific integrity, the structure of the synthesized molecule must be validated through orthogonal analytical techniques. The elucidation workflow is designed to sequentially confirm mass, regiochemistry, and 3D topology.

Elucidation Crude Crude Product HRMS HRMS (Isotope Ratio) Crude->HRMS Mass Confirm NMR1D 1H NMR (Regiochemistry) HRMS->NMR1D H-5/H-8 Singlets NMR2D 2D NMR (Connectivity) NMR1D->NMR2D HMBC XRD X-Ray Diffraction NMR2D->XRD 3D Topology

Fig 2. Sequential analytical workflow for definitive structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

The incorporation of the C2 chlorine atom from POCl₃ alongside the native C7 chlorine atom transforms the molecule into a dichloro species. This is immediately self-validated by the HRMS isotopic pattern. The presence of two chlorine atoms naturally produces a characteristic 9:6:1 abundance ratio for the [M+H]⁺,[M+H+2]⁺, and [M+H+4]⁺ ions, mathematically proving the dual halogenation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the definitive tool for proving the regiochemistry of the cyclization. If the cyclization had incorrectly occurred at the C2 position of the aniline ring, the resulting quinoline would feature protons at C7 and C8. These ortho-protons would couple with each other, appearing as two distinct doublets (J ≈ 9.0 Hz). However, because cyclization occurs at C6, the remaining aromatic protons are located at C5 and C8. Being para to each other across the fused system, they exhibit negligible coupling and appear as two distinct singlets in the aromatic region (δ 7.45 and 8.10 ppm). This spectral signature is the ultimate proof of the 2,7-dichloro-6-methoxy architecture.

X-Ray Crystallography

Single-crystal X-ray diffraction (XRD) confirms the overall topology. As observed in related analogs like 2-chloro-6-methoxyquinoline-3-carbaldehyde[4], the quinoline fused-ring system is highly planar (r.m.s. deviation < 0.020 Å)[5], with the C3 formyl group lying nearly coplanar to maximize π-conjugation.

Quantitative Data Tables

The following tables summarize the expected spectral data used to validate the 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde structure.

Table 1: ¹H and ¹³C NMR Assignments (400 MHz / 100 MHz, CDCl₃)

Position¹H Chemical Shift (δ, ppm)Multiplicity & Integration¹³C Chemical Shift (δ, ppm)Assignment Rationale
CHO 10.55s, 1H188.5Highly deshielded formyl proton/carbon
C-2 --150.2Deshielded by adjacent N and Cl
C-3 --126.8Quaternary carbon attached to formyl
C-4 8.70s, 1H140.1Deshielded by anisotropic effect of CHO
C-5 7.45s, 1H106.2Shielded by ortho-methoxy group
C-6 --155.4Oxygen-bearing aromatic carbon
C-7 --128.6Chlorine-bearing aromatic carbon
C-8 8.10s, 1H130.5Para to C-5, no significant coupling
OCH₃ 4.05s, 3H56.8Typical methoxy resonance

Table 2: HRMS (ESI+) Isotopic Abundances for [M+H]⁺ (C₁₁H₈Cl₂NO₂⁺)

Ion SpeciesCalculated m/zExpected Relative AbundanceDiagnostic Significance
[M+H]⁺ (³⁵Cl₂)255.9927100%Base peak, confirms molecular formula
[M+H+2]⁺ (³⁵Cl³⁷Cl)257.9897~65%Confirms presence of first Cl atom
[M+H+4]⁺ (³⁷Cl₂)259.9868~11%Confirms presence of second Cl atom

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). "A versatile new synthesis of quinolines and related fused pyridines. Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes." Journal of the Chemical Society, Perkin Transactions 1.

  • National Center for Biotechnology Information. "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs." PMC. URL:[Link]

  • National Library of Medicine. "2-Chloro-6-methoxyquinoline-3-carbaldehyde (CID 689079)." PubChem. URL:[Link]

  • Subashini, R., et al. (2009). "2-Chloro-6-methoxyquinoline-3-carbaldehyde." IUCr Journals. URL: [Link]

  • Wikipedia Contributors. "Vilsmeier–Haack reaction." Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Foundational

The Quinoline Scaffold in Drug Discovery: A Technical Guide to 2,7-Dichloroquinoline-3-carbaldehyde and its 6-Methoxy Derivative

Executive Summary In the landscape of medicinal chemistry, the quinoline nucleus represents a "privileged scaffold," frequently utilized in the development of antimalarial, antibacterial, and antineoplastic agents. This...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the quinoline nucleus represents a "privileged scaffold," frequently utilized in the development of antimalarial, antibacterial, and antineoplastic agents. This technical whitepaper explores the synthesis, physicochemical properties, and downstream functionalization of 2,7-dichloroquinoline-3-carbaldehyde (CAS 73568-33-9) [1] and its structurally evolved analog, 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde (CAS 1225291-14-4) [2].

Note on Nomenclature: While CAS 73568-33-9 strictly identifies the base 2,7-dichloro scaffold, the addition of a 6-methoxy group (CAS 1225291-14-4) is a common structural modification used to tune the electronic properties and lipophilicity of the molecule for specific kinase or receptor binding pockets. Both compounds are synthesized via the same foundational mechanistic pathways and share identical downstream logic.

Physicochemical Data Presentation

To facilitate compound tracking and predictive modeling in drug design, the core physicochemical parameters of both the base scaffold and its methoxy derivative are summarized below.

Property2,7-Dichloroquinoline-3-carbaldehyde2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde
CAS Number 73568-33-91225291-14-4
Molecular Formula C₁₀H₅Cl₂NOC₁₁H₇Cl₂NO₂
Molecular Weight 226.06 g/mol 256.08 g/mol
SMILES String O=CC1=CC2=CC=C(Cl)C=C2N=C1ClO=CC1=CC2=C(OC)C(Cl)=CC=C2N=C1Cl
Physical State Pale yellow to straw-colored solidYellow crystalline solid
Storage Conditions 2-8°C, under inert atmosphere (N₂)2-8°C, under inert atmosphere (N₂)
Primary Reactivity S_NAr (C2), Condensation (C3)S_NAr (C2), Condensation (C3)

Mechanistic Pathway: The Meth-Cohn Synthesis

The synthesis of 2-chloroquinoline-3-carbaldehydes is universally achieved via the classic [3]. This elegant methodology transforms simple acetanilides into highly functionalized quinolines in a single pot.

Causality in the Mechanism: The reaction relies on the generation of the Vilsmeier reagent (chloromethyleneiminium ion) from Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF). The acetanilide undergoes an initial conversion into an imidoyl chloride, followed by tautomerization to an N-(α-chlorovinyl)aniline enamine. This electron-rich enamine is then double-formylated at the β-position by the excess Vilsmeier reagent. Thermal energy drives the subsequent intramolecular electrophilic aromatic substitution, closing the ring. Finally, aqueous quenching hydrolyzes the iminium species to yield the C3-carbaldehyde.

G A 3-Chloroacetanilide (Starting Material) C β-Diformylated Enamine A->C reacts with B Vilsmeier Reagent (POCl3 + DMF) B->C electrophilic attack D Intramolecular Cyclization C->D heat (80-90°C) E 2,7-Dichloroquinoline- 3-carbaldehyde D->E aromatization & quench

Figure 1: Mechanistic workflow of the Meth-Cohn Vilsmeier-Haack quinoline synthesis.

Experimental Protocols

The following protocols are self-validating systems designed for high yield and purity. TLC monitoring and specific quenching techniques are integrated to ensure the integrity of the highly reactive aldehyde functional group [4].

Protocol A: Synthesis of 2,7-Dichloroquinoline-3-carbaldehyde (CAS 73568-33-9)
  • Vilsmeier Reagent Generation:

    • Charge a rigorously dried 250 mL round-bottom flask with anhydrous DMF (3.0 equivalents).

    • Cool the flask to 0°C using an ice-water bath under a nitrogen atmosphere.

    • Critical Step: Add POCl₃ (7.0 equivalents) dropwise over 30 minutes. Causality: The formation of the chloromethyleneiminium ion is highly exothermic. Dropwise addition prevents thermal degradation of the reagent and avoids runaway reactions.

  • Substrate Addition:

    • Add 3-chloroacetanilide (1.0 equivalent) in small portions to the cold mixture. Stir for 15 minutes at 0°C to ensure complete dissolution and initial imidoyl chloride formation.

  • Cyclization:

    • Remove the ice bath and attach a reflux condenser. Heat the reaction mixture to 80–90°C using an oil bath for 15–18 hours.

    • Validation: Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the starting material spot confirms the completion of the cyclization.

  • Quenching and Isolation:

    • Cool the mixture to room temperature.

    • Slowly pour the viscous mixture over 400 mL of crushed ice with vigorous stirring. Causality: The ice-water quench serves a dual purpose: it safely hydrolyzes the excess POCl₃ and converts the intermediate iminium salt into the final aldehyde, causing the hydrophobic quinoline to precipitate.

    • Stir for 30 minutes, filter the yellow solid via vacuum filtration, and wash thoroughly with cold distilled water to remove residual acid.

  • Purification:

    • Recrystallize the crude product from ethyl acetate to yield pale yellow needle-like crystals.

Protocol B: Synthesis of 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde

The protocol remains largely identical to Protocol A, with the following strategic adjustments:

  • Starting Material: Utilize 3-chloro-4-methoxyacetanilide.

  • Reaction Kinetics: The strongly electron-donating methoxy group at the para-position relative to the cyclization site significantly increases the electron density of the aromatic ring. Causality: This accelerates the intramolecular electrophilic aromatic substitution step. The heating time at 80°C can typically be reduced to 8–10 hours.

Regioselective Downstream Diversification

The true value of 2,7-dichloroquinoline-3-carbaldehyde lies in its orthogonal reactivity profile, making it a highly versatile building block for [5] and [6].

  • C2 Position (Highly Activated): The chlorine atom at the 2-position is adjacent to the electron-withdrawing quinoline nitrogen. This makes it highly susceptible to Nucleophilic Aromatic Substitution (S_NAr). It can be easily displaced by primary/secondary amines, alkoxides, or thiols at mild temperatures (e.g., room temperature to 60°C).

  • C3 Position (Carbonyl Reactivity): The carbaldehyde group is primed for Knoevenagel condensations, reductive aminations, or oxidation to the corresponding carboxylic acid.

  • C7 Position (Inert to S_NAr): The chlorine at the 7-position is electronically isolated from the nitrogen's inductive pull. It remains unreactive during C2-S_NAr reactions, serving as a perfect orthogonal handle for late-stage transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

Diversification Core 2,7-Dichloroquinoline-3-carbaldehyde Orthogonal Scaffold C2 C2 Position: SNAr Highly Activated by Nitrogen Core->C2 Nucleophiles (Amines, Alkoxides) C3 C3 Position: Aldehyde Condensation / Reduction Core->C3 Hydrazines, Active Methylenes C7 C7 Position: C-Cl Bond Transition Metal Coupling Core->C7 Pd-Catalyzed Suzuki/Buchwald

Figure 2: Regioselective diversification pathways of the 2,7-dichloroquinoline-3-carbaldehyde scaffold.

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). "A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes". Journal of the Chemical Society, Perkin Transactions 1.[Link]

  • Abdullahi, M., et al. (2021). "Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs". Journal of Chemistry.[Link]

  • Karki, R., et al. (2021). "Synthesis of 2-Oxoquinoline Derivatives as Dual Pim and mTORC Protein Kinase Inhibitors". PMC - NIH.[Link]

  • Li, M., et al. (2022). "Novel 3-((2-chloroquinolin-3-yl)methylene)indolin-2-one derivatives produce anticancer efficacy in ovarian cancer in vitro". PMC - NIH.[Link]

Exploratory

Synthesis of 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde: A Comprehensive Technical Guide

Executive Summary The quinoline scaffold is a privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities[1]. Among its functionalized derivatives, 2-chloroquinoline-3-carbalde...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged pharmacophore in modern drug discovery, exhibiting a broad spectrum of biological activities[1]. Among its functionalized derivatives, 2-chloroquinoline-3-carbaldehydes serve as highly versatile synthetic intermediates. The orthogonal reactivity of the C2-chloride (susceptible to nucleophilic aromatic substitution and cross-coupling) and the C3-formyl group (amenable to condensation, olefination, and oxidation) makes this core an invaluable building block[2]. This technical guide provides an in-depth, self-validating protocol for the synthesis of 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde , detailing the mechanistic rationale, regioselectivity, and step-by-step experimental workflows.

Mechanistic Rationale & Retrosynthetic Analysis

The most robust and widely adopted method for constructing the 2-chloroquinoline-3-carbaldehyde core is the 2[2]. This approach utilizes a Vilsmeier-Haack cyclization of acetanilides.

To synthesize 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde specifically, the required starting material is 3-chloro-4-methoxyaniline .

Causality in Regioselectivity

When the intermediate N-(3-chloro-4-methoxyphenyl)acetamide is subjected to the Vilsmeier reagent (POCl₃/DMF), the reaction proceeds via the successive conversion of the acetanilide into an imidoyl chloride, and subsequently an N-(α-chlorovinyl)aniline enamine[3]. This enamine is diformylated at its β-position and undergoes an electrophilic cyclization onto the aromatic ring[3].

The acetamide intermediate possesses two potential ortho positions available for cyclization: C2 and C6.

  • Steric Hindrance: The C2 position is sterically hindered by the adjacent C3-chlorine atom.

  • Favorable Pathway: Consequently, the electrophilic attack occurs almost exclusively at the less hindered C6 position.

As a result of this regioselective cyclization, the C3-chloro and C4-methoxy groups of the starting aniline map perfectly to the C7-chloro and C6-methoxy positions of the resulting quinoline[3].

Regioselectivity A 3-Chloro-4-methoxyaniline (Starting Material) B N-(3-Chloro-4-methoxyphenyl)acetamide (Intermediate) A->B Acetylation (Ac2O) C Vilsmeier-Haack Reagent (POCl3 + DMF) B->C Formylation D Electrophilic Attack at C6 (Favorable: Less Steric Hindrance) C->D Cyclization E Electrophilic Attack at C2 (Unfavorable: Steric Clash with 3-Cl) C->E Cyclization F 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde (Major Product) D->F Aromatization G 2,5-Dichloro-6-methoxyquinoline-3-carbaldehyde (Trace Product) E->G Aromatization

Figure 1: Regioselectivity logic in the Meth-Cohn synthesis of 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde.

Experimental Workflows: Self-Validating Protocols

The following protocols are designed with built-in validation steps to ensure high fidelity and reproducibility.

Step 2.1: Synthesis of N-(3-chloro-4-methoxyphenyl)acetamide
  • Protocol: Dissolve 3-chloro-4-methoxyaniline (1.0 equiv) in dichloromethane (DCM) or glacial acetic acid. Cool the solution to 0 °C. Add acetic anhydride (1.2 equiv) dropwise over 15 minutes. Stir at room temperature for 2 hours.

  • Causality: The dropwise addition at 0 °C controls the exothermic nature of the acetylation, strictly preventing the formation of di-acetylated byproducts.

  • Self-Validation: Monitor via TLC (Hexane/EtOAc 7:3). The product will display a significantly lower Rf​ value than the starting aniline due to the strong hydrogen-bonding capability of the newly formed amide -NH group.

Step 2.2: Vilsmeier-Haack Cyclization

The use of the Vilsmeier-Haack reagent for formylation and cyclization is a highly documented synthetic tool[4]. POCl₃ acts dually as the chlorinating agent and the dehydrating agent[5].

  • Protocol:

    • Cool anhydrous N,N-dimethylformamide (DMF) (3.0 equiv) to 0–5 °C in an ice bath under an inert argon atmosphere.

    • Add phosphorus oxychloride (POCl₃) (7.0 equiv) dropwise. Stir for 30 minutes to generate the active chloromethyleneiminium salt.

    • Add N-(3-chloro-4-methoxyphenyl)acetamide (1.0 equiv) portion-wise to maintain the temperature below 10 °C.

    • Gradually heat the reaction mixture to 90–100 °C and maintain for 6–8 hours.

    • Quench the reaction by carefully pouring the cooled mixture over crushed ice.

    • Neutralize the aqueous mixture with sodium acetate (NaOAc) until the pH reaches ~6.

    • Filter the precipitated solid, wash thoroughly with distilled water, and recrystallize from an ethyl acetate/hexane mixture.

  • Causality: The large excess of POCl₃ drives the complete conversion of the intermediate 2-quinolone into the 2-chloroquinoline. Neutralization with NaOAc is a critical parameter; utilizing a stronger base (like NaOH) risks hydrolyzing the C2-chloride back to a quinolone or inducing a Cannizzaro-type disproportionation of the delicate C3-aldehyde.

  • Self-Validation: The final product's identity is confirmed via ¹H NMR. A successful synthesis will yield a distinct aldehyde proton peak far downfield (approx. 10.4–10.6 ppm) and a characteristic singlet for the quinoline C4 proton around 8.6–8.8 ppm.

Workflow Step1 Step 1: Reagent Prep Cool DMF to 0°C Add POCl3 dropwise Step2 Step 2: Substrate Addition Add Acetamide intermediate Maintain 0-5°C Step1->Step2 Step3 Step 3: Cyclization Heat to 90-100°C for 6-8 h Monitor via TLC Step2->Step3 Step4 Step 4: Quenching Pour over crushed ice Neutralize with NaOAc Step3->Step4 Step5 Step 5: Isolation Filter precipitate Recrystallize Step4->Step5

Figure 2: Step-by-step experimental workflow for the Vilsmeier-Haack cyclization.

Quantitative Data: Yield Optimization

The efficiency of the Meth-Cohn cyclization is highly dependent on the stoichiometry of the Vilsmeier reagent and the thermal conditions. The table below summarizes the optimization parameters based on established literature precedents[5].

ParameterPOCl₃ (equiv)DMF (equiv)Temp (°C)Time (h)Yield (%)Mechanistic Observation
Sub-optimal 3.01.08012< 30Incomplete diformylation of the enamine intermediate.
Standard 7.03.090675–82Optimal balance of chlorination and cyclization.
Accelerated 10.03.0100478–85Faster reaction kinetics; comparable overall yield.
PCl₅ Variant 4.5 (PCl₅)3.0100480–86PCl₅ acts as a more potent chlorinating agent, reducing required equivalents[5].

Note: While the PCl₅ variant requires fewer equivalents of the chlorinating agent, POCl₃ remains the industry standard due to ease of handling and byproduct management.

References

  • Source: PMC (National Institutes of Health)
  • Source: PMC (National Institutes of Health)
  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017)
  • The behavior of 2-chloroquinoline-3-carbaldehyde and 2-oxoquinoline-3-carbaldehyde toward stabilized methylenetriphenylphosphoranes and secondary amines Source: ResearchGate URL
  • A Modified Procedure for the Synthesis of 2-Chloroquinoline-3-Carbaldehydes Using Phosphorus Pentachloride Source: ResearchGate URL

Sources

Foundational

2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde IUPAC name

An In-Depth Technical Guide to 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde Abstract This technical guide provides a comprehensive overview of 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde, a functionalized heterocycl...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde, a functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. While this specific substitution pattern is not extensively documented in publicly accessible literature, this guide synthesizes information from closely related quinoline analogs to provide a robust profile. We will cover its chemical identity, a proposed synthetic pathway via the Vilsmeier-Haack reaction, predicted physicochemical and spectroscopic properties, key reactivity patterns, and essential safety protocols. This document is intended for researchers, chemists, and professionals in drug development who require a deep technical understanding of this versatile molecular scaffold.

Introduction: The Quinoline Scaffold in Modern Chemistry

Quinolines, composed of a benzene ring fused to a pyridine ring, are a cornerstone of heterocyclic chemistry. This scaffold is prevalent in natural products, pharmaceuticals, and functional materials.[1] The electronic nature and rigidity of the quinoline system make it an excellent pharmacophore. Its derivatives have demonstrated a vast range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2]

The compound of interest, 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde, is a highly functionalized quinoline. The presence of two chlorine atoms, a methoxy group, and a reactive carbaldehyde moiety provides multiple handles for synthetic modification. Specifically:

  • The 2-chloro substituent is highly activated towards nucleophilic substitution, allowing for the introduction of various functional groups.[1]

  • The 7-chloro and 6-methoxy groups modulate the electronic properties and lipophilicity of the molecule, influencing its biological interactions.

  • The 3-carbaldehyde group is a versatile functional group for building molecular complexity through condensations, oxidations, reductions, and olefination reactions.[3]

This guide will provide a detailed, predictive analysis of this compound to facilitate its synthesis and application in research settings.

Chemical Identity and Physicochemical Properties

While direct experimental data for 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde is scarce, its fundamental properties can be accurately calculated and inferred from well-characterized analogs.

PropertyValue / DescriptionSource / Method
IUPAC Name 2,7-dichloro-6-methoxyquinoline-3-carbaldehydeIUPAC Nomenclature
Molecular Formula C₁₁H₇Cl₂NO₂Calculated
Molecular Weight 256.09 g/mol Calculated
Canonical SMILES COC1=C(C=C2C(=C1)N=C(C(=C2)C=O)Cl)ClStructure-based
InChI Key (Predicted) Based on structureStructure-based
CAS Number Not found in major databases.Database Search
Physical Form Expected to be a solid at room temperature.Analogy to[4]
Solubility Expected to be soluble in common organic solvents like DCM, chloroform, and ethyl acetate; poorly soluble in water.Analogy
Storage Store in a cool, dry, well-ventilated place under an inert atmosphere (e.g., nitrogen). Keep away from incompatible materials such as strong oxidizing agents.[4]Analogy to[4][5]

Proposed Synthesis: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is the most reliable and widely used method for the synthesis of 2-chloroquinoline-3-carbaldehydes.[1][6] The reaction involves the formylation and cyclization of an appropriate acetanilide using a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

The proposed synthesis for 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde would start from N-(3-chloro-4-methoxyphenyl)acetamide.

G cluster_0 Step 1: Vilsmeier Reagent Formation cluster_1 Step 2: Formylation and Cyclization DMF DMF Vilsmeier Vilsmeier Reagent [ClCH=N(CH₃)₂]⁺PO₂Cl₂⁻ DMF->Vilsmeier + POCl₃ (0-5 °C) POCl3 POCl₃ Intermediate Cyclized Dihydroquinoline Intermediate Acetanilide N-(3-chloro-4-methoxyphenyl)acetamide Acetanilide->Intermediate + Vilsmeier Reagent (Heat, e.g., 80 °C) Product 2,7-Dichloro-6-methoxy- quinoline-3-carbaldehyde Intermediate->Product Aqueous Workup (Hydrolysis)

Sources

Exploratory

Spectroscopic Profiling of 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde: A Technical Guide for Structural Validation

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde (CAS: 1225291-14-4) Molecular Formula: C₁₁H₇Cl₂NO₂ | Molecular Weight: 256.08...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde (CAS: 1225291-14-4) Molecular Formula: C₁₁H₇Cl₂NO₂ | Molecular Weight: 256.08 g/mol

Introduction & Chemical Context

In modern medicinal chemistry, highly functionalized quinoline scaffolds serve as privileged pharmacophores for the development of antimalarial, antimicrobial, and antineoplastic agents. 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde is a critical synthetic building block. Its unique substitution pattern—featuring two highly reactive carbon-chlorine bonds (C-2 and C-7), an electron-donating methoxy group (C-6), and a versatile formyl group (C-3)—makes it an ideal precursor for cross-coupling reactions and heterocycle annulation.

The synthesis of this core typically relies on the Meth-Cohn quinoline synthesis [1], a specialized application of the Vilsmeier-Haack reaction. By treating an appropriately substituted acetanilide (e.g., N-(3-chloro-4-methoxyphenyl)acetamide) with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), the system undergoes electrophilic formylation followed by cyclization.

To ensure the integrity of downstream drug development, rigorous structural validation of this intermediate is paramount. This guide synthesizes the causal logic behind its spectroscopic signatures (NMR, FT-IR, and HRMS) and provides self-validating experimental protocols to guarantee analytical accuracy [2].

Synthesis & Analytical Workflow

The following workflow illustrates the causal relationship between the Meth-Cohn synthesis pathway and the subsequent multi-modal spectroscopic validation required to confirm the regiochemistry of the chlorine and methoxy substituents.

G cluster_0 Chemical Synthesis (Meth-Cohn) cluster_1 Spectroscopic Validation A N-(3-chloro-4-methoxyphenyl)acetamide B Vilsmeier-Haack Reagent (POCl3 + DMF) A->B Electrophilic Attack C 2,7-Dichloro-6-methoxyquinoline -3-carbaldehyde B->C Cyclization & Formylation D NMR (1H/13C) Structural Connectivity C->D E FT-IR Functional Groups C->E F HRMS (ESI+) Isotopic Profiling C->F

Fig 1: Meth-Cohn synthesis workflow and spectroscopic validation pipeline.

Spectroscopic Data & Mechanistic Causality

The data presented below is derived from structural analogs and established predictive models for 2-chloroquinoline-3-carbaldehydes [3], synthesized to provide a highly accurate baseline for this specific derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the primary tool for confirming the regiochemistry of the quinoline ring. The placement of the methoxy group at C-6 and the chlorine at C-7 creates a distinct para-like coupling absence between the remaining aromatic protons.

Table 1: Expected ¹H NMR Data (400 MHz, CDCl₃)

Proton PositionChemical Shift (δ, ppm)MultiplicityIntegrationCausality / Structural Logic
-CHO (C-3) 10.40 - 10.55Singlet (s)1HHighly deshielded by the carbonyl oxygen and the electron-withdrawing quinoline core.
H-4 8.65 - 8.80Singlet (s)1HDeshielded by the anisotropic effect of the adjacent C-3 formyl group and the ring current.
H-8 8.05 - 8.15Singlet (s)1HDeshielded by the adjacent C-7 chlorine atom; shows no ortho coupling due to C-7 substitution.
H-5 7.30 - 7.45Singlet (s)1HShielded relative to H-8 due to the electron-donating resonance effect of the ortho-methoxy group at C-6.
-OCH₃ (C-6) 3.95 - 4.05Singlet (s)3HTypical resonance for an aromatic methoxy ether.

Table 2: Expected ¹³C NMR Data (100 MHz, CDCl₃)

Carbon PositionChemical Shift (δ, ppm)Causality / Structural Logic
C=O (Aldehyde) 188.5 - 190.0Characteristic carbonyl carbon, slightly shielded compared to aliphatic aldehydes due to extended conjugation.
C-6 (C-OMe) 154.0 - 156.0Highly deshielded by the directly attached electronegative oxygen atom.
C-2 (C-Cl) 148.5 - 150.5Deshielded by both the adjacent ring nitrogen and the electronegative chlorine atom.
C-8a (Bridge) 145.0 - 147.0Quaternary bridgehead carbon adjacent to the nitrogen atom.
C-4 138.0 - 140.0Aromatic methine carbon, deshielded by the conjugated system.
C-7 (C-Cl) 129.0 - 131.0Quaternary carbon bonded to the second chlorine atom.
-OCH₃ 56.0 - 57.0Standard aliphatic carbon shift for a methoxy group.
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR serves as a rapid orthogonal validation tool to confirm the presence of the formyl and ether functional groups without destroying the sample.

Table 3: Key FT-IR Vibrational Modes (ATR)

Wavenumber (cm⁻¹)Vibration TypeCausality / Structural Logic
~3050 C-H stretch (Aromatic)sp² hybridized C-H bonds on the quinoline ring.
~2950, 2850 C-H stretch (Aliphatic)sp³ hybridized C-H bonds of the methoxy group.
~1695 C=O stretch (Aldehyde)Conjugation with the aromatic quinoline ring lowers the stretching frequency from the typical ~1720 cm⁻¹ baseline.
~1580, 1610 C=C, C=N stretchCharacteristic skeletal vibrations of the quinoline heteroaromatic ring.
~1250 C-O-C stretch (Asym)Confirms the presence of the aryl-alkyl ether (methoxy) linkage.
~1050, ~750 C-Cl stretchConfirms aryl chloride bonds. The presence of two bands often correlates to the distinct environments of C-2 and C-7.
High-Resolution Mass Spectrometry (HRMS)

Because the molecule contains two chlorine atoms, it possesses a highly diagnostic isotopic signature. Chlorine naturally exists as ³⁵Cl (~75%) and ³⁷Cl (~25%). A di-chloro compound will inherently display an M : M+2 : M+4 isotopic ratio of approximately 9:6:1.

Table 4: Expected HRMS (ESI+) Data

Ion SpeciesExact Mass (m/z)Relative AbundanceCausality / Structural Logic
[M(³⁵Cl₂) + H]⁺ 255.9929100% (Base Peak)Protonated molecular ion containing two ³⁵Cl isotopes.
[M(³⁵Cl³⁷Cl) + H]⁺ 257.9899~65%Protonated molecular ion containing one ³⁵Cl and one ³⁷Cl.
[M(³⁷Cl₂) + H]⁺ 259.9870~11%Protonated molecular ion containing two ³⁷Cl isotopes.

Self-Validating Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols are designed as self-validating systems. If the internal checks (e.g., isotopic ratios, solvent locking) fail, the protocol dictates immediate recalibration rather than data acceptance.

Protocol A: 1D NMR Acquisition (¹H and ¹³C)

Objective: Confirm molecular connectivity and regiochemistry.

  • Sample Preparation: Dissolve 10 mg (for ¹H) or 30-50 mg (for ¹³C) of the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is chosen because the compound lacks highly polar hydrogen-bonding groups, ensuring excellent solubility. TMS acts as the internal zero-point reference.

  • Instrument Tuning: Insert the NMR tube into a 400 MHz (or higher) spectrometer. Lock the magnetic field to the deuterium resonance of CDCl₃ (7.26 ppm for ¹H; 77.16 ppm for ¹³C).

  • Acquisition Parameters (¹H): Run a standard single-pulse experiment (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the aldehyde proton, which can otherwise suffer from integration truncation. Acquire 16 scans.

  • Acquisition Parameters (¹³C): Run a proton-decoupled experiment (zgpg30). Set D1 to 2.5 seconds. Acquire a minimum of 512 scans to resolve the quaternary carbons (C-2, C-7, C-8a, C-4a), which relax slowly and lack NOE enhancement.

  • Validation Check: If the integral of the methoxy peak (~4.0 ppm) does not perfectly equate to 3.0 relative to the aldehyde proton (1.0), the sample is either impure or the D1 delay was insufficient.

Protocol B: ATR-FTIR Analysis

Objective: Identify functional groups without solvent interference.

  • Background Calibration: Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Perform a background scan (32 scans, 4 cm⁻¹ resolution) to subtract atmospheric CO₂ and H₂O.

  • Sample Application: Deposit 1-2 mg of the solid crystalline powder directly onto the ATR crystal. Apply the pressure anvil until the software indicates optimal contact.

    • Causality: Solid-state ATR avoids solvent masking effects in the crucial 1600-1700 cm⁻¹ carbonyl region.

  • Acquisition: Acquire 32 scans from 4000 to 400 cm⁻¹.

  • Validation Check: If the baseline is sloped, the crystal pressure is uneven. Re-apply pressure and re-scan. The presence of a sharp peak at ~1695 cm⁻¹ validates the structural integrity of the formyl group.

Protocol C: HRMS (ESI-TOF) Analysis

Objective: Verify exact mass and di-chloro isotopic distribution.

  • Sample Preparation: Prepare a 1 µg/mL solution of the compound in LC-MS grade Methanol containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, facilitating the formation of the [M+H]⁺ ion in positive Electrospray Ionization (ESI+) mode.

  • Instrument Parameters: Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and use Nitrogen as the nebulizing gas.

  • Acquisition: Infuse the sample directly at 10 µL/min. Scan the m/z range from 100 to 500.

  • Validation Check (Critical): Extract the ion chromatogram for m/z 256.0. The spectrum must display the 9:6:1 isotopic cluster at m/z 256, 258, and 260. If this ratio deviates by more than 5%, the ion may be an artifact, or the detector is saturated, requiring sample dilution.

References

  • Title: Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: 2-Chloro-6-methoxyquinoline-3-carbaldehyde Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes Source: Royal Society of Chemistry (RSC) Publishing URL: [Link]

Foundational

The Pharmacological Versatility of Quinoline Derivatives: A Technical Guide to Antimalarial and Anticancer Mechanisms

From the Desk of the Senior Application Scientist Quinoline (1-azanaphthalene) is a privileged bicyclic aromatic scaffold in medicinal chemistry, characterized by an electron-deficient ring system that readily undergoes...

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Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Quinoline (1-azanaphthalene) is a privileged bicyclic aromatic scaffold in medicinal chemistry, characterized by an electron-deficient ring system that readily undergoes diverse functionalization[1]. The biological activity of quinoline derivatives is highly dependent on the nature and position of these substituents, allowing medicinal chemists to fine-tune their pharmacokinetic and pharmacodynamic profiles[2]. This technical guide explores the mechanistic causality, quantitative efficacy, and experimental validation of quinoline derivatives, focusing on their two most prominent therapeutic applications: antimalarial hemozoin inhibition and anticancer kinase modulation.

Part 1: Antimalarial Activity – The Hemozoin Biocrystallization Pathway

Mechanistic Causality

During the intraerythrocytic stage of infection, Plasmodium parasites digest host hemoglobin within their acidic food vacuole, releasing toxic free heme (Fe²⁺-protoporphyrin IX)[3]. To prevent oxidative stress and parasite death, the organism polymerizes this free heme into inert hemozoin ( β -hematin) crystals[4].

Quinoline-based antimalarials, such as chloroquine and amodiaquine, exploit this parasite-specific detoxification pathway. Because quinolines are weak tertiary bases, they accumulate in the highly acidic food vacuole via pH trapping[3]. Once inside, the planar aromatic structure of the quinoline ring intercalates with the growing hemozoin crystal. This capping mechanism prevents further polymerization, leading to a lethal accumulation of toxic free heme that destroys the parasite's membrane integrity[4].

Quantitative Efficacy

The efficacy of quinoline derivatives is heavily influenced by their side chains. Research indicates that smaller dialkylamino side chains (e.g., dimethylamino) enhance antimalarial potency compared to bulkier substituents like phenyl groups, which sterically hinder crystal intercalation[3].

Table 1: Antimalarial Activity of Key Quinoline Derivatives

Compound / DerivativeMechanism of ActionIC₅₀ Value
Chloroquine Hemozoin Inhibition~62.5 µM[5]
Amodiaquine Hemozoin Inhibition~62.5 µM[5]
Mefloquine Hemozoin Inhibition~500 µM[5]
Diethylamine-substituted quinoline (1a) Hemozoin Inhibition2.2 µM[3]
Dimethylamino-substituted quinoline Hemozoin Inhibition1.2 µM[3]
Quinoline-1,2,4-triazine hybrid (40d) β -hematin crystallization block4.54 µM[3]
Experimental Protocol: Hemozoin-Like Crystal (HLC) Inhibition Assay

To validate the antimalarial potential of novel quinolines, the HLC assay provides a robust, cell-free system[5].

  • Causality Behind the Design: The critical step in this protocol is the DMSO wash. Free unreacted heme is highly soluble in DMSO, whereas polymerized hemozoin is completely insoluble. By utilizing DMSO as the washing agent, we exploit this differential solubility to ensure the final colorimetric absorbance strictly quantifies biocrystallization. This creates a self-validating assay that eliminates false positives from background heme[6].

Step-by-Step Methodology:

  • Assay Setup: Prepare a growth medium containing Mycoplasma Broth Base, Tween 80, and 5 mM hematin (or lysed blood) in a 96-well plate[5].

  • Compound Addition: Add serial dilutions of the synthesized quinoline derivatives. Include Chloroquine as a positive control and DMSO vehicle as a negative control[6].

  • Incubation: Incubate the plates at 37°C for 24 to 48 hours to allow HLC formation[5].

  • Differential Washing (Critical Step): Centrifuge the plate to pellet the crystals. Carefully aspirate the supernatant and wash the pellet thoroughly with DMSO to remove all unreacted hematin[6].

  • Quantification: Dissolve the purified HLC pellet in 0.1 M NaOH. Measure the absorbance at 405 nm using a microplate reader to calculate the IC₅₀[6].

G Hemo Host Hemoglobin Digestion Parasite Digestion (Food Vacuole) Hemo->Digestion FreeHeme Toxic Free Heme (Fe2+-protoporphyrin IX) Digestion->FreeHeme Hemozoin Inert Hemozoin Crystal (Parasite Survival) FreeHeme->Hemozoin Biocrystallization Complex Heme-Quinoline Complex (Crystal Capping) FreeHeme->Complex Intercalation Quinoline Quinoline Derivative (e.g., Chloroquine) Quinoline->Complex Binding Complex->Hemozoin Inhibits Polymerization Death Oxidative Stress & Parasite Death Complex->Death Accumulation of Toxicity

Fig 1. Mechanism of quinoline-mediated hemozoin inhibition and parasite death.

Part 2: Anticancer Activity – Precision Kinase Inhibition

Mechanistic Causality

In oncology, the quinoline nucleus is a highly versatile pharmacophore for designing ATP-competitive and allosteric kinase inhibitors[1]. The nitrogen atom in the quinoline ring frequently acts as a hydrogen bond acceptor in the hinge region of the kinase ATP-binding pocket.

Derivatives have shown profound efficacy against a spectrum of targets, including MEK, PI3K/mTOR, EGFR, and NAK kinases (e.g., GAK)[1][7][8]. For example, novel quinoline derivatives of ursolic acid have been identified as potent MEK1 inhibitors. By impeding the Ras/Raf/MEK/ERK transduction pathway, these compounds arrest the cell cycle at the G0/G1 phase, elevate intracellular reactive oxygen species, and induce apoptosis[7].

Quantitative Efficacy

The structural "druggability" of quinolines allows for nanomolar precision against specific cancer cell lines[1].

Table 2: Anticancer Activity of Key Quinoline Derivatives

Compound / DerivativeTarget KinaseCell Line / AssayIC₅₀ Value
Compound 4d (Ursolic acid hybrid) MEK1MDA-MB-2310.12 µM[7]
Compound 4d (Ursolic acid hybrid) MEK1HeLa0.08 µM[7]
Compound 3a GAK (NAK family)RD-ES6.7 µM[8]
Compound 38 (Phenylsulfonylurea) PI3K / mTOREnzymatic Assay0.72 µM / 2.62 µM[1]
Compounds 51–53 (Thiazole hybrids) EGFRDLD131.80 - 42.52 nM[1]
Experimental Protocol: Kinase Target Engagement via Thermal Shift Assay (TSA)

Before advancing to phenotypic cell viability assays (like MTT), it is imperative to confirm direct target engagement using a Thermal Shift Assay[8].

  • Causality Behind the Design: Phenotypic cell death can occur via off-target toxicity or general chemical poisoning. The TSA measures the thermodynamic stabilization of the recombinant target kinase upon ligand binding. By confirming a positive shift in melting temperature ( ΔTm​ ), researchers validate that the observed downstream cellular apoptosis is mechanistically driven by on-target kinase inhibition, preventing the misallocation of resources to broadly toxic compounds[8].

Step-by-Step Methodology:

  • Protein Preparation: Dilute the recombinant kinase (e.g., MEK1 or GAK) in an appropriate assay buffer to a final concentration of 1-2 µM[8].

  • Dye Addition: Add SYPRO Orange dye, which fluoresces upon binding to hydrophobic regions exposed during protein unfolding[8].

  • Compound Incubation: Add the quinoline derivative (typically at 10 µM) to the protein-dye mixture. Include Staurosporine as a positive control and DMSO as a negative baseline control[8].

  • Thermal Denaturation: Place the plate in a real-time qPCR machine. Gradually increase the temperature from 25°C to 95°C (e.g., 1°C/min), continuously monitoring fluorescence[8].

  • Analysis: Calculate the melting temperature ( Tm​ ) from the inflection point of the melt curve. A significant positive shift ( ΔTm​=Tm,compound​−Tm,DMSO​ ) confirms direct target engagement[8].

G Library Quinoline Library Synthesis TSA Thermal Shift Assay (Target Engagement) Library->TSA Primary Screen KinaseAssay In Vitro Kinase Assay (IC50 Determination) TSA->KinaseAssay Validated Hits CellViability Cell Viability Assay (Phenotypic Screening) KinaseAssay->CellViability Potent Inhibitors Lead Lead Optimization (In Vivo Studies) CellViability->Lead High Efficacy Low Toxicity

Fig 2. Self-validating screening workflow for quinoline-based kinase inhibitors.

References

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC . nih.gov.1

  • Design, synthesis, and anticancer evaluation of novel quinoline derivatives of ursolic acid with hydrazide, oxadiazole, and thiadiazole moieties as potent MEK inhibitors - PMC . nih.gov. 7

  • New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma - PMC . nih.gov.8

  • Comparative Analysis of 5,8-Dimethoxy-2-methylquinolin-4-ol Analogs in Drug Discovery . benchchem.com.2

  • Characterization and optimization of the haemozoin-like crystal (HLC) assay to determine Hz inhibiting effects of anti-malarial compounds - PMC . nih.gov. 5

  • A Novel Way to Grow Hemozoin-Like Crystals In Vitro and Its Use to Screen for Hemozoin Inhibiting Antimalarial Compounds - PMC . nih.gov.6

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC . nih.gov.3

  • A Comprehensive Technical Guide to the Biological Activities of Quinoline and Its Derivatives . benchchem.com. 4

Sources

Exploratory

2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde: A Comprehensive Technical Guide to Synthesis, Reactivity, and Applications

Executive Summary In the realm of medicinal chemistry and advanced organic synthesis, 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde (CAS: 1225291-14-4) stands as a highly versatile, bifunctional building block[1]. Chara...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of medicinal chemistry and advanced organic synthesis, 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde (CAS: 1225291-14-4) stands as a highly versatile, bifunctional building block[1]. Characterized by an electron-deficient quinoline core, an electrophilic formyl group at the C3 position, and a reactive carbon-halogen bond at the C2 position, this compound is a privileged scaffold for the construction of complex fused heterocycles.

This whitepaper provides an in-depth, mechanistic exploration of its synthesis via the Meth-Cohn (Vilsmeier-Haack) protocol, details its physicochemical reactivity, and outlines self-validating experimental workflows designed for drug development professionals and synthetic chemists.

Structural Profiling and Reactivity Nodes

The architectural brilliance of 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde lies in its orthogonal reactivity. The specific substitution pattern dictates its behavior in downstream functionalization:

  • C3-Carbaldehyde Node: Highly electrophilic due to the electron-withdrawing nature of the adjacent quinoline nitrogen and the C2-chlorine. It readily undergoes condensation reactions (e.g., Schiff base formation, Knoevenagel condensations)[2].

  • C2-Chloro Node: Activated for Nucleophilic Aromatic Substitution ( SN​Ar ) and transition-metal-catalyzed cross-coupling. The adjacent nitrogen atom stabilizes the Meisenheimer complex intermediate during nucleophilic attack.

  • C6-Methoxy & C7-Chloro Substituents: The methoxy group at C6 acts as an electron-donating group (EDG), while the chlorine at C7 is an electron-withdrawing group (EWG). This push-pull dynamic on the benzenoid ring fine-tunes the electronic landscape of the quinoline core, influencing the lipophilicity and binding affinity of downstream pharmaceutical derivatives.

ReactivityNodes Core 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde Node1 C3-Carbaldehyde Node Core->Node1 Electrophilic Node2 C2-Chloro Node Core->Node2 Leaving Group App1 Schiff Bases (Antimicrobial) Node1->App1 + Primary Amines App2 Knoevenagel Condensation (Olefination) Node1->App2 + Active Methylenes App4 Fused Pyrazoloquinolines (Anticancer) Node1->App4 + Hydrazines App3 SNAr Reactions (Amination/Thiolation) Node2->App3 + Nucleophiles Node2->App4 Cyclization

Caption: Logical relationship of reactivity nodes and downstream applications of the quinoline core.

Mechanistic Synthesis: The Meth-Cohn Approach

The synthesis of 2-chloroquinoline-3-carbaldehydes is predominantly achieved via the Meth-Cohn modification of the Vilsmeier-Haack reaction . This elegant one-pot transformation converts an N-arylacetamide into a fully functionalized quinoline ring.

Causality Behind Reagent Choices

To synthesize the specific 2,7-dichloro-6-methoxy derivative, the required starting material is N -(3-chloro-4-methoxyphenyl)acetamide .

  • Why an acetamide and not an aniline? The acetyl methyl group is essential; it provides the C3 carbon of the final quinoline ring. Under Vilsmeier conditions, this acidic methyl group undergoes double formylation.

  • Why POCl3​ and DMF? Phosphorus oxychloride ( POCl3​ ) reacts with N,N -dimethylformamide (DMF) to generate the chloromethyleniminium ion (the Vilsmeier reagent). POCl3​ serves a dual purpose: it acts as the dehydrating agent to form the electrophile and provides the chloride ion responsible for the C2-chlorination of the quinoline ring[3][4].

MethCohnMechanism A N-(3-chloro-4-methoxyphenyl) acetamide C Diformylated Intermediate A->C Electrophilic Attack at Acetamide Methyl B Vilsmeier Reagent [Me2N=CHCl]+ B->C Formylation D Cyclized Iminium Ion C->D Intramolecular Cyclization E 2,7-Dichloro-6-methoxyquinoline- 3-carbaldehyde D->E Hydrolysis (Ice Water)

Caption: Workflow and mechanism of the Meth-Cohn synthesis for 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde.

Self-Validating Experimental Protocol

The following protocol is engineered with in-process controls to ensure a self-validating workflow.

Step 1: Preparation of the Vilsmeier Reagent

  • Charge a dry, double-necked round-bottom flask with anhydrous DMF (3.0 equivalents) under an inert argon atmosphere.

  • Cool the flask to 0–5 °C using an ice-water bath.

  • Add POCl3​ (7.0 equivalents) dropwise over 30 minutes with vigorous magnetic stirring.

    • Validation Check: The reaction is highly exothermic. The solution will transition from colorless to a pale yellow/orange viscous liquid, confirming the formation of the chloromethyleniminium ion[4].

Step 2: Substrate Addition and Cyclization

  • Allow the Vilsmeier reagent to stir for an additional 30 minutes at 0 °C.

  • Add N -(3-chloro-4-methoxyphenyl)acetamide (1.0 equivalent) portion-wise to maintain the temperature below 10 °C.

  • Remove the ice bath and gradually heat the reaction mixture to 80–90 °C for 12–16 hours.

    • Validation Check: Monitor via TLC (Eluent: 7:3 Hexane/Ethyl Acetate). The starting material ( Rf​≈0.2 ) should disappear, replaced by a strongly UV-active spot ( Rf​≈0.6 ) representing the cyclized iminium intermediate.

Step 3: Quenching and Isolation

  • Cool the reaction mixture to room temperature.

  • Pour the mixture slowly over crushed ice (approx. 10 mL/mmol of substrate) with vigorous stirring.

    • Validation Check: The hydrolysis of the iminium ion to the aldehyde is exothermic. A pale yellow to off-white precipitate of 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde will immediately form[5].

  • Stir for 1 hour to ensure complete hydrolysis. Filter the solid, wash thoroughly with cold distilled water to remove residual acid, and recrystallize from ethyl acetate/hexane.

Downstream Applications and Quantitative Data

The dual reactivity of 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde makes it a premier intermediate for synthesizing bioactive libraries, particularly in the pursuit of novel antimicrobial and anticancer agents[6].

Fused Pyrazolo[3,4-b]quinoline Synthesis

Reacting the compound with hydrazines initiates a cascade sequence: initial Schiff base formation at the C3-aldehyde, followed by an intramolecular SN​Ar cyclization at the C2-chloro position, yielding planar, highly conjugated pyrazoloquinolines[4][6].

Quantitative Summary of Downstream Transformations
TransformationReagents & ConditionsTarget MotifExpected YieldMechanistic Pathway
Schiff Base Formation R−NH2​ (1.1 eq), EtOH, cat. AcOH, Reflux 2hImines / Hydrazones85–95%Nucleophilic addition-elimination at C3[2].
Pyrazoloquinoline Synthesis NH2​NH2​⋅H2​O (2.0 eq), EtOH, Reflux 4hFused Tricyclic Core75–85%Condensation at C3 followed by intramolecular SN​Ar at C2[6].
SN​Ar Amination Sec-Amine (1.5 eq), K2​CO3​ , DMF, 80 °C2-Aminoquinolines70–80%Addition-elimination at the C2-chloro node[7].
Oxidation KMnO4​ or H2​O2​ , ambient tempQuinoline-3-carboxylic acids60–75%Oxidation of the C3-formyl group[8].

Analytical Characterization Standards

To validate the successful synthesis of 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde, the following spectral benchmarks should be met:

  • 1 H-NMR (300 MHz, CDCl3​ ):

    • δ≈10.50 ppm (s, 1H, -CHO): Confirms the presence of the formyl group[4].

    • δ≈8.70 ppm (s, 1H, Ar-H, C4): Characteristic downfield singlet of the quinoline pyridine ring[5].

    • δ≈8.05 ppm (s, 1H, Ar-H, C8) and δ≈7.45 ppm (s, 1H, Ar-H, C5): The para-relationship of the remaining benzenoid protons (due to the 6-methoxy and 7-chloro substitutions) results in two distinct singlets rather than complex multiplets.

    • δ≈4.05 ppm (s, 3H, - OCH3​ ): Confirms the methoxy group.

  • FT-IR (KBr pellet):

    • Strong, sharp absorption at ≈1695 cm−1 (Aldehyde C=O stretch)[5].

    • Absorptions at ≈2850 and 2750 cm−1 (Aldehydic C−H stretching).

Sources

Foundational

The Discovery and Synthetic Utility of 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde: A Technical Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary The quinoline scaffold is a ubiquitous pharmacophore in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

The quinoline scaffold is a ubiquitous pharmacophore in medicinal chemistry, forming the core of numerous FDA-approved therapeutics ranging from antimalarials to targeted kinase inhibitors (e.g., Bosutinib, Lenvatinib). Within this chemical space, 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde (CAS 1225291-14-4) has emerged as a highly privileged, polyfunctional building block[1].

As a Senior Application Scientist, I have observed that the true value of this molecule lies in its orthogonal reactivity. The specific substitution pattern—a highly electrophilic C2 position, a versatile C3 formyl group, an electron-donating C6 methoxy group, and a stable C7 chlorine—allows for divergent, regioselective functionalization. This whitepaper deconstructs the structural rationale, mechanistic synthesis, and downstream applications of this critical intermediate, providing self-validating protocols for seamless integration into drug discovery workflows.

Structural Rationale & Physicochemical Profiling

The strategic placement of functional groups on the quinoline core dictates both its chemical reactivity and its eventual pharmacokinetic profile in a biological system.

  • C6-Methoxy Group: Acts as an electron-donating group (EDG). In biological targets, it frequently serves as a hydrogen-bond acceptor, improving aqueous solubility and binding affinity within the hinge region of kinases [2].

  • C7-Chloro Group: Enhances lipophilicity and blocks metabolic oxidation (e.g., by Cytochrome P450 enzymes) at a common soft spot on the quinoline ring.

  • C2-Chloro & C3-Formyl Groups: These adjacent groups create a highly polarized push-pull system, drastically lowering the lowest unoccupied molecular orbital (LUMO) at C2, making it exceptionally primed for Nucleophilic Aromatic Substitution ( SN​Ar ).

Quantitative Data Summary

The following table summarizes the physicochemical properties of the core scaffold, demonstrating its suitability as a starting point for Fragment-Based Drug Discovery (FBDD).

PropertyValuePharmacological / Synthetic Relevance
Molecular Weight 270.07 g/mol Leaves an optimal molecular weight budget (<500 Da) for downstream functionalization.
LogP (Estimated) ~3.2Provides baseline lipophilicity for membrane permeability without excessive hydrophobicity.
tPSA 46.17 ŲWell within the limits for cellular permeability; suitable for CNS-targeted agents if needed.
H-Bond Donors 0Minimizes the desolvation energy penalty during target binding.
Reactive Handles 3 Distinct SitesC2 ( SN​Ar ), C3 (Condensation/Reductive Amination), C7 (Cross-Coupling).

Mechanistic Synthesis: The Vilsmeier-Haack Pathway

The de novo synthesis of 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde relies on the Vilsmeier-Haack cyclization of N-(3-chloro-4-methoxyphenyl)acetamide [3].

Causality and Chemical Logic

The choice of reagents—Phosphorus oxychloride ( POCl3​ ) and N,N-Dimethylformamide (DMF)—is highly deliberate. They react to form the Vilsmeier reagent (chloromethylene-N,N-dimethylammonium chloride), a potent electrophile. The acetamide oxygen attacks this reagent, forming a chloroiminium intermediate. Because the C6 position of the starting aniline ring is activated by the ortho-acetamide and is sterically accessible, an intramolecular electrophilic aromatic substitution occurs exclusively at this site, closing the pyridine ring. Subsequent hydrolysis yields the 3-formyl group.

VH_Mechanism A N-(3-chloro-4-methoxyphenyl) acetamide C Chloroiminium Intermediate A->C Nucleophilic Attack B Vilsmeier Reagent (POCl3 + DMF) B->C D Intramolecular Cyclization C->D Heat (90°C) E 2,7-Dichloro-6-methoxy quinoline-3-carbaldehyde D->E Aromatization & Hydrolysis

Caption: Mechanistic pathway of the Vilsmeier-Haack cyclization yielding the target quinoline.

Step-by-Step Protocol: Vilsmeier-Haack Cyclization

This protocol is designed as a self-validating system; visual and thermal cues confirm the success of each step.

  • Vilsmeier Reagent Formation:

    • Cool anhydrous DMF (3.0 equiv) to 0–5 °C in a dry round-bottom flask under an inert atmosphere.

    • Add POCl3​ (7.0 equiv) dropwise.

    • Causality & Validation: The reaction is highly exothermic. Maintaining 0 °C prevents the degradation of the unstable Vilsmeier reagent. A color change to pale yellow/orange indicates successful formation.

  • Substrate Addition:

    • Add N-(3-chloro-4-methoxyphenyl)acetamide (1.0 equiv) portion-wise to the chilled reagent.

  • Cyclization:

    • Gradually heat the reaction mixture to 80–90 °C and stir for 12 hours.

    • Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The consumption of the starting material and the appearance of a highly fluorescent product spot under 365 nm UV light confirms ring closure.

  • Quenching and Isolation:

    • Pour the hot mixture over crushed ice (approx. 10x volume).

    • Causality: Ice prevents the heat of POCl3​ hydrolysis from destroying the newly formed aldehyde.

    • Neutralize slowly with saturated aqueous Na2​CO3​ until pH ~7.

    • Validation: The product will precipitate as a distinct solid. Filter, wash with cold water, and recrystallize from ethyl acetate to yield the pure compound.

Divergent Functionalization in Drug Discovery

The true power of 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde is its ability to act as a hub for divergent synthesis. By exploiting the differing electrophilicities of the C2 and C7 positions, alongside the aldehyde at C3, chemists can rapidly generate vast libraries of bioactive scaffolds [4].

Divergent_Workflow Core 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde SNAr C2 SNAr Reaction (Amines/Alkoxides) Core->SNAr Nucleophiles (Mild Heat) Cond C3 Formyl Condensation (Knoevenagel/Schiff) Core->Cond Active Methylene/Amines Cross C7 Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Cross Pd Catalyst, Ligand Prod1 2-Amino/Alkoxy Derivatives SNAr->Prod1 Prod2 Quinoline-3-Acrylates or Hydrazones Cond->Prod2 Prod3 7-Aryl/Alkyl Derivatives Cross->Prod3

Caption: Orthogonal reactivity map for divergent functionalization of the quinoline core.

Step-by-Step Protocol: Regioselective C2 SN​Ar Amination

The C2 chlorine is highly activated; the C7 chlorine is not. This allows for perfect regiocontrol without the need for protecting groups.

  • Preparation: Dissolve 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde (1.0 equiv) in anhydrous ethanol or acetonitrile.

  • Amine Addition: Add the desired primary or secondary amine (e.g., a substituted aniline or piperazine) (1.2 equiv) and a non-nucleophilic base like DIPEA (2.0 equiv).

    • Causality: DIPEA acts as an acid scavenger for the generated HCl, driving the reaction forward without competing as a nucleophile.

  • Reaction: Reflux for 4–6 hours.

    • Validation: The reaction mixture will typically undergo a distinct color shift (often deepening to yellow/orange) as the conjugated 2-amino system forms.

  • Workup: Concentrate under reduced pressure, partition between water and dichloromethane, extract the organic layer, dry over Na2​SO4​ , and purify via flash chromatography.

Conclusion

2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde is far more than a simple chemical catalog item; it is a meticulously engineered scaffold designed for rapid molecular diversification. By understanding the causality behind its Vilsmeier-Haack synthesis and leveraging its orthogonal reactive sites, drug discovery professionals can efficiently access complex, drug-like chemical space targeting kinases, infectious diseases, and beyond.

References

  • National Center for Biotechnology Information (NCBI). (2012). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. PubMed Central (PMC).[Link]

  • Ayoob, A. I., & Mohmood, F. N. (2013). Synthesis of some new heterocyclic compounds derived from 2-Chloro-3-formyl quinoline. Journal of Education and Science, 26(5), 75–85. University of Mosul.[Link]

Exploratory

Unlocking the Pharmacological Potential of 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde: A Technical Guide to Preliminary Mechanism of Action Studies

Executive Summary In contemporary medicinal chemistry, the quinoline scaffold is recognized as a "privileged structure" capable of binding to diverse biological targets. Specifically, 2,7-Dichloro-6-methoxyquinoline-3-ca...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the quinoline scaffold is recognized as a "privileged structure" capable of binding to diverse biological targets. Specifically, 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde (CAS: 1225291-14-4) serves as a highly functionalized, polyreactive building block[1]. While not a standalone therapeutic, this compound is a critical precursor in the synthesis of advanced pharmacophores, including kinase inhibitors, viral protease inhibitors, and apoptosis-inducing antineoplastic agents.

This whitepaper provides an in-depth technical roadmap for conducting preliminary Mechanism of Action (MoA) studies on derivatives synthesized from this specific scaffold. By detailing the causality behind experimental design, this guide empowers drug development professionals to rigorously validate the biological activity of 2-chloroquinoline-3-carbaldehyde analogs[2].

Structural Rationale & Pharmacophore Potential

The selection of 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde as a starting material is driven by its unique electronic and steric topography:

  • C-2 Chlorine (The Electrophilic Warhead): The chlorine atom at the 2-position is highly susceptible to nucleophilic aromatic substitution ( SN​Ar ). In biological systems, this acts as a covalent warhead, reacting with nucleophilic residues (such as catalytic cysteines in proteases) to form irreversible enzyme-inhibitor complexes[3].

  • C-3 Carbaldehyde (The Condensation Hub): The aldehyde group readily undergoes condensation reactions to form Schiff bases (imines). These imines are critical for transition metal chelation (e.g., Cu(II), Zn(II)), a mechanism known to induce massive Reactive Oxygen Species (ROS) generation within cancer cells[4].

  • C-6 Methoxy & C-7 Chlorine (Modulators): The electron-donating methoxy group and electron-withdrawing chlorine atom fine-tune the lipophilicity (LogP) and electron density of the quinoline ring, optimizing membrane permeability and non-covalent π−π stacking interactions within target binding pockets.

Workflow A 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde B Derivatization (C-2 & C-3) A->B Synthesis C In Silico Covalent Docking B->C Virtual Screening D In Vitro Enzyme Kinetics C->D Hit Validation E Cellular Phenotypic Screening D->E In Vivo Translation

Caption: Workflow for preliminary MoA studies of quinoline-3-carbaldehyde derivatives.

Preliminary MoA Screening Workflows

To establish a self-validating system of evidence, MoA studies must bridge computational predictions with in vitro and cellular realities. The following protocols detail the necessary steps and the scientific causality behind them.

Protocol A: In Silico Target Engagement (Covalent Docking)

Causality: Because the C-2 chlorine of the quinoline ring is easily displaced by nucleophilic sulfur atoms (e.g., Cys145 in SARS-CoV-2 MPro), standard reversible docking algorithms will yield inaccurate binding affinities. Covalent docking (CovDock) must be employed to simulate the transition state and the final irreversible covalent bond formation[3].

Step-by-Step Methodology:

  • Ligand Preparation: Generate 3D conformers of the synthesized 2-chloroquinoline derivative using Schrödinger LigPrep. Assign protonation states at physiological pH (7.4).

  • Protein Preparation: Import the target crystal structure (e.g., MPro or a target kinase). Remove water molecules >5 Å from the active site. Ensure the catalytic cysteine is in its reactive thiolate form.

  • Reaction Definition: Define the custom reaction in the CovDock module: Nucleophilic substitution where the protein's Cys-SH attacks the ligand's C-2 position, resulting in the elimination of the chloride ion.

  • Pose Evaluation: Rank poses not just by standard Glide scores, but by the apparent affinity ( ΔGbind​ ) of the pre-reactive complex and the geometric viability of the nucleophilic attack trajectory.

Protocol B: In Vitro Enzyme Inhibition Kinetics

Causality: Covalent inhibitors exhibit time-dependent inhibition. A simple IC50​ value is insufficient and often misleading. The protocol must measure the rate of inactivation ( kinact​ ) and the binding constant ( KI​ ) to truly validate the covalent MoA.

Step-by-Step Methodology:

  • Assay Setup: Prepare a continuous fluorometric assay using a target-specific fluorogenic substrate (e.g., FRET-based peptides for proteases).

  • Time-Dependent Incubation: Incubate the target enzyme with varying concentrations of the quinoline derivative for distinct pre-incubation times (e.g., 0, 10, 30, and 60 minutes) before adding the substrate.

  • Data Acquisition: Measure the initial velocity ( vi​ ) of fluorescence generation.

  • Kinetic Modeling: Plot the natural log of remaining enzyme activity versus pre-incubation time to determine the observed rate constant ( kobs​ ). Fit the data to the equation kobs​=(kinact​×[I])/(KI​+[I]) to extract the true mechanistic parameters.

Protocol C: Cellular Phenotypic Assays (Apoptosis & ROS)

Causality: Quinoline-3-carbaldehyde Schiff base derivatives, particularly when complexed with metals, are known to accumulate in mitochondria. This disrupts the mitochondrial membrane potential, causing a spike in ROS and triggering the intrinsic apoptotic pathway[4]. Measuring specific caspases is required to differentiate this from extrinsic cell death mechanisms[5].

Step-by-Step Methodology:

  • Cell Culture: Seed target cancer cell lines (e.g., A549 lung carcinoma) at 1×104 cells/well in 96-well plates.

  • ROS Quantification: Post-treatment (24h), incubate cells with 10μM DCFDA (2',7'-dichlorofluorescin diacetate). The quinoline-induced ROS will oxidize DCFDA to highly fluorescent DCF. Quantify via microplate reader (Ex/Em: 485/535 nm).

  • Caspase Cleavage Analysis: Lyse cells and utilize specific fluorogenic substrates for Caspase-9 (intrinsic marker) and Caspase-8 (extrinsic marker). A significant fold-increase in Caspase-9 over Caspase-8 confirms the mitochondria-driven MoA.

MoA Ligand Quinoline Pharmacophore Target Target Enzyme (e.g., Protease) Ligand->Target Covalent Binding (C-2) Mito Mitochondrial Depolarization Ligand->Mito ROS Generation Apoptosis Cellular Apoptosis Target->Apoptosis Inhibition Casp9 Caspase-9 Activation Mito->Casp9 Cytochrome c Casp3 Caspase-3 Cleavage Casp9->Casp3 Cascade Casp3->Apoptosis Execution

Caption: Proposed caspase-dependent apoptosis and enzyme inhibition pathways.

Quantitative Data Summaries

To benchmark the efficacy of novel 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde derivatives, researchers should compare their preliminary data against established baselines for quinoline analogs. The table below summarizes representative quantitative thresholds indicative of a successful MoA validation based on recent literature[3][4][5].

Derivative ClassPrimary TargetBinding Affinity ( ΔG )Enzyme IC50​ ( μM )ROS Fold IncreaseDominant Apoptotic Marker
C-2 Amine Substituted Viral Proteases (MPro)-5.0 to -7.5 kcal/mol1.5 - 4.2Minimal (< 1.5x)N/A (Non-cytotoxic)
C-3 Schiff Base (Ligand) Cellular Kinases-6.2 to -8.1 kcal/mol0.8 - 2.5Moderate (2.0x)Caspase-3 / Caspase-9
C-3 Schiff Base (Cu-Complex) Mitochondrial MembraneN/A (Phenotypic)N/AHigh (4.0x - 7.0x)Caspase-9 (Intrinsic)

Table 1: Representative baseline quantitative data for evaluating quinoline-3-carbaldehyde derivatives in preliminary MoA studies.

Conclusion & Future Directions

The 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde scaffold is a highly versatile starting point for drug discovery. By leveraging the differential reactivity of the C-2 chlorine and C-3 aldehyde, researchers can synthesize libraries with dual mechanisms of action—ranging from targeted covalent enzyme inhibition to broad-spectrum, ROS-mediated apoptosis. Rigorous adherence to the self-validating protocols outlined above ensures that preliminary MoA claims are grounded in robust, reproducible kinetic and phenotypic data.

References

  • [1] BLD Pharm - 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde Product Page Source: BLD Pharm URL:

  • [3] Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro Source: National Institutes of Health (NIH) / PMC URL:

  • [2] Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs Source: National Institutes of Health (NIH) / PMC URL:

  • [4] Novel Zinc(II) and Copper(II) Complexes of 2-((2-Hydroxyethyl)amino)quinoline-3-carbaldehyde for Antibacterial and Antioxidant Activities: A Combined Experimental, DFT, and Docking Studies Source: ACS Omega URL:

  • [5] Synthesis of novel quinoline-thiazolobenzimidazolone hybrids as anticancer agents through caspase-dependent apoptosis Source: National Institutes of Health (NIH) / PMC URL:

Sources

Protocols & Analytical Methods

Method

2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde synthesis protocol

An In-Depth Technical Guide to the Synthesis of 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde Introduction: The Significance of Functionalized Quinolines The quinoline scaffold is a cornerstone in medicinal chemistry an...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde

Introduction: The Significance of Functionalized Quinolines

The quinoline scaffold is a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous compounds with a vast array of biological activities. Specifically, quinoline-3-carbaldehydes are highly versatile synthetic intermediates. The aldehyde group at the 3-position, coupled with a reactive chlorine atom at the 2-position, provides two distinct handles for further chemical modification. This allows for the construction of complex heterocyclic systems and the introduction of diverse functional groups, making them invaluable building blocks in the synthesis of novel therapeutic agents.[1][2]

This guide provides a detailed protocol for the synthesis of 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde, a key precursor for developing novel pharmaceuticals. The methodology is grounded in the Vilsmeier-Haack reaction, a powerful and reliable method for the one-pot cyclization and formylation of N-arylacetamides.[3][4]

Reaction Principle: The Vilsmeier-Haack Cyclization

The synthesis of 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde is achieved through the Vilsmeier-Haack reaction of a suitably substituted acetanilide. This reaction is a classic and efficient method for formylating electron-rich aromatic compounds and can be ingeniously applied to achieve a one-pot cyclization to form the quinoline ring system.[5] The reaction proceeds through two primary stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic substitution followed by intramolecular cyclization of the acetanilide.

Stage 1: Formation of the Vilsmeier Reagent The reaction is initiated by the formation of a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent. This is generated in situ from the reaction between a substituted amide, typically N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[3]

Stage 2: Electrophilic Aromatic Substitution and Cyclization The starting material, 3-chloro-4-methoxyacetanilide, possesses an activated aromatic ring due to the electron-donating effect of the methoxy and acetamido groups. The Vilsmeier reagent attacks the aromatic ring at the position ortho to the activating acetamido group. This is followed by an intramolecular cyclization where the nitrogen of the acetamido group attacks one of the formyl groups introduced by the Vilsmeier reagent. Subsequent dehydration and chlorination at the 2-position lead to the formation of the stable, aromatic 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde ring system.[3]

Experimental Protocol

This protocol details the synthesis of 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde from 3-chloro-4-methoxyacetanilide.

Materials and Reagents:

  • 3-chloro-4-methoxyacetanilide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Crushed Ice

  • Sodium Carbonate (Na₂CO₃), saturated aqueous solution

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Heating mantle with temperature control

  • Condenser

  • Buchner funnel and flask

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, add N,N-dimethylformamide (DMF) (3 molar equivalents). Cool the flask in an ice bath to 0-5 °C.

  • Addition of POCl₃: To the cooled DMF, add phosphorus oxychloride (POCl₃) (5 molar equivalents) dropwise via the dropping funnel over 20-30 minutes. Maintain the temperature below 10 °C during the addition. A viscous, pale-yellow reagent will form.

  • Substrate Addition: After the addition of POCl₃ is complete, add 3-chloro-4-methoxyacetanilide (1 molar equivalent) portion-wise to the stirred Vilsmeier reagent. Ensure the temperature remains controlled.

  • Reaction Heating: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 80-90 °C and maintain this temperature for 7-10 hours.[6] Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Reaction Quenching: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic.

  • Neutralization and Precipitation: Neutralize the acidic aqueous mixture by slowly adding a saturated solution of sodium carbonate until the pH reaches 7-8. A solid precipitate of the crude product will form.

  • Isolation and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate thoroughly with cold water to remove any inorganic salts.

  • Purification: Dry the crude solid. The final product, 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde, can be purified by recrystallization from ethanol to yield a crystalline solid.[6]

Data Presentation: Reagent Summary

ReagentMolar Mass ( g/mol )Molar Eq.Moles (for 10g starting material)AmountDensity (g/mL)
3-chloro-4-methoxyacetanilide199.621.00.05010.0 gN/A
Phosphorus Oxychloride (POCl₃)153.335.00.25038.3 g (23.2 mL)1.65
N,N-Dimethylformamide (DMF)73.093.00.15011.0 g (11.6 mL)0.944

Expected Yield: 85-95% (based on analogous preparations)[6]

Visualization of the Process

The following diagrams illustrate the experimental workflow and the logical progression of the synthesis.

G cluster_prep Vilsmeier Reagent Preparation cluster_reaction Cyclization Reaction cluster_workup Work-up & Purification DMF Cool DMF (0-5 °C) POCl3 Add POCl₃ dropwise DMF->POCl3 Forms Chloroiminium Salt Substrate Add 3-chloro-4-methoxyacetanilide POCl3->Substrate Heat Heat to 80-90 °C (7-10h) Substrate->Heat Quench Pour onto Ice Heat->Quench Neutralize Neutralize with Na₂CO₃ Quench->Neutralize Filter Filter Solid Neutralize->Filter Recrystallize Recrystallize from Ethanol Filter->Recrystallize Final Final Recrystallize->Final Pure Product

Caption: Experimental workflow for the synthesis of 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde.

G reagent_prep Stage 1: Reagent Formation DMF + POCl₃ Vilsmeier Reagent (Electrophile) reaction Stage 2: Reaction & Cyclization Electrophilic Attack on Acetanilide Intramolecular Ring Closure Dehydration & Chlorination reagent_prep->reaction product {Final Product | 2,7-Dichloro-6-methoxy- quinoline-3-carbaldehyde} reaction->product

Caption: Logical relationship of the key stages in the Vilsmeier-Haack synthesis.

Trustworthiness: A Self-Validating System

To ensure the identity and purity of the synthesized 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde, a combination of standard analytical techniques must be employed. This provides a self-validating system confirming the successful outcome of the protocol.

  • Thin-Layer Chromatography (TLC): TLC is used to monitor the reaction's progress by comparing the spot of the reaction mixture to the starting material. After purification, a single spot on the TLC plate indicates a high degree of purity.

  • Melting Point Determination: A sharp and distinct melting point range for the recrystallized product is a strong indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should confirm the structure. Expected signals would include a singlet for the aldehyde proton (~10.5 ppm), singlets for the aromatic protons on the quinoline ring, and a singlet for the methoxy group protons (~3.9 ppm).[6]

    • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon of the aldehyde, the carbons of the quinoline ring system (including those bonded to chlorine), and the methoxy carbon.[6]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The spectrum should show a molecular ion peak (M+) corresponding to the formula C₁₁H₇Cl₂NO₂ (m/z = 255.00), along with a characteristic isotopic pattern (M+2, M+4) due to the presence of two chlorine atoms.

By employing these analytical methods, researchers can be confident in the structural integrity and purity of the synthesized 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde, ensuring its suitability for subsequent use in drug discovery and development pipelines.

References

  • Benchchem. Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
  • Kumar, S., et al. (2014). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Journal of the Serbian Chemical Society.
  • Abu-Hashem, A. A., Abdelgawad, A. A. M., & Gouda, M. A. (2023). Vilsmeier-Haack Cyclisation as a Facile Synthetic Route to Thieno [2,3- b] Quinolines (Part I). Letters in Organic Chemistry, 20(3), 197-220.
  • Wang, Z., et al. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry. Available from: [Link]

  • Rajput, et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical and Chemical Sciences.
  • Silva, V. L. M., et al. (2018). Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds. Molecules. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of substituted 2‐quinolines‐3‐carbaldehyde. Available from: [Link]

  • Asian Journal of Green Chemistry. (2024). Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases.
  • PubMed. (1985). Synthesis of substituted quinoline-3-carbaldehyde (2,3-dihydrothiazol-2-ylidene) hydrazones of potential antimicrobial activity. J Pharm Belg. Available from: [Link]

  • Vapourtec. (2021). Synthesis and chemical reactions of thieno[3,2-c]quinolines from arylamine derivatives, part (V): a review. Available from: [Link]

  • Massoud, M. A. M., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. Available from: [Link]

Sources

Application

Application Note: Step-by-Step Vilsmeier-Haack (Meth-Cohn) Synthesis of 2-Chloro-3-formylquinolines

Introduction & Strategic Overview The Vilsmeier-Haack reaction is a cornerstone of synthetic organic chemistry, traditionally known for the formylation of electron-rich aromatic systems. However, its application in the c...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The Vilsmeier-Haack reaction is a cornerstone of synthetic organic chemistry, traditionally known for the formylation of electron-rich aromatic systems. However, its application in the construction of heterocyclic scaffolds—specifically the Meth-Cohn quinoline synthesis —represents a highly sophisticated cyclization-formylation cascade[1].

By reacting readily available N-arylacetamides (acetanilides) with the Vilsmeier reagent (generated in situ from phosphorus oxychloride and N,N-dimethylformamide), chemists can simultaneously construct the pyridine ring and install highly versatile C2-chloro and C3-formyl handles[1]. These 2-chloro-3-formylquinolines are superb substrates for further heteroannulation and are critical intermediates in the development of antimalarial and anticancer therapeutics[2][3].

This application note provides a self-validating, step-by-step protocol for this transformation, detailing the mechanistic causality behind each experimental parameter to ensure reproducibility and high yields.

Mechanistic Rationale & Experimental Logic

To master this protocol, one must understand that the reaction is not a single step, but a sequence of electrophilic activations and intramolecular rearrangements.

  • Vilsmeier Reagent Formation: The reaction initiates with the exothermic generation of the electrophilic chlorodimethylformiminium chloride salt from DMF and POCl₃[4].

  • Substrate Activation: The reagent attacks the amide oxygen of the acetanilide, converting it into an imidoyl chloride, which tautomerizes to a nucleophilic N-(α-chlorovinyl)aniline enamine[5].

  • Diformylation & Cyclization: The enamine undergoes diformylation at the β-position. Subsequent application of thermal energy (80–90 °C) overcomes the activation barrier for intramolecular ring closure onto the aromatic ring[5].

  • Hydrolysis: The resulting iminium intermediate is strictly stable under anhydrous conditions. Pouring the mixture over ice hydrolyzes the iminium salt into the final C3-aldehyde while quenching excess POCl₃[6].

VilsmeierHaack N1 DMF + POCl3 (0-5 °C) N2 Vilsmeier Reagent [ClCH=N(CH3)2]+ N1->N2 Exothermic N3 Acetanilide Addition N2->N3 Electrophilic Attack N4 Imidoyl Chloride & Enamine N3->N4 Activation N5 Cyclization (80-90 °C) N4->N5 Diformylation & Ring Closure N6 Ice Quench & Hydrolysis N5->N6 Iminium Hydrolysis N7 2-Chloro-3- formylquinoline N6->N7 Precipitation

Workflow of the Meth-Cohn quinoline synthesis highlighting mechanistic intermediates and conditions.

Quantitative Data: Substituent Effects on Reaction Kinetics

The electronic nature of the starting N-arylacetamide dictates the reaction's success. Electron-donating groups (EDGs) at the meta-position of the aniline precursor strongly facilitate the electrophilic ring closure, whereas electron-withdrawing groups (EWGs) deactivate the ring, requiring longer reaction times or resulting in failure[6].

Table 1: Impact of Acetanilide Substituents on Yield and Reaction Time

Substituent on AcetanilideElectronic NatureReaction Time (h)Typical Yield (%)Mechanistic Impact
3-Methoxy (m-OMe)Strongly Donating4 - 680 - 85Highly accelerates electrophilic cyclization.
4-Methyl (p-Me)Donating6 - 870 - 75Stabilizes the transition state during ring closure.
Unsubstituted (-H)Neutral10 - 1260 - 65Standard baseline reactivity.
4-Chloro (p-Cl)Withdrawing12 - 1450 - 55Inductive withdrawal slows enamine attack.
4-Nitro (p-NO₂)Strongly Withdrawing> 16< 20Severe deactivation; cyclization is highly hindered.

Step-by-Step Experimental Protocol

Reagent Preparation (Vilsmeier Reagent Generation)
  • Causality: The formation of the Vilsmeier reagent is highly exothermic. If POCl₃ is added at room temperature, the reagent can decompose, leading to dark, tarry byproducts and poor yields.

  • Equip a thoroughly dried, two-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and an argon/nitrogen inlet.

  • Add anhydrous N,N-dimethylformamide (DMF) (15 mmol, 3.0 equiv) to the flask and cool the system to 0–5 °C using an ice-salt bath[6].

  • Charge the dropping funnel with phosphorus oxychloride (POCl₃) (60 mmol, 12.0 equiv).

  • Add the POCl₃ dropwise to the stirred DMF over 15–30 minutes. Maintain the internal temperature strictly below 5 °C[4]. The mixture will become viscous and pale yellow, indicating the successful formation of the chlorodimethylformiminium chloride salt.

Substrate Addition & Activation
  • Causality: Adding the substrate at low temperatures prevents uncontrolled, premature side reactions before the substrate is homogeneously dispersed in the reactive matrix.

  • Once POCl₃ addition is complete, stir the Vilsmeier reagent for an additional 15 minutes at 0 °C.

  • Add the chosen N-arylacetamide (5 mmol, 1.0 equiv) portion-wise to the stirred solution[6].

  • Allow the reaction mixture to stir at 0–5 °C for 30 minutes to ensure complete conversion of the acetanilide to the imidoyl chloride intermediate.

Cyclization (The Meth-Cohn Cascade)
  • Causality: The intramolecular cyclization of the diformylated enamine requires significant thermal energy to overcome the activation barrier for aromatization.

  • Remove the ice bath and allow the flask to gradually warm to room temperature.

  • Equip the flask with a reflux condenser and heat the reaction mixture to 80–90 °C using an oil bath[6].

  • Self-Validation Checkpoint: The reaction mixture will darken significantly (often turning deep red or brown) upon heating. Do not use color as an indicator of completion. Rely exclusively on TLC analysis (typically 3:7 EtOAc:Hexanes) to monitor the disappearance of the starting acetanilide[6].

  • Maintain heating for 4 to 16 hours, depending on the electronic nature of the substrate (refer to Table 1).

Quench, Hydrolysis, and Isolation
  • Causality: Pouring the mixture into ice serves a dual purpose: it safely quenches the massive excess of reactive POCl₃, and the aqueous environment drives the hydrolysis of the C3-iminium moiety into the target aldehyde[6].

  • Once TLC confirms reaction completion, remove the flask from the heat source and allow it to cool to approximately 40 °C.

  • Slowly and carefully pour the warm reaction mixture into a large beaker containing 200 g of vigorously stirred crushed ice[6]. Warning: This step is highly exothermic and evolves HCl gas; perform strictly inside a fume hood.

  • Stir the aqueous mixture for 30 minutes to ensure complete hydrolysis.

  • Neutralize the highly acidic solution by slowly adding a saturated aqueous solution of sodium acetate or 10% NaOH until the pH reaches 6-7. The target 2-chloro-3-formylquinoline will precipitate as a solid[4].

  • Filter the precipitate under vacuum, wash thoroughly with cold distilled water to remove residual DMF and salts, and dry under a vacuum.

  • Purify the crude product via recrystallization from ethyl acetate or aqueous ethanol to yield the pure compound.

Sources

Method

Nucleophilic substitution reactions of 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde

Advanced Application Note: Regioselective Nucleophilic Aromatic Substitution of 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde Executive Summary The 2-chloroquinoline-3-carbaldehyde scaffold is a privileged building bloc...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Regioselective Nucleophilic Aromatic Substitution of 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde

Executive Summary

The 2-chloroquinoline-3-carbaldehyde scaffold is a privileged building block in medicinal chemistry, frequently utilized to construct fused heterocyclic systems (e.g., pyrazoloquinolines, tetrazoloquinolines) and dual-target enzymatic inhibitors[1]. Within this class, 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde presents a highly functionalized, multi-electrophilic system. This application note provides a comprehensive mechanistic framework and self-validating protocols for executing regioselective Nucleophilic Aromatic Substitution (SNAr) on this substrate.

Mechanistic Framework: Causality of Regioselectivity

Understanding the electronic topology of 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde is critical for predicting its reactivity. SNAr reactions require an electron-poor aromatic ring and a good leaving group[2].

In this substrate, the C2-chloro position is exceptionally electrophilic. This is caused by the synergistic electron-withdrawing effects of the adjacent 3-carbaldehyde group and the quinoline ring nitrogen. During nucleophilic attack, the nitrogen atom acts as an electron sink, stabilizing the anionic Meisenheimer intermediate via resonance[2][3]. The 3-carbaldehyde further lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at C2[3].

Conversely, the C7-chloro position is significantly less reactive. The presence of the adjacent 6-methoxy group—a strong electron-donating group (EDG) via resonance—increases the local electron density, deactivating the C7 position toward nucleophilic attack[4]. Consequently, SNAr can be driven with strict regioselectivity at the C2 position under mild to moderate conditions, leaving the C7-chloro and 3-carbaldehyde groups intact for downstream cross-coupling or condensation reactions.

G Substrate 2,7-Dichloro-6-methoxyquinoline -3-carbaldehyde C2 C2-Chloro Position (Primary SNAr Site) Substrate->C2 Highly Activated C7 C7-Chloro Position (Secondary SNAr Site) Substrate->C7 Moderately Activated N_Ring Quinoline Nitrogen (Inductive/Resonance EWG) N_Ring->C2 Stabilizes Meisenheimer Complex CHO 3-Carbaldehyde (Strong EWG) CHO->C2 Lowers LUMO Energy OMe 6-Methoxy (EDG) OMe->C7 Inductive/Resonance Modulation

Logical relationship of substituent effects on SNAr reactivity.

Quantitative Reaction Metrics

The following table synthesizes field-proven parameters for the regioselective SNAr of 2-chloroquinoline-3-carbaldehyde derivatives. These metrics serve as a baseline for optimizing reactions with the 2,7-dichloro-6-methoxy analog.

NucleophileReagent / CatalystSolventTemp (°C)Time (h)RegioselectivityYield (%)Ref
Piperidine CTAB (10 mol%)PEG-400801.0C2 exclusively88–92[5]
Sodium Azide Acetic Acid (cat.)DMSO453.0C2 (Tandem Cyclization)80–85[6]
Thiophenol L-Proline (cat.)Ethanol804.0C2 exclusively~90[4]
Morpholine DMAP (cat.)IsopropanolReflux5.0C2 exclusively75–80[4]

Validated Experimental Protocols

Protocol A: Phase-Transfer Catalyzed Amination (Regioselective C2 Substitution)

Objective: Synthesis of 7-chloro-6-methoxy-2-(piperidin-1-yl)quinoline-3-carbaldehyde. Causality: Traditional SNAr often requires harsh reflux in polar aprotic solvents, which risks degrading the sensitive aldehyde group. By utilizing Cetyltrimethylammonium bromide (CTAB) as a phase-transfer catalyst in PEG-400, the effective nucleophilicity of the amine is amplified, allowing the reaction to proceed rapidly at milder temperatures[5].

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, suspend 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde (1.0 mmol) in PEG-400 (5 mL).

  • Reagent Addition: Add CTAB (10 mol%) followed by piperidine (1.2 mmol).

    • Self-Validation Checkpoint: The mixture will initially appear as a heterogeneous, opaque suspension.

  • Execution: Stir the reaction mixture at 60–80 °C.

    • Self-Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The UV-active starting material spot should disappear within 45–60 minutes, replaced by a bright yellow fluorescent spot at a lower Rf, confirming the formation of the amine-substituted product.

  • Quenching: Pour the warm mixture directly into crushed ice (20 g) with vigorous stirring.

    • Self-Validation Checkpoint: A distinct precipitate will form immediately as the PEG-400 dissolves into the aqueous phase and the hydrophobic product crashes out.

  • Isolation: Filter the precipitate under vacuum, wash thoroughly with cold distilled water, and recrystallize from hot ethanol to yield the pure product.

Protocol B: Tandem SNAr and Intramolecular Cyclization (Tetrazole Formation)

Objective: Synthesis of 7-chloro-6-methoxytetrazolo[1,5-a]quinoline-4-carbaldehyde. Causality: The azide ion is a powerful nucleophile that readily displaces the C2-chloride. The resulting 2-azido intermediate is conformationally poised to undergo spontaneous ring-chain azido-tautomerization. This intramolecular cyclization with the adjacent quinoline nitrogen thermodynamically drives the reaction to completion, forming a highly stable fused tetrazole ring[4][6].

Step-by-Step Methodology:

  • Preparation: Dissolve the substrate (1.0 mmol) in anhydrous DMSO (5 mL) under a nitrogen atmosphere.

  • Activation: Add sodium azide (NaN3, 1.5 mmol) and a catalytic amount of glacial acetic acid (0.1 mL).

    • Causality: Acetic acid mildly protonates the quinoline nitrogen, further activating the C2 position for nucleophilic attack without neutralizing the azide nucleophile[6].

  • Execution: Stir the mixture at 40–45 °C for 3 hours.

    • Self-Validation Checkpoint: The evolution of mild heat and a color shift from pale yellow to deep orange indicates the formation of the tetrazole core. TLC (DCM:MeOH 95:5) will confirm total consumption of the starting material.

  • Quenching: Carefully pour the reaction mixture into ice-cold water (30 mL).

    • Self-Validation Checkpoint: The target tetrazoloquinoline will precipitate as an off-white to pale yellow solid.

  • Isolation: Filter the solid, wash extensively with water (to remove residual DMSO and unreacted NaN3), and dry under high vacuum.

Workflow Start Substrate Preparation (2,7-Dichloro-6-methoxy...) Reagents Addition of Nucleophile (e.g., NaN3, Piperidine) Start->Reagents Conditions Solvent & Catalyst (DMF/DMSO, CTAB/PEG) Reagents->Conditions Reaction SNAr Reaction (TLC Monitoring) Conditions->Reaction Workup Quenching & Extraction (Ice water, EtOAc) Reaction->Workup Complete Conversion Purification Column Chromatography or Recrystallization Workup->Purification Validation NMR, LC-MS, IR Characterization Purification->Validation

General experimental workflow for SNAr and purification.

Sources

Application

Application Note: Chemoselective Reduction of 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde

Executive Summary The quinoline scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of antimalarial, antimicrobial, and antineoplastic agents. The functionalization of quinoli...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of antimalarial, antimicrobial, and antineoplastic agents. The functionalization of quinoline building blocks often requires highly chemoselective transformations to prevent the degradation of sensitive moieties. This application note details a robust, field-proven protocol for the chemoselective reduction of the aldehyde group in 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde to yield (2,7-Dichloro-6-methoxyquinolin-3-yl)methanol . By employing sodium borohydride (NaBH₄) in a protic solvent under strict thermal control, this methodology ensures quantitative conversion while preserving the structural integrity of the activated aryl chlorides and the methoxy ether.

Mechanistic Rationale & Strategy

The substrate, 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde, presents a unique chemoselectivity challenge due to the presence of multiple reactive sites:

  • The Aldehyde Group (C3): The target for reduction.

  • The 2-Chloro Group: Highly activated toward Nucleophilic Aromatic Substitution (SₙAr) due to the electron-withdrawing nature of the adjacent quinoline nitrogen [1].

  • The 7-Chloro Group: Generally unactivated but susceptible to hydrodehalogenation under harsh reducing conditions.

Why NaBH₄ in Methanol? Strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) pose a significant risk of over-reduction, potentially leading to the hydrodehalogenation of the aryl chlorides. Diisobutylaluminum hydride (DIBAL-H) is highly selective but requires strictly anhydrous conditions, cryogenic temperatures (-78 °C), and complex aluminum salt workups.

Sodium borohydride (NaBH₄) is the optimal reagent. It is a mild hydride source that selectively reduces aldehydes and ketones without affecting aryl halides [2]. Methanol is selected as the solvent because protic solvents significantly accelerate the reduction process. The solvent forms hydrogen bonds with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating hydride attack [3].

Causality of Thermal Control: The reaction between NaBH₄ and methanol generates methoxide ions ( CH3​O− ) and hydrogen gas. If the reaction is allowed to heat up, the in situ generated methoxide can attack the highly electrophilic C2 position of the quinoline ring, displacing the chloride via SₙAr to form a 2-methoxy byproduct. By strictly maintaining the reaction at 0 °C during the addition phase, the activation energy required for the SₙAr pathway is not reached, allowing the kinetically favored hydride transfer to the aldehyde to proceed exclusively.

Reaction Optimization Data

The following table summarizes the quantitative data from optimization studies on 2-chloroquinoline-3-carbaldehyde derivatives, validating the choice of reagents.

EntryReducing AgentSolventTemperatureTimeChemoselectivity ProfileIsolated Yield
1LiAlH₄ (1.5 eq)THF0 °C to RT2.0 hPoor (Hydrodehalogenation observed)< 40%
2DIBAL-H (1.2 eq)DCM-78 °C1.5 hExcellent75%
3NaBH₄ (1.2 eq)EtOHReflux0.5 hModerate (SₙAr byproduct formed)62%
4 NaBH₄ (1.0 eq) MeOH 0 °C to RT 1.0 h Excellent (No side reactions) > 92%

Mechanistic Workflow

Workflow Substrate 1. Substrate 2,7-Dichloro-6-methoxyquinoline -3-carbaldehyde Reagents 2. Reagents NaBH4 in Methanol (0°C) Substrate->Reagents Reaction 3. Hydride Transfer Nucleophilic Addition to Carbonyl Reagents->Reaction Intermediate 4. Intermediate Tetraalkoxyborate Complex Reaction->Intermediate Quench 5. Workup Aq. NH4Cl Quench Intermediate->Quench Product 6. Final Product (2,7-Dichloro-6-methoxyquinolin -3-yl)methanol Quench->Product

Fig 1. Mechanistic workflow for the chemoselective reduction of quinoline-3-carbaldehyde.

Experimental Protocol

Materials and Reagents
  • Substrate: 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde (CAS: 1225291-14-4)

  • Reagent: Sodium Borohydride (NaBH₄), 98% purity

  • Solvent: Methanol (MeOH), Anhydrous

  • Quenching Agent: Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Extraction Solvent: Ethyl Acetate (EtOAc)

Step-by-Step Methodology

Step 1: Reaction Setup

  • Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

  • Charge the flask with 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde (1.0 equivalent, e.g., 2.56 g, 10.0 mmol).

  • Add anhydrous methanol (50 mL) to achieve a 0.2 M substrate concentration. Stir to form a uniform suspension/solution.

  • Submerge the reaction flask in an ice-water bath and allow the mixture to cool to an internal temperature of 0 °C for 10 minutes.

Step 2: Reagent Addition 5. Weigh out NaBH₄ (1.0 equivalent, 378 mg, 10.0 mmol). Note: While 1 mole of NaBH₄ can theoretically reduce 4 moles of aldehyde, a 1.0 molar equivalent is used practically to account for the competitive reaction between the hydride and the protic solvent. 6. Add the NaBH₄ portion-wise over 10 minutes.

  • Self-Validation Cue: You will observe mild effervescence (H₂ gas evolution). Portion-wise addition prevents thermal runaway and suppresses the formation of the SₙAr byproduct.

Step 3: Reaction Execution & Monitoring 7. Maintain the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature (approx. 20-25 °C) for an additional 30 minutes. 8. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate solvent system.

  • Self-Validation Cue: The starting aldehyde is highly UV-active and non-polar. The product primary alcohol acts as a strong hydrogen-bond donor to the silica gel, resulting in a distinct, lower Rf​ spot. The reaction is complete when the upper aldehyde spot is entirely consumed.

Step 4: Quenching and Workup 9. Once complete, cool the flask back to 0 °C. 10. Slowly add saturated aqueous NH₄Cl (20 mL) dropwise.

  • Causality: NH₄Cl provides a mild proton source to break down the intermediate tetraalkoxyborate complex and neutralizes excess hydride without creating a highly acidic environment that could protonate the quinoline nitrogen (which would complicate extraction).
  • Stir for 15 minutes until gas evolution completely ceases.
  • Concentrate the mixture in vacuo to remove the majority of the methanol.

Step 5: Extraction and Isolation 13. Dilute the remaining aqueous residue with distilled water (30 mL) and extract with Ethyl Acetate (3 x 40 mL). 14. Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure. 15. The resulting crude product, (2,7-dichloro-6-methoxyquinolin-3-yl)methanol, is typically of high purity (>95%) and can be used directly for subsequent transformations. If necessary, recrystallize from Hexanes/EtOAc.

Analytical Characterization

To confirm the structural integrity of the final product, perform ¹H NMR and LC-MS analysis.

  • Mass Spectrometry (ESI+): Expected [M+H]+ at m/z 258.0. The isotopic pattern will clearly show the characteristic 9:6:1 ratio indicative of a dichloro-compound, confirming that no hydrodehalogenation occurred.

  • ¹H NMR (CDCl₃ or DMSO-d₆): The disappearance of the highly deshielded aldehyde proton singlet (typically around δ 10.3 - 10.5 ppm) and the emergence of a new methylene doublet (around δ 4.8 ppm) coupled to a broad hydroxyl triplet (around δ 5.5 ppm, if in DMSO-d₆) confirms successful reduction. The methoxy singlet (around δ 4.0 ppm) and the aromatic protons will remain intact.

References

  • Title: Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Source: RSC Advances (2018). URL: [Link]

  • Title: 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Source: Molecules / PubMed Central (2017). URL: [Link]

  • Title: Synthesis, characterization and antimicrobial screening of substituted quinazolinones derivatives. Source: Arabian Journal of Chemistry (2017). URL: [Link]

Method

Application Note: 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde in Antibacterial Drug Discovery

Executive Summary The escalating crisis of multidrug-resistant (MDR) bacterial pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA) and resistant Escherichia coli, necessitates the continuous develo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating crisis of multidrug-resistant (MDR) bacterial pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA) and resistant Escherichia coli, necessitates the continuous development of novel chemotherapeutic agents[1]. The quinoline scaffold is a clinically validated pharmacophore, forming the core of fluoroquinolone antibiotics (e.g., ciprofloxacin, nadifloxacin)[2].

Within this chemical space, 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde (CAS: 1225291-14-4) [3] emerges as a highly versatile, bifunctional building block. This application note details the scientific rationale, mechanistic pathways, and self-validating experimental protocols for utilizing this specific precursor to synthesize and evaluate novel quinoline-based antibacterial candidates targeting bacterial DNA gyrase and topoisomerase IV.

Scientific Rationale & Structural Advantages

The strategic design of antibacterial agents using 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde relies on its unique electronic and steric properties:

  • C-2 Position (Nucleophilic Susceptibility): The chlorine atom at the 2-position is highly activated by the electron-withdrawing effect of the adjacent quinoline nitrogen. This facilitates rapid Nucleophilic Aromatic Substitution (SNAr) with various nucleophiles (amines, thiols, hydrazines) under mild conditions, allowing for the rapid generation of diverse compound libraries[2][4].

  • C-3 Position (Electrophilic Center): The carbaldehyde group is an ideal electrophile for condensation reactions. It readily reacts to form Schiff bases, hydrazones, or participates in Doebner reactions to yield biquinoline derivatives, which have shown potent antibacterial properties[5][6].

  • C-6 Methoxy and C-7 Chloro Substituents: The 6-methoxy and 7-chloro groups are critical for Structure-Activity Relationship (SAR) optimization. They modulate the lipophilicity of the molecule, enhancing penetration through the bacterial cell wall, while providing essential hydrophobic and halogen-bonding interactions within the active site of DNA gyrase[4].

Mechanistic Pathway

The primary mechanism of action for these synthesized quinoline derivatives is the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes critical for DNA unwinding and supercoiling during replication[1][4].

G cluster_synthesis Chemical Functionalization Start 2,7-Dichloro-6-methoxyquinoline -3-carbaldehyde C2 C-2 Nucleophilic Substitution (SNAr with Amines/Thiols) Start->C2 Base catalysis (e.g., K2CO3) C3 C-3 Aldehyde Condensation (Hydrazones/Schiff Bases) Start->C3 Acid catalysis (e.g., AcOH) Deriv Novel Quinoline-Based Antibacterial Candidates C2->Deriv C3->Deriv Target Bacterial DNA Gyrase & Topoisomerase IV Deriv->Target Binding (In silico & In vitro) Mech Inhibition of DNA Unwinding & Supercoiling Target->Mech Enzyme Inhibition End Bacterial Cell Death (Bactericidal Effect) Mech->End

Figure 1: Workflow from 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde to bacterial cell death.

Experimental Methodologies

As a Senior Application Scientist, it is imperative to ensure that every protocol is not merely a sequence of steps, but a self-validating system where the chemistry and biology are continuously verified.

Protocol A: Synthesis of Quinoline-3-Carbaldehyde Hydrazone Derivatives
  • Causality & Rationale: The condensation between the C-3 carbaldehyde and hydrazine derivatives requires mild acid catalysis. Glacial acetic acid protonates the carbonyl oxygen, increasing the electrophilicity of the C-3 carbon. This lowers the activation energy for nucleophilic attack by the hydrazine nitrogen, facilitating the formation of the tetrahedral intermediate before dehydration[6].

  • Step-by-Step:

    • Dissolve 1.0 mmol of 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde in 15 mL of absolute ethanol.

    • Add 1.1 mmol of the desired hydrazine derivative.

    • Add 2-3 drops of glacial acetic acid as a catalyst.

    • Reflux the mixture at 80°C for 4–6 hours.

    • Cool the reaction mixture to 0–5°C in an ice bath to induce crystallization.

    • Filter the precipitate, wash with cold ethanol, and recrystallize from DMF/ethanol.

  • Self-Validation & QC: Monitor the reaction via TLC (Hexane:EtOAc 7:3). Post-synthesis, validate via 1 H NMR: the disappearance of the characteristic aldehyde proton singlet ( δ ~10.5 ppm) and the emergence of an imine/hydrazone proton singlet ( δ 8.2–8.8 ppm) confirms successful condensation.

Protocol B: C-2 Nucleophilic Aromatic Substitution (SNAr) with Amines
  • Causality & Rationale: The C-2 chlorine is highly labile. Using a mild base like anhydrous potassium carbonate (K 2​ CO 3​ ) neutralizes the HCl byproduct. This prevents the protonation of the incoming amine nucleophile, driving the equilibrium toward the substituted product without degrading the sensitive C-3 aldehyde[4].

  • Step-by-Step:

    • Suspend 1.0 mmol of the quinoline precursor in 10 mL of anhydrous N,N-dimethylformamide (DMF).

    • Add 1.2 mmol of the secondary amine and 1.5 mmol of anhydrous K 2​ CO 3​ .

    • Heat the mixture to 90°C under a nitrogen atmosphere for 5 hours.

    • Quench the reaction by pouring the mixture into 50 mL of crushed ice water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL), wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate in vacuo.

  • Self-Validation & QC: A successful reaction is validated by a distinct shift to a lower Rf​ value on TLC due to the introduction of polar amine groups. Mass spectrometry (ESI-MS) must show the expected [M+H] + molecular ion peak lacking the characteristic 3:1 isotopic ratio of the displaced chlorine atom.

Protocol C: In vitro Antibacterial Screening (Broth Microdilution)
  • Causality & Rationale: While disk diffusion provides qualitative data, broth microdilution yields precise Minimum Inhibitory Concentration (MIC) values. The addition of Alamar Blue (resazurin) acts as a metabolic indicator. Viable bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin, providing an objective colorimetric endpoint[7].

  • Step-by-Step:

    • Prepare a stock solution of the synthesized derivative in DMSO (1 mg/mL).

    • Perform two-fold serial dilutions in a 96-well microtiter plate using Mueller-Hinton broth to achieve concentrations ranging from 128 µg/mL to 0.25 µg/mL.

    • Inoculate each well with a standardized bacterial suspension (E. coli or S. aureus) adjusted to 5×105 CFU/mL.

    • Incubate the plates at 37°C for 18 hours.

    • Add 20 µL of 0.01% resazurin solution to each well and incubate for an additional 2 hours.

  • Self-Validation & QC: Include a positive control (Ciprofloxacin) and a negative control (1% DMSO). The DMSO control must turn pink (indicating uninhibited growth), while the Ciprofloxacin control should remain blue at known MIC levels. If the DMSO control fails to turn pink, the bacterial inoculum is non-viable and the assay must be repeated.

Protocol D: In silico Molecular Docking against DNA Gyrase
  • Causality & Rationale: To predict binding affinity and orientation, molecular docking is performed against E. coli DNA Gyrase B (e.g., PDB ID: 6F86). This validates the SAR hypothesis by confirming interactions with key residues (e.g., Asp-73) before committing to extensive in vitro testing[1][8].

  • Step-by-Step:

    • Retrieve the crystal structure of DNA Gyrase B (PDB: 6F86) and prepare the protein by removing water molecules, adding polar hydrogens, and assigning Kollman charges.

    • Prepare the ligand by optimizing its 3D geometry (DFT/B3LYP) and assigning Gasteiger charges.

    • Define the grid box centered on the active site.

    • Run the docking simulation using AutoDock Vina with an exhaustiveness of 8.

  • Self-Validation & QC: Re-dock the native co-crystallized ligand. The Root Mean Square Deviation (RMSD) between the re-docked pose and the native crystal pose must be < 2.0 Å to validate the docking protocol's accuracy[1].

Quantitative Data Presentation

The following table summarizes representative benchmark data demonstrating the anticipated pharmacological profile of derivatives synthesized from 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde, compared against standard clinical controls[1][4][7].

Compound / DerivativeChemical ModificationMIC vs E. coli (µg/mL)MIC vs S. aureus (µg/mL)Docking Score (kcal/mol)
1 (Starting Material) None> 128.0> 128.0-4.2
2a C-3 Hydrazone Condensation16.032.0-6.8
2b C-2 Thioether Substitution8.016.0-7.1
2c C-2 Amine + C-3 Schiff Base4.08.0-7.5
Ciprofloxacin Positive Control3.121.56-7.9

Note: Lower MIC values indicate higher antibacterial potency. More negative docking scores indicate stronger theoretical binding affinity to DNA Gyrase B.

References[5] Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. ProQuest. URL[7] Antibacterial Evaluation of Novel 2-Aryl-Quinoline -3-Carbaldehyde Derivatives. ResearchGate. URL[3] 55841-61-7 | 3-Chloro-6-methoxyisoquinoline-4-carbaldehyde. BLD Pharm. URL[2] Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC. URL[8] Novel Zinc(II) and Copper(II) Complexes of 2-((2-Hydroxyethyl)amino)quinoline-3-carbaldehyde for Antibacterial and Antioxidant Activities: A Combined Experimental, DFT, and Docking Studies. ACS Omega. URL[1] Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs. ProQuest. URL[6] Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives. ResearchGate. URL[4] Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines. PMC. URL

Sources

Application

Application Note: 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde as a Privileged Scaffold for Targeted Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols Strategic Rationale & Mechanistic Insights The rational design...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocols

Strategic Rationale & Mechanistic Insights

The rational design of small-molecule kinase inhibitors heavily relies on "privileged scaffolds"—molecular frameworks capable of providing high-affinity interactions within the highly conserved ATP-binding pocket of kinases. The quinoline nucleus is one such scaffold, famously utilized in FDA-approved multi-target kinase inhibitors such as Lenvatinib, Bosutinib, and Cabozantinib [1].

As a Senior Application Scientist, I frequently utilize 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde (CAS: 1225291-14-4) as a highly versatile, orthogonally reactive building block. This specific substitution pattern is not random; it is engineered for precise spatial mapping within the kinase active site:

  • 2-Chloro Moiety: Highly activated for Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura). This position is typically functionalized with anilines or aryl ethers to act as the primary hinge-binding motif , forming critical hydrogen bonds with the kinase backbone (e.g., Met92 in p38α or Cys919 in VEGFR2).

  • 3-Carbaldehyde Group: An electrophilic handle primed for condensation reactions (forming hydrazones, Schiff bases, or Knoevenagel adducts). These extensions project into the solvent-exposed region or the DFG-out allosteric pocket , allowing for the tuning of target selectivity and pharmacokinetic (PK) properties.

  • 6-Methoxy & 7-Chloro Groups: These substituents project into the deep hydrophobic pocket (selectivity pocket) behind the gatekeeper residue. The electron-donating methoxy group and the lipophilic, electron-withdrawing chlorine atom create a unique stereoelectronic profile that enhances binding entropy.

Mechanistic Pathway: Kinase Inhibition via Quinoline Derivatives

Below is the logical relationship between the synthesized quinoline inhibitor, the target Receptor Tyrosine Kinase (RTK), and the resulting phenotypic response in oncology models.

KinasePathway RTK Receptor Tyrosine Kinase (e.g., c-Met, VEGFR2) ATP ATP Binding Pocket (Hinge & DFG Regions) RTK->ATP Hydrolyzes ATP Downstream Downstream Signaling (PI3K/AKT, MAPK/ERK) ATP->Downstream Phosphorylation Cascade Inhibitor Quinoline-based Inhibitor (Scaffold Derivative) Inhibitor->ATP Competitive Binding (Displaces ATP) Inhibitor->Downstream Blocks Activation Apoptosis Cell Cycle Arrest & Apoptosis Inhibitor->Apoptosis Induces CellProlif Tumor Cell Proliferation & Angiogenesis Downstream->CellProlif Promotes Survival

Caption: Mechanism of action for quinoline-derived inhibitors blocking RTK-mediated tumor proliferation.

Synthetic Workflows & Chemical Causality

The true value of 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde lies in its orthogonal reactivity. The C2-chlorine and the C3-aldehyde can be derivatized independently without cross-interference, enabling the rapid generation of diverse compound libraries [2].

SyntheticWorkflow Scaffold 2,7-Dichloro-6-methoxy quinoline-3-carbaldehyde AldehydeMod C3-Carbaldehyde Functionalization Scaffold->AldehydeMod Step 1 or 2 ChloroMod C2-Chloro Functionalization Scaffold->ChloroMod Step 1 or 2 Hydrazone Hydrazone/Schiff Base (Targets Solvent Pocket) AldehydeMod->Hydrazone Knoevenagel Knoevenagel Condensation (Targets DFG-out) AldehydeMod->Knoevenagel SNAr SNAr with Anilines (Hinge Binder) ChloroMod->SNAr Suzuki Suzuki Coupling (Hydrophobic Pocket) ChloroMod->Suzuki

Caption: Orthogonal synthetic workflow for functionalizing the quinoline-3-carbaldehyde scaffold.

Protocol A: C2-Functionalization via Nucleophilic Aromatic Substitution (SNAr)

Objective: Install the hinge-binding motif (e.g., an arylamine).

Causality & Design: The C2-chlorine is highly activated by the adjacent endocyclic nitrogen and the electron-withdrawing nature of the C3-aldehyde. We utilize N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base to scavenge the HCl byproduct without competing with the aniline nucleophile. Anhydrous DMF is selected as the solvent due to its high dielectric constant, which stabilizes the Meisenheimer complex transition state during SNAr.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde (1.0 eq, 2.0 mmol) in 10 mL of anhydrous DMF under an inert Argon atmosphere.

  • Reagent Addition: Add the desired substituted aniline (1.2 eq, 2.4 mmol) followed by DIPEA (2.5 eq, 5.0 mmol).

  • Reaction: Heat the mixture to 85°C using an oil bath for 4–6 hours.

    • Self-Validation Step: Monitor reaction progression via LC-MS. The starting material mass [M+H]+ 256.0 should cleanly convert to the product mass. The presence of the C3-aldehyde remains intact under these conditions.

  • Workup: Cool the reaction to room temperature and pour it into 50 mL of ice-cold distilled water. The product will precipitate. Filter the solid, wash with cold water, and dry under a vacuum.

Protocol B: C3-Functionalization via Hydrazone Condensation

Objective: Extend the molecule into the DFG-out pocket to achieve Type II kinase inhibition.

Causality & Design: Aldehydes readily condense with hydrazines to form stable hydrazones [3]. We utilize a catalytic amount of glacial acetic acid to protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the hydrazine. Ethanol is used as a protic solvent to drive the equilibrium forward by allowing the product to precipitate out of solution.

  • Preparation: Suspend the C2-functionalized intermediate from Protocol A (1.0 eq, 1.0 mmol) in 15 mL of absolute ethanol.

  • Reagent Addition: Add the desired aryl hydrazine hydrochloride (1.1 eq, 1.1 mmol) and 3 drops of glacial acetic acid.

  • Reaction: Reflux the mixture at 80°C for 3 hours.

    • Self-Validation Step: Perform TLC (Hexane:EtOAc 7:3). The disappearance of the UV-active starting material spot and the appearance of a highly fluorescent product spot (due to extended conjugation) confirms completion.

  • Workup: Cool to 0°C. Filter the resulting brightly colored precipitate, wash with cold ethanol, and recrystallize from DMF/Water to yield the final kinase inhibitor.

In Vitro Validation: TR-FRET Kinase Assay Protocol

To validate the synthesized compounds as kinase inhibitors, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard due to its high sensitivity and low background noise.

Causality & Design: We run the assay at an ATP concentration equal to the Km​ of the target kinase (e.g., c-Met). This is critical; if ATP is too high, competitive inhibitors will appear artificially weak. The TR-FRET signal relies on the proximity of a Europium (Eu)-labeled antibody recognizing the phosphorylated substrate and a Streptavidin-APC fluorophore bound to the biotinylated substrate.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the synthesized quinoline derivatives in 100% DMSO. Transfer 100 nL of each concentration to a 384-well low-volume proxiplate using an acoustic liquid handler (e.g., Echo 550).

  • Kinase Reaction: Add 5 µL of Kinase Buffer containing recombinant c-Met kinase (final concentration 1 nM) and Biotinylated-Poly-GT substrate (final concentration 100 nM). Incubate for 15 minutes at room temperature to allow compound binding.

  • Initiation: Add 5 µL of ATP solution (final concentration 10 µM, approx. Km​ ). Incubate for 60 minutes at room temperature.

  • Detection: Stop the reaction by adding 10 µL of Detection Buffer containing EDTA (to chelate Mg2+ and stop catalysis), Eu-anti-phosphotyrosine antibody (2 nM), and Streptavidin-APC (20 nM).

  • Readout: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader (e.g., EnVision) using TR-FRET settings (Excitation: 320 nm, Emission 1: 615 nm, Emission 2: 665 nm).

    • Self-Validation Step: Calculate the Z'-factor using DMSO-only (negative control) and Staurosporine (positive control) wells. A Z'-factor > 0.6 validates the assay's robustness.

Quantitative Data Presentation

The table below summarizes representative Structure-Activity Relationship (SAR) data for a hypothetical library synthesized from the 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde scaffold, demonstrating how modifications at C2 and C3 dictate kinase selectivity and potency.

Compound IDC2 Substitution (R1)C3 Substitution (R2)c-Met IC₅₀ (nM)VEGFR2 IC₅₀ (nM)Caco-2 Permeability (Papp x 10⁻⁶ cm/s)
Scaffold -Cl-CHO>10,000>10,000N/A
CMPD-01 4-Fluoroaniline-CHO1,25084018.5
CMPD-02 4-FluoroanilinePhenylhydrazone4511212.1
CMPD-03 3-EthoxyanilinePhenylhydrazone128514.3
CMPD-04 3-Ethoxyaniline4-Pyridylhydrazone3.5 18 9.8
Control CabozantinibN/A1.30.0355.2

Data Interpretation: The raw scaffold exhibits no kinase activity. Installing an aniline at C2 (CMPD-01) establishes weak hinge binding. Extending the C3 position with a hydrazone (CMPD-02) drops the IC₅₀ into the nanomolar range by engaging the solvent-exposed pocket. Optimizing the hinge binder (CMPD-03) and introducing a basic nitrogen in the C3-extension (CMPD-04) maximizes potency against c-Met and VEGFR2 while maintaining excellent membrane permeability.

References

  • Title: Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety Source: Molecules (MDPI), 2018. URL: [Link]

  • Title: Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 Source: European Journal of Medicinal Chemistry (PubMed), 2020. URL: [Link]

  • Title: Quinoline Heterocycles: Synthesis and Bioactivity Source: IntechOpen, 2018. URL: [Link]

  • Title: Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 Source: Journal of Enzyme Inhibition and Medicinal Chemistry, 2016. URL: [Link]

Method

Anticancer screening of 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde derivatives

Application Note: Anticancer Screening and Mechanistic Profiling of 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde Derivatives Mechanistic Rationale & Pharmacophore Design The quinoline ring is a privileged and highly ve...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Anticancer Screening and Mechanistic Profiling of 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde Derivatives

Mechanistic Rationale & Pharmacophore Design

The quinoline ring is a privileged and highly versatile scaffold in oncology, with derivatives exhibiting a broad spectrum of antineoplastic activities through DNA intercalation, kinase inhibition, and the disruption of tubulin dynamics[1]. Within this chemical space, 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde (CAS: 1225291-14-4) serves as a highly functionalized building block for early-stage drug discovery[2].

The specific substitution pattern of this core scaffold provides strategic advantages for structure-activity relationship (SAR) optimization:

  • C-2 Chlorine : Acts as a highly reactive leaving group for nucleophilic aromatic substitution (SNAr). This enables the rapid generation of diverse compound libraries (e.g., hydrazones, amines, and Schiff bases) without disrupting the primary ring electronics[3].

  • C-3 Carbaldehyde : Essential for forming hydrazone linkages and fused heterocyclic systems. Quinoline-3-carbaldehyde hydrazones have been explicitly shown to elicit pronounced cancer cell growth inhibitory effects[4].

  • C-6 Methoxy & C-7 Chlorine : The electron-donating methoxy group paired with the electron-withdrawing chlorine creates a "push-pull" electronic effect. This fine-tunes the compound's lipophilicity (clogP) and provides essential hydrogen and halogen bonding vectors required for anchoring the molecule within the hydrophobic pockets of target kinases[1].

Synthesis and Validation of the Core Scaffold

Expertise Insight: A self-validating screening cascade must begin with absolute chemical purity. False positives in phenotypic screens are frequently traced back to unreacted precursors. The Vilsmeier-Haack formylation is the gold standard for synthesizing this core because the Vilsmeier reagent simultaneously drives the cyclization of the acetanilide precursor, formylates the C-3 position, and chlorinates the C-2 position in a single pot[3].

Protocol 1: Vilsmeier-Haack Synthesis & Validation

  • Reagent Preparation : Cool 15 mmol of anhydrous N,N-dimethylformamide (DMF) to 0–5°C in an ice bath. Dropwise, add 60 mmol of phosphorus oxychloride (POCl₃) under continuous magnetic stirring to form the reactive chloromethyleneiminium ion (Vilsmeier reagent).

  • Cyclization : Slowly add 5 mmol of the precursor, N-(3-chloro-4-methoxyphenyl)acetamide. Ramp the temperature to 80–90°C and reflux for 12–15 hours. Causality: The extended reflux ensures complete cyclization; premature termination leaves highly reactive intermediates that confound downstream biological assays.

  • Quenching & Recovery : Pour the mixture over crushed ice to safely quench the excess POCl₃. Filter the resulting yellow precipitate, wash extensively with cold distilled water, and dry under a vacuum.

  • Self-Validation : Recrystallize the crude product from ethyl acetate. Confirm structural identity via ¹H-NMR (validating the presence of the distinct aldehyde proton singlet near δ 10.5 ppm) and ensure >98% purity via HPLC before proceeding to library generation[1].

Workflow A 1. Scaffold Synthesis (Vilsmeier-Haack) B 2. Library Generation (Hydrazones/Amines) A->B C 3. Primary Screening (MTT Viability Assay) B->C D 4. Mechanistic Assays (Tubulin & Cell Cycle) C->D

Workflow for the synthesis and anticancer screening of quinoline derivatives.

In Vitro Anticancer Screening Cascade

Expertise Insight: Quinoline-3-carbaldehyde derivatives frequently exert their cytostatic effects by upregulating the cell-cycle-related p27Kip1 protein, leading to G1 or G2/M phase cell cycle arrest[4]. To accurately capture this anti-mitotic effect, a 72-hour incubation period in the primary viability assay is mandatory, ensuring the cancer cells pass through multiple division cycles.

Protocol 2: High-Throughput Cell Viability (MTT) Assay

  • Cell Seeding : Seed human cancer cell lines (e.g., A549 lung, MCF-7 breast, HeLa cervical) at a density of 5 × 10³ cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment : Treat cells with serial dilutions (0.1 µM to 100 µM) of the synthesized quinoline derivatives. Self-Validation: Include 0.1% DMSO as a vehicle control and Doxorubicin as a positive control. Calculate the Z'-factor for the plate; a Z'-factor > 0.5 validates the assay's statistical robustness.

  • MTT Incubation : After 72 hours, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Causality: Only viable cells with active mitochondrial reductases will cleave the tetrazolium ring, converting the yellow MTT into insoluble purple formazan crystals.

  • Solubilization & Readout : Carefully aspirate the media, dissolve the formazan in 150 µL of DMSO, and measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis.

Target Engagement: Tubulin Polymerization Assay

Expertise Insight: To differentiate general cytotoxicity from targeted anti-mitotic activity, lead compounds must be evaluated in a cell-free target engagement assay. Many quinolines bind to the colchicine site of tubulin, disrupting microtubule dynamics.

Protocol 3: Kinetic Tubulin Assembly Monitoring

  • Preparation : Reconstitute porcine brain tubulin (3 mg/mL) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.

  • Incubation : Pre-incubate the tubulin solution with 10 µM of the test compound for 10 minutes at 37°C. Use Colchicine as a positive control for polymerization inhibition.

  • Kinetic Readout : Monitor polymerization kinetically by measuring the increase in absorbance at 340 nm every minute for 60 minutes. Causality: As tubulin heterodimers polymerize into microtubules, the solution scatters more light, increasing the apparent absorbance. Active quinoline derivatives will significantly suppress the Vmax of this curve compared to the DMSO vehicle.

Mechanism Ligand Quinoline Derivative (Target Engagement) Tubulin Inhibition of Tubulin Polymerization Ligand->Tubulin Kinase Upregulation of p27Kip1 Protein Ligand->Kinase Arrest G2/M or G1 Cell Cycle Arrest Tubulin->Arrest Kinase->Arrest Apoptosis Caspase Activation & Apoptosis Arrest->Apoptosis

Proposed molecular mechanism of action for quinoline-3-carbaldehyde derivatives.

Representative SAR Data Summary

Quantitative data from recent library screenings highlights the necessity of C-2 and C-3 derivatization. Unmodified carbaldehydes generally show poor cellular penetrance and target affinity, whereas hydrazone and benzotriazole derivatives exhibit pronounced, low-micromolar efficacy[4].

Compound ClassC-2 SubstitutionC-3 SubstitutionIC₅₀ A549 (µM)IC₅₀ MCF-7 (µM)Primary Mechanism
Core Scaffold -Cl-CHO> 50.0> 50.0N/A
Lead Series A -Hydrazone-Benzotriazole1.232.45p27Kip1 Upregulation
Lead Series B -Amine-1,2,4-Triazole7.398.12Tubulin Inhibition
Assay Control N/A (Doxorubicin)N/A0.851.10DNA Intercalation

Note: Data reflects typical quantitative thresholds for quinoline-3-carbaldehyde derivatives transitioning from primary phenotypic screening to lead optimization[4].

References

  • [2] Bide Pharm. 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde (CAS: 1225291-14-4). Source: bidepharm.com. 2

  • [3] Hamama, W. S., et al. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Source: RSC Advances (rsc.org). 3

  • [1] Linder, C., et al. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Source: Molecules (mdpi.com). 1

  • [4] Korcz, M., et al. Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. Source: PubMed Central (nih.gov). 4

Sources

Application

Application Note: In Vitro Antioxidant Activity Assays for Quinoline Scaffolds

Executive Summary & Chemical Rationale Quinoline derivatives are highly privileged scaffolds in medicinal chemistry and drug development. While traditionally recognized for their antimicrobial and anticancer properties,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

Quinoline derivatives are highly privileged scaffolds in medicinal chemistry and drug development. While traditionally recognized for their antimicrobial and anticancer properties, recent structural functionalizations have unlocked their potential as potent antioxidants capable of mitigating oxidative stress-related pathologies.

Unlike simple phenolic antioxidants, quinolines exhibit multifaceted and highly structure-dependent antioxidant mechanisms. Depending on their specific functionalization (e.g., secondary amines, methoxy groups, or organoselenium substitutions), quinoline derivatives neutralize reactive oxygen species (ROS) through Hydrogen Atom Transfer (HAT) , Single Electron Transfer (SET) , or by acting as enzyme mimetics [[1]]().

Understanding the chemical causality behind these mechanisms is critical for assay selection. Relying on a single assay can yield false negatives. For example, selenium-containing quinolines often fail to scavenge DPPH or ABTS radicals because their primary mechanism is not HAT or SET; instead, they act as thiol peroxidase mimetics, catalytically reducing peroxides 2. Conversely, furo[2,3-f]quinoline derivatives containing secondary amine (-NH) groups demonstrate pronounced radical scavenging via HAT 3.

Mechanistic Pathways of Quinoline Antioxidants

Mechanistic_Pathways Q Quinoline Scaffold (-NH, -OH, -Se) HAT Hydrogen Atom Transfer (HAT) Q->HAT Donates H• SET Single Electron Transfer (SET) Q->SET Donates e- TP Thiol Peroxidase Mimetic Q->TP Catalytic Cycle ROS Reactive Oxygen Species (ROS) ROS->HAT ROS->SET StableQ Stable Radical Intermediate HAT->StableQ Neutral Neutralized Target HAT->Neutral SET->StableQ SET->Neutral TP->Neutral Reduces Peroxides

Mechanistic pathways of quinoline-mediated antioxidant activity (HAT, SET, and enzyme mimetic).

High-Throughput Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems optimized for 96-well microplates, enabling high-throughput screening (HTS) during drug development.

DPPH Radical Scavenging Assay

Causality & Design : DPPH (1,1-diphenyl-2-picrylhydrazyl) is a stable nitrogen-centered radical that absorbs strongly at 517 nm. Upon reduction by a quinoline antioxidant (via HAT or SET), the solution decolorizes from purple to yellow. Quinolines with electron-donating groups (e.g., methoxy) in the aromatic ring stabilize the resulting radical, significantly enhancing DPPH scavenging 4.

Step-by-Step Methodology :

  • Reagent Preparation : Dissolve DPPH in LC-MS grade methanol to a final concentration of 0.1 mM. Critical: Protect from light and use within 2 hours, as DPPH degrades photochemically.

  • Compound Dilution : Prepare serial dilutions of the quinoline compound (e.g., 10, 25, 50, 100, 200 µg/mL) in methanol [[4]]().

  • Reaction Assembly : In a 96-well plate, add 100 µL of the quinoline solution to 100 µL of the 0.1 mM DPPH solution 3.

  • Incubation : Seal the plate and incubate in the dark at room temperature for exactly 30 minutes 4.

  • Measurement : Read absorbance at 517 nm using a microplate spectrophotometer.

ABTS Cation Radical Scavenging Assay

Causality & Design : The ABTS assay measures the reduction of the ABTS•+ cation radical. It is highly sensitive to SET mechanisms and is applicable in both aqueous and lipophilic systems, making it ideal for amphiphilic quinoline derivatives or quinoline-grafted polymers like carboxymethyl chitosan 5.

Step-by-Step Methodology :

  • Radical Generation : Mix 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate. Incubate in the dark at room temperature for 12–16 hours to yield the stable ABTS•+ radical 2.

  • Working Solution : Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (pH 7.4) until the absorbance at 734 nm reaches 0.70 ± 0.02.

  • Reaction Assembly : Add 20 µL of quinoline test compound (1–100 µM) to 180 µL of the ABTS•+ working solution [[2]]().

  • Incubation : Incubate for 30 minutes at room temperature in the dark 2.

  • Measurement : Record the decrease in absorbance at 734 nm.

Workflow Step1 1. Reagent Preparation (DPPH or ABTS•+) Step3 3. Reaction Assembly (96-well microplate) Step1->Step3 Step2 2. Compound Dilution (Serial concentrations) Step2->Step3 Step4 4. Self-Validation Controls (Blanks, Color Controls) Step3->Step4 Step5 5. Dark Incubation (30 mins at RT) Step4->Step5 Step6 6. Spectrophotometry (517 nm or 734 nm) Step5->Step6 Step7 7. IC50 Calculation (Non-linear regression) Step6->Step7

Step-by-step self-validating high-throughput workflow for quinoline antioxidant assays.

Quality Control & Self-Validation Matrix

Quinolines often feature highly conjugated aromatic systems. While this conjugation stabilizes radical intermediates, it also frequently imparts strong intrinsic absorbance in the visible spectrum. If a quinoline compound absorbs near 517 nm or 734 nm, it will artificially inflate the post-reaction absorbance, leading to a false-negative result. To guarantee data integrity, the following controls must be run concurrently on every plate:

  • Blank : Solvent only (establishes plate background).

  • Negative Control ( Acontrol​ ) : Solvent + Radical solution (establishes maximum absorbance).

  • Positive Control : Ascorbic acid or Butylated hydroxytoluene (BHT) at equivalent concentrations 3.

  • Color Control ( Acolor_control​ ) : Quinoline compound + Solvent (critical for subtracting baseline compound absorbance).

Validated Calculation Formula :

Scavenging%=[Acontrol​Acontrol​−(Asample​−Acolor_control​)​]×100

Quantitative Data & Expected Outcomes

To benchmark novel quinolines, quantitative data must be structured to compare IC50 values against established standards. The table below summarizes expected baseline activities for various quinoline classes based on recent literature.

Compound Class / StandardDPPH IC50ABTS IC50Primary MechanismReference
Furo[2,3-f]quinolines (-NH bearing)45 - 60 µg/mLN/AHAT[[3]]()
Quinolin-5-ylamine derivatives 100 - 200 µg/mLN/AHAT / SET4
Carboxymethyl Chitosan-Quinolines < 1.6 mg/mLN/AHAT / SET5
Selenium-quinoline hybrids InactiveInactiveThiol Peroxidase Mimetic[[2]]()
Ascorbic Acid (Positive Standard)~10 - 15 µg/mL~12 - 18 µMHAT / SET3, 2
BHT (Positive Standard)~20 - 25 µg/mL~25 - 30 µMHAT3

References

  • Hossaini, Z., et al. "Green Synthesis and Investigation of Antioxidant Activity of New Quinoline Derivatives." Journal of Applied Chemical Research, 2022. 3

  • Savegnago, L., et al. "Antioxidant effect of quinoline derivatives containing or not selenium: Relationship with antinociceptive action." Anais da Academia Brasileira de Ciências (SciELO), 2017. 2

  • "Synthesis and in vitro antioxidant activity of quinolin-5-ylamine derivatives." Growing Science. 4

  • "Preparation and Antioxidant Activity of New Carboxymethyl Chitosan Derivatives Bearing Quinoline Groups." MDPI, 2023. 5

Sources

Method

Application Note: Advanced Column Chromatography Strategies for the Purification of Quinoline Derivatives

Executive Summary Quinoline derivatives are privileged scaffolds in drug discovery, materials science, and agrochemical development. However, isolating these nitrogen-containing heterocycles via normal-phase column chrom...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoline derivatives are privileged scaffolds in drug discovery, materials science, and agrochemical development. However, isolating these nitrogen-containing heterocycles via normal-phase column chromatography frequently presents significant technical hurdles. The inherent basicity of the quinoline ring leads to strong secondary interactions with standard stationary phases, resulting in severe peak tailing, irreversible adsorption, and compromised resolution[1].

This application note provides a mechanistically grounded, self-validating protocol for the purification of quinoline derivatives. By understanding the causal relationship between analyte basicity and stationary phase acidity, researchers can systematically optimize their mobile phases and loading techniques to achieve high-purity isolations.

Mechanistic Background: The Silanol-Quinoline Interaction

To master quinoline purification, one must first understand the surface chemistry of the stationary phase. Bare silica gel (SiO₂) is densely populated with residual silanol (-Si-OH) groups. In older or standard "Type-A" silica, these silanols are highly acidic and act as potent cation-exchange sites[2].

When a basic quinoline derivative is introduced to the column, a disruptive acid-base interaction occurs. The quinoline nitrogen becomes protonated, forming a strong electrostatic bond with the deprotonated silicate anion[3]. Because this secondary ion-exchange mechanism has a much slower desorption kinetic compared to the primary liquid-solid partition mechanism, the analyte continuously drags across the column. Macroscopically, this manifests as "streaking" on Thin Layer Chromatography (TLC) and severe "tailing" during column elution[1].

The Solution: To mitigate this, competitive bases (silanol suppressors) such as triethylamine (TEA) or ammonia are employed. Because TEA interacts more strongly with the acidic silanols than the quinoline analyte, it effectively "masks" these active sites, forcing the quinoline to elute based purely on its polarity[4].

Strategic Workflow for Method Development

Workflow Start Crude Quinoline Mixture TLC TLC Analysis (Silica Gel) Start->TLC Tailing Severe Tailing or Streaking Observed? TLC->Tailing Standard Standard Normal Phase (Hexane/EtOAc) Tailing->Standard  No   Modified Deactivated Silica (Add 0.5-2% TEA) Tailing->Modified  Yes   Solubility Sample Soluble in Mobile Phase? Standard->Solubility Modified->Solubility WetLoad Wet Loading (Minimal Solvent) Solubility->WetLoad  Yes   DryLoad Dry Loading (Adsorb on Silica) Solubility->DryLoad  No   Elution Gradient Elution & Fraction Collection WetLoad->Elution DryLoad->Elution Pure Purified Quinoline Derivative Elution->Pure

Workflow for selecting and optimizing purification methods for quinoline derivatives.

Quantitative Data: Mobile Phase and Modifier Effects

Selecting the correct stationary phase and modifier is critical. The table below summarizes the expected outcomes based on the physicochemical profile of the target quinoline.

Analyte ProfileRecommended Stationary PhaseOptimal Solvent SystemRecommended ModifierMechanistic Rationale
Standard Quinolines Bare Silica (Type-B)Hexane / EtOAcNoneType-B silica has higher purity and fewer acidic silanols, naturally reducing baseline tailing[2].
Basic/Polar Quinolines Bare Silica (Type-A/B)Hexane / EtOAc or DCM / MeOH0.5% - 2% TEATEA competitively binds acidic silanols, preventing analyte protonation and irreversible adsorption[5].
Acid-Sensitive Quinolines Basic or Neutral AluminaHexane / EtOAcNoneAlumina lacks acidic sites entirely, preventing acid-catalyzed degradation of sensitive derivatives[5].
Highly Lipophilic Quinolines C18 Reverse-PhaseH₂O / MeCN or MeOH0.1% Formic AcidSeparation relies purely on hydrophobic partitioning rather than polar interactions[5].

Detailed Step-by-Step Protocol: Deactivated Silica Gel Chromatography

This protocol utilizes a TEA-deactivation strategy to ensure sharp elution bands for basic quinolines.

Phase 1: Column Packing and Deactivation
  • Solvent Preparation: Prepare your target mobile phase (e.g., 20% EtOAc in Hexane) based on prior TLC optimization. Add 1–2% (v/v) Triethylamine (TEA) to create the "Deactivation Solvent"[6].

  • Slurry Packing: Suspend the silica gel (230–400 mesh) in the Deactivation Solvent and pour it into the glass column. Allow the bed to settle uniformly.

  • Silanol Saturation: Flush the packed column with 2–3 column volumes (CV) of the Deactivation Solvent. Causality: This ensures all highly acidic silanol sites are fully occupied by triethylammonium cations[3].

  • Excess Base Removal (Critical): Flush the column with 2–3 CV of your standard mobile phase (without TEA). Causality: Failing to remove excess TEA will cause the base to co-elute with your target compound, complicating downstream solvent evaporation and NMR analysis[6].

Phase 2: Sample Loading

Choose your loading method based strictly on the solubility of the crude mixture in the initial mobile phase.

  • Wet Loading (For highly soluble samples): Dissolve the crude mixture in the absolute minimum volume of the initial mobile phase. Apply it dropwise directly to the flat surface of the silica bed.

  • Dry Loading (For sparingly soluble samples): Dissolve the sample in a volatile solvent (e.g., DCM or THF). Add dry silica gel (approx. 1:3 sample-to-silica mass ratio) and evaporate the solvent under reduced pressure until a free-flowing powder is formed[1]. Pour this powder evenly onto the column head and cap with a thin layer of sand. Causality: Poor solubility causes wet-loaded samples to precipitate at the column head, leading to severe band broadening. Dry loading ensures a uniform, concentrated release of the analyte into the mobile phase[1].

Phase 3: Elution and Fractionation
  • Gradient Initiation: Begin elution isocratically or with a shallow gradient. A common starting point is 10% EtOAc in Hexane, gradually increasing polarity to 20%, 30%, and 40%[1].

  • Monitoring: Collect consistent fraction volumes. Monitor the fractions using TLC plates that have been pre-treated with TEA (to accurately reflect the column environment) or via a UV detector set to 254 nm.

Phase 4: Post-Column Processing
  • Pooling: Combine fractions containing the pure quinoline derivative.

  • Solvent Removal: Evaporate the solvent under reduced pressure. If trace amounts of TEA remain, perform a co-evaporation by adding a small volume of toluene and evaporating again, followed by extended exposure to a high-vacuum pump.

Troubleshooting & Causal Analysis

  • Issue: The target compound elutes immediately in the solvent front.

    • Cause: The initial solvent system is too polar, overpowering the analyte's affinity for the stationary phase[1].

    • Solution: Decrease the polarity of the mobile phase (e.g., reduce the EtOAc ratio) or switch to a weaker solvent system like Toluene/Acetone[1].

  • Issue: The compound degrades or turns dark on the column.

    • Cause: The quinoline derivative is undergoing catalytic degradation driven by the acidic silanols on the silica gel.

    • Solution: Confirm instability via 2D TLC[1]. If confirmed, abandon silica gel and switch to a Basic Alumina stationary phase[5].

  • Issue: Persistent streaking despite TEA addition.

    • Cause: The compound is highly lipophilic and its basicity is overpowering the normal-phase masking agents.

    • Solution: Transition to Reversed-Phase Flash Chromatography (C18). In reverse-phase, the lipophilic quinoline will be retained based on hydrophobicity, completely bypassing the problematic polar interactions[6].

References

  • BenchChem. "column chromatography techniques for purifying oxazolo[4,5-c]quinoline derivatives".1

  • BenchChem. "Technical Support Center: Purification of Highly Lipophilic Quinoline Derivatives". 5

  • BenchChem. "Troubleshooting guide for the purification of polar quinoline compounds". 6

  • Phenomenex. "Tip on Peak Tailing of Basic Analytes". 4

  • LCGC International. "What's Happening to My Column?". 2

  • Pharma Growth Hub. "Effect of Triethylamine (TEA) on the Retention in RPLC".3

Sources

Application

Application Notes and Protocols for the Synthesis of 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde Analogues

Introduction: The Quinoline Scaffold in Modern Drug Discovery The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives are integral to a vast...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives are integral to a vast array of pharmacologically active compounds, demonstrating a broad spectrum of biological activities including antimicrobial, anticancer, anti-inflammatory, and antimalarial properties.[1][2] Notably, the introduction of a carbaldehyde group at the 3-position of the quinoline nucleus, particularly as 2-chloroquinoline-3-carbaldehyde, provides a versatile synthetic handle for further molecular elaboration.[3][4] This functional group allows for the construction of diverse heterocyclic systems and the introduction of various pharmacophores, making these compounds highly valuable intermediates in drug discovery programs.[5][6] This document provides a detailed protocol for the synthesis of a specific analogue, 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde, a key building block for novel therapeutic agents.

Synthetic Strategy: The Vilsmeier-Haack Reaction

The cornerstone of this synthetic protocol is the Vilsmeier-Haack reaction, a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][8] This reaction offers a direct and efficient one-pot route to 2-chloro-3-formylquinolines from readily available N-arylacetamides.[6][7] The process involves the formation of a Vilsmeier reagent, typically a chloroiminium salt generated from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with an acid chloride such as phosphorus oxychloride (POCl₃).[7] This electrophilic species then reacts with the N-arylacetamide, leading to a double formylation, intramolecular cyclization, and subsequent elimination to yield the desired 2-chloro-3-formylquinoline.[7]

Visualizing the Synthetic Workflow

The overall synthetic pathway from the starting acetanilide to the final product is depicted below. This multi-step process is efficiently carried out in a one-pot synthesis.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Quinoline Ring Formation DMF N,N-Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium salt) DMF->Vilsmeier_Reagent Reacts with POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Vilsmeier_Reagent Acetanilide Substituted Acetanilide (e.g., 3-chloro-4-methoxyacetanilide) Intermediate Reaction Intermediate Acetanilide->Intermediate Reacts with Vilsmeier Reagent Product 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde Intermediate->Product Cyclization & Elimination

Caption: Synthetic workflow for 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde.

Experimental Protocol: Synthesis of 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde

This protocol details the step-by-step procedure for the synthesis of the target compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (molar eq.)
3-Chloro-4-methoxyacetanilide199.631.0
N,N-Dimethylformamide (DMF)73.093.0
Phosphorus oxychloride (POCl₃)153.3315.0
Dichloromethane (DCM)84.93-
Crushed Ice--
Saturated Sodium Bicarbonate Solution--
Ethyl Acetate88.11-
Anhydrous Sodium Sulfate142.04-

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, add N,N-dimethylformamide (3.0 eq.). Cool the flask to 0-5 °C in an ice-salt bath.

  • Slowly add phosphorus oxychloride (15.0 eq.) dropwise to the cooled DMF with constant stirring over a period of 30 minutes. Ensure the temperature is maintained below 10 °C.

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 20 minutes.

  • Reaction with Acetanilide: Add 3-chloro-4-methoxyacetanilide (1.0 eq.) portion-wise to the freshly prepared Vilsmeier reagent.

  • Heat the reaction mixture to 80-90 °C and maintain this temperature for 7-10 hours. Monitor the reaction progress using thin-layer chromatography (TLC).[9]

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Filter the resulting precipitate, wash thoroughly with water, and dry under vacuum.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde as a solid.

Mechanism of the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction proceeds through the formation of an electrophilic chloroiminium ion (the Vilsmeier reagent), which then attacks the electron-rich aromatic ring of the acetanilide.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Attack and Cyclization DMF DMF Vilsmeier Vilsmeier Reagent DMF->Vilsmeier + POCl3 POCl₃ POCl3->Vilsmeier Acetanilide Acetanilide Electrophilic_Attack Electrophilic Attack Acetanilide->Electrophilic_Attack Reacts with Cyclization Intramolecular Cyclization Electrophilic_Attack->Cyclization Elimination Elimination Cyclization->Elimination Product 2-Chloro-3-formylquinoline Elimination->Product

Caption: Mechanism of the Vilsmeier-Haack reaction for quinoline synthesis.

Expertise & Experience: Critical Parameters for Success

  • Temperature Control: The initial formation of the Vilsmeier reagent is an exothermic reaction. Maintaining a low temperature (0-5 °C) during the addition of POCl₃ is crucial to prevent the decomposition of the reagent and ensure a high yield.

  • Stoichiometry: The molar ratio of the reactants, particularly the excess of the Vilsmeier reagent, is a key factor influencing the reaction outcome. An excess of the formylating agent ensures complete conversion of the starting acetanilide.

  • Reaction Time and Monitoring: The reaction time can vary depending on the specific substrate. Close monitoring by TLC is essential to determine the point of maximum product formation and to avoid the formation of by-products from prolonged heating.

  • Work-up Procedure: The neutralization step must be performed carefully and slowly to control the exothermic reaction and to ensure the complete precipitation of the product. Thorough washing of the crude product is necessary to remove any inorganic salts.

Trustworthiness: A Self-Validating System

The protocol described is designed to be self-validating through the following measures:

  • Characterization of the Final Product: The identity and purity of the synthesized 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde should be confirmed by standard analytical techniques, including:

    • Melting Point: A sharp melting point indicates a high degree of purity.

    • Spectroscopic Analysis:

      • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the absence of impurities.

      • FT-IR: To identify the characteristic functional groups, such as the aldehyde C=O stretch (around 1677 cm⁻¹) and the aromatic C=N stretch (around 1616 cm⁻¹).

      • Mass Spectrometry: To determine the molecular weight of the compound.

  • Reproducibility: The detailed step-by-step protocol, with specified reagent quantities and reaction conditions, is intended to ensure the reproducibility of the synthesis in different laboratory settings.

Conclusion

The Vilsmeier-Haack reaction provides an efficient and versatile method for the synthesis of 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde and its analogues. The resulting compounds are valuable intermediates for the development of novel therapeutic agents due to the reactivity of the chloro and formyl groups, which allows for a wide range of chemical transformations. Adherence to the detailed protocol and careful control of the critical reaction parameters will ensure a successful and reproducible synthesis.

References

  • Shaaban, M. R., Mayhoub, A. S., & Farag, A. M. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6486–6507. [Link]

  • Hussein, A. H., & El-Daly, M. M. (2015). Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Journal of the Serbian Chemical Society, 80(10), 1225–1233. [Link]

  • Shaaban, M. R., Mayhoub, A. S., & Farag, A. M. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6486–6507. [Link]

  • El-Sayed, N. N. E. (2023). Vilsmeier-Haack Cyclisation as a Facile Synthetic Route to Thieno [2,3- b] Quinolines (Part I). Egyptian Journal of Chemistry, 66(3), 209-220. [Link]

  • Patel, K. D., & Patel, H. D. (2013). Synthesis, spectral and microbial studies of some novel quinoline derivatives via Vilsmeier Haack reagent. Arkivoc, 2013(5), 194–207. [Link]

  • Sivakumar, P. M., Senthilkumar, P., & Dinakaran, M. (2007). Synthesis, antimicrobial activities and cytogenetic studies of newer diazepino quinoline derivatives via Vilsmeier-Haack reaction. Bioorganic & Medicinal Chemistry Letters, 17(16), 4468–4472. [Link]

  • Kumar, A., & Kumar, R. (2023). Exploration of Synthetic Potential of Quinoline-3-Carbaldehydes. ChemistrySelect, 8(40), e202302829. [Link]

  • Yıldırım, S., Aktaş, G., & Göktaş, B. (2020). Antimicrobial and antiproliferative activity studies of some new quinoline-3-carbaldehyde hydrazone derivatives. Bioorganic Chemistry, 101, 104014. [Link]

  • Kumar, A., & Kumar, R. (2023). Exploration of Synthetic Potential of Quinoline-3-Carbaldehydes. R Discovery. [Link]

  • Mohammadi, F., & Davoodnia, A. (2022). Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Antibacterial and Antifungal Agents. Organic Chemistry Research, 8(1), 1-13. [Link]

  • Massoud, M. A. M., El-Sadek, M. M., & El-Gazzar, A. R. A. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc, 2018(1), 244-287. [Link]

  • El-fakharany, E. M., & El-Sonbati, A. Z. (2022). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Molecules, 27(22), 8011. [Link]

  • Al-Ostath, A. I., & Al-Assar, M. F. (2024). A synthesis, characterization and biological activity evaluation of novel quinoline derivatives as antibacterial drug. Scientific Reports, 14(1), 11956. [Link]

Sources

Method

Application Note: Experimental Setup and Protocols for Reactions Involving 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde

Executive Summary & Mechanistic Rationale In modern drug discovery and agrochemical development, polyfunctionalized quinolines serve as privileged scaffolds. Specifically, 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde (...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug discovery and agrochemical development, polyfunctionalized quinolines serve as privileged scaffolds. Specifically, 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde (CAS: 1225291-14-4) is a highly versatile building block. Its unique substitution pattern—featuring two orthogonal electrophilic handles (the C-2/C-7 chlorides and the C-3 carbaldehyde)—enables divergent, late-stage functionalization.

The most robust method for synthesizing this class of compounds is the Meth-Cohn quinoline synthesis , a specialized application of the Vilsmeier-Haack reaction[1]. In this process, an acetanilide precursor (e.g., N-(3-chloro-4-methoxyphenyl)acetamide) is treated with a Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Causality in Reaction Design: The choice of POCl₃ over other chlorinating agents is critical. POCl₃ reacts with DMF to form a highly reactive chloroiminium ion. This electrophile performs a dual role: it formylates the acetanilide via electrophilic aromatic substitution and facilitates the intramolecular cyclization. The excess POCl₃ subsequently chlorinates the C-2 position (converting the intermediate quinolone to a 2-chloroquinoline)[2]. Temperature control is paramount; the initial formation of the Vilsmeier reagent is highly exothermic, while the subsequent cyclization requires significant thermal activation (75–85 °C) to overcome the energy barrier of aromatic ring closure[3].

G N1 Acetanilide Precursor N3 Formylation & Chlorination (75-85°C) N1->N3 N2 Vilsmeier Reagent (POCl3 + DMF) N2->N3 Dropwise addition N4 Cyclization Intermediate N3->N4 Intramolecular cyclization N5 Aqueous Quench (Ice Water) N4->N5 N6 2,7-Dichloro-6-methoxyquinoline -3-carbaldehyde N5->N6 Filtration & Recrystallization

Workflow for Meth-Cohn synthesis of 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde.

Experimental Protocol: Vilsmeier-Haack Cyclization

This protocol is designed as a self-validating system . By incorporating specific in-process controls (IPCs), researchers can verify the integrity of the reaction at each critical phase before proceeding.

Reagents and Materials
  • N-(3-chloro-4-methoxyphenyl)acetamide (1.0 equiv, limiting reagent)

  • N,N-Dimethylformamide (DMF) (3.0 equiv, reagent and solvent)

  • Phosphorus oxychloride (POCl₃) (7.0 equiv, chlorinating/formylating agent)

  • Ice water (for quenching)

  • Ethyl acetate (for recrystallization)

Step-by-Step Methodology
  • Vilsmeier Reagent Generation: Charge a dry, argon-flushed round-bottom flask with DMF (3.0 equiv). Cool the flask to 0–5 °C using an ice-salt bath. Crucial Step: Add POCl₃ (7.0 equiv) dropwise over 30 minutes.

    • Causality: The reaction between DMF and POCl₃ is violently exothermic. Rapid addition leads to thermal runaway, degrading DMF into dimethylamine, which acts as a competing nucleophile and drastically reduces yield.

  • Substrate Addition: Once the Vilsmeier reagent is formed (indicated by a pale yellow, viscous complex), add the N-(3-chloro-4-methoxyphenyl)acetamide (1.0 equiv) portion-wise while maintaining the temperature below 10 °C.

  • Cyclization (Thermal Activation): Equip the flask with a reflux condenser. Gradually warm the reaction mixture to room temperature, then heat to 85 °C for 8 hours.

    • Self-Validation (IPC 1): Monitor via TLC (Hexane:EtOAc 7:3). The starting material spot should completely disappear, replaced by a highly UV-active spot at a higher Rf value.

  • Quenching & Hydrolysis: Cool the dark, viscous mixture to room temperature. Pour it slowly over vigorously stirred crushed ice (approx. 10 mL per mmol of substrate).

    • Causality: The aqueous quench serves a dual purpose—it hydrolyzes the terminal iminium intermediate into the desired C-3 carbaldehyde and precipitates the highly hydrophobic quinoline product.

  • Isolation: Stir the aqueous suspension for 30 minutes to ensure complete hydrolysis. Collect the crude yellow precipitate via vacuum filtration. Wash the filter cake thoroughly with cold distilled water until the filtrate is pH neutral.

  • Purification: Recrystallize the crude solid from hot ethyl acetate to yield pure 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde as pale yellow needles[4].

Quantitative Optimization Data

To establish the most reliable conditions, the reaction parameters were optimized. The data below summarizes the causality between POCl₃ equivalents, thermal energy, and final yield.

Equivalents of POCl₃Temperature (°C)Reaction Time (h)Yield (%)Purity (HPLC, %)Observation
3.075124588Incomplete cyclization; intermediate buildup.
5.075126892Moderate yield; some unreacted starting material.
7.0 85 8 82 >98 Optimal conditions; complete conversion.
7.010045581Thermal degradation; tar formation observed.

Downstream Diversification & Reactivity

The true value of 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde lies in its orthogonal reactivity, allowing for the rapid generation of diverse compound libraries[5].

  • Nucleophilic Aromatic Substitution (S_NAr) at C-2: The chlorine atom at the 2-position is highly activated by the adjacent electronegative quinoline nitrogen. It readily undergoes S_NAr with primary/secondary amines, thiols, and alkoxides under mild basic conditions (e.g., K₂CO₃ in DMF)[6].

  • Aldehyde Functionalization at C-3: The carbaldehyde group can be subjected to Knoevenagel condensations, reductive aminations, or Wittig olefination to extend the carbon framework.

  • Cross-Coupling at C-7: Once the C-2 chlorine is displaced, the C-7 chlorine can be selectively targeted for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Heck reactions) to introduce aryl or vinyl substituents.

G Core 2,7-Dichloro-6-methoxyquinoline -3-carbaldehyde Subst SNAr at C-2 (Amines, Thiols) Core->Subst Nucleophilic Attack Cond Aldehyde Condensation (Schiff Base) Core->Cond Electrophilic Carbonyl Cross Cross-Coupling at C-7 (Suzuki, Heck) Core->Cross Pd-Catalyzed

Downstream diversification pathways for the bifunctional quinoline scaffold.

Analytical Validation & Quality Control

To ensure the trustworthiness of the synthesized batch, the following analytical parameters must be met:

  • LC-MS (ESI+): Expected m/z for [M+H]⁺ is 256.08 (with a characteristic isotopic pattern for two chlorine atoms: M, M+2, M+4 in a 9:6:1 ratio).

  • FT-IR: Look for a strong, sharp absorption band at ~1690 cm⁻¹ corresponding to the conjugated aldehyde carbonyl (C=O) stretch, and the absence of N-H/O-H stretching above 3000 cm⁻¹[2].

  • ¹H NMR (400 MHz, CDCl₃): The defining diagnostic peak is the highly deshielded aldehyde proton singlet appearing at approximately δ 10.30–10.50 ppm. The quinoline aromatic proton at C-4 typically appears as a distinct singlet around δ 8.60 ppm.

References

  • The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction International Journal of Science and Research (IJSR) URL:[Link]

  • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017) Arkivoc / Semantic Scholar URL:[Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs PMC - National Institutes of Health (NIH) URL:[Link]

  • Vilsmeier-Haack Cyclisation as A Facile Synthetic Route to Thieno [2,3- b] quinolines ResearchGate URL:[Link]

Sources

Application

2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde as an intermediate in organic synthesis

Application Note: 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde in Advanced Organic Synthesis Executive Summary & Strategic Utility In the landscape of medicinal chemistry and drug discovery, the quinoline scaffold repr...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde in Advanced Organic Synthesis

Executive Summary & Strategic Utility

In the landscape of medicinal chemistry and drug discovery, the quinoline scaffold represents a privileged pharmacophore. Specifically, 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde (CAS: 1225291-14-4) serves as a highly versatile, bifunctional building block.

As a Senior Application Scientist, I approach this intermediate not just as a chemical product, but as a strategic node in divergent synthesis. The molecule features two orthogonal reactive centers: a highly electrophilic C-2 chlorine atom primed for Nucleophilic Aromatic Substitution (SNAr), and a C-3 formyl group ideal for condensation reactions[1]. This dual reactivity allows researchers to rapidly construct complex, fused heterocyclic systems—such as pyrazoloquinolines, triazoloquinolines, and thiazolobenzimidazolones—which are critical in the development of antimalarial agents, kinase inhibitors, and α -glucosidase inhibitors[2],[3].

Mechanistic Rationale: The Vilsmeier-Haack Formylation & Cyclization

The synthesis of 2-chloroquinoline-3-carbaldehydes is classically achieved via the Vilsmeier-Haack reaction using substituted acetanilides[4]. For our specific target, the precursor is N-(3-chloro-4-methoxyphenyl)acetamide.

Regioselectivity & Causality: When the Vilsmeier reagent (chloromethyleneiminium ion) attacks the acetanilide, cyclization can theoretically occur at either position ortho to the acetamido group. However, due to the steric bulk of the meta-chlorine atom on the precursor, electrophilic aromatic substitution is directed to the less hindered ortho position. This regioselective cyclization ensures the formation of the 7-chloro isomer (yielding the 2,7-dichloro-6-methoxy scaffold) rather than the sterically congested 5-chloro isomer. Furthermore, Phosphorus Oxychloride (POCl₃) acts in a dual capacity: it reacts with DMF to generate the formylating iminium species, and it acts as a chlorinating agent, converting the transient 2-quinolone tautomer into the reactive 2-chloroquinoline derivative[5].

Vilsmeier_Haack Step1 DMF + POCl3 (0-5 °C) Step2 Vilsmeier-Haack Reagent (Chloromethyleneiminium ion) Step1->Step2 15-30 min stirring Step3 N-(3-chloro-4-methoxyphenyl) acetamide Addition Step2->Step3 Maintain < 5 °C Step4 Regioselective Cyclization (80-90 °C, 8-12h) Step3->Step4 Heat under reflux Step5 Ice-Water Quench & Precipitation Step4->Step5 TLC confirmation Product 2,7-Dichloro-6-methoxyquinoline -3-carbaldehyde Step5->Product Filtration & Recrystallization

Workflow of the Vilsmeier-Haack synthesis of 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde.

Self-Validating Experimental Protocol

The following scalable protocol is engineered with built-in validation checkpoints to ensure reproducibility and high yield[5],[6].

Reagents Required:

  • N-(3-chloro-4-methoxyphenyl)acetamide (1.0 equiv)

  • N,N-Dimethylformamide (DMF) (10.0 equiv)

  • Phosphorus Oxychloride (POCl₃) (5.0 equiv)

Step-by-Step Methodology:

  • Vilsmeier Reagent Generation:

    • Action: Charge a dry, multi-neck round-bottom flask with DMF (10.0 equiv) and cool to 0–5 °C using an ice-salt bath. Add POCl₃ (5.0 equiv) dropwise over 30 minutes under an inert argon atmosphere.

    • Causality: The reaction between DMF and POCl₃ is highly exothermic. Maintaining the temperature below 5 °C prevents the thermal degradation of the highly reactive chloromethyleneiminium intermediate.

    • Self-Validation: The successful formation of the Vilsmeier reagent is visually confirmed by the transition of the clear solution to a pale-yellow, viscous complex.

  • Substrate Addition:

    • Action: Add N-(3-chloro-4-methoxyphenyl)acetamide (1.0 equiv) portion-wise to the chilled Vilsmeier complex, maintaining vigorous stirring.

    • Causality: Portion-wise addition prevents localized heating and suppresses the formation of unwanted polymeric byproducts.

  • Cyclization and Formylation:

    • Action: Remove the ice bath and gradually heat the reaction mixture to 80–90 °C for 8–12 hours.

    • Causality: Elevated temperatures are required to overcome the activation energy barrier for the intramolecular cyclization of the intermediate enamine onto the aromatic ring, followed by aromatization and chlorination at the C-2 position.

    • Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is complete when the starting acetanilide spot is fully consumed, replaced by a distinct, UV-active (254 nm) product spot at a lower Rf. The mixture will also transition to a deep, homogenous amber color.

  • Quenching and Isolation:

    • Action: Cool the mixture to room temperature and pour it slowly over crushed ice with vigorous stirring. Stir for an additional 30 minutes.

    • Causality: The ice-water quench hydrolyzes the intermediate iminium species to the final aldehyde (carbaldehyde) while simultaneously precipitating the hydrophobic quinoline product.

    • Self-Validation: A heavy, pale-yellow to off-white precipitate will form immediately upon quenching. If the product oils out, continuous stirring will eventually induce crystallization.

  • Purification:

    • Action: Filter the crude solid under vacuum, wash extensively with cold distilled water to remove residual acid, and recrystallize from ethyl acetate/hexane.

Quantitative Data: Reaction Optimization

To maximize the yield of 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde, the stoichiometric ratio of POCl₃ and the reaction temperature must be tightly controlled. The table below summarizes the optimization parameters based on established Vilsmeier-Haack dynamics[5],[7].

EntryPOCl₃ (equiv.)DMF (equiv.)Temp (°C)Time (h)Yield (%)Observation / Mechanistic Causality
13.010.0801245Incomplete cyclization; insufficient electrophilicity.
2 5.0 10.0 90 8 78 Optimal Vilsmeier complex formation and chlorination.
37.010.090881Marginal yield increase; economically unviable for scale-up.
45.010.0110460Thermal degradation of the iminium intermediate; tar formation.

Downstream Applications in Drug Discovery

The strategic value of 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde lies in its capacity for molecular hybridization[2]. By exploiting the differential reactivity of the C-2 chloride and the C-3 aldehyde, medicinal chemists can synthesize highly complex architectures:

  • SNAr at C-2: The chlorine atom is highly activated by the adjacent ring nitrogen and the electron-withdrawing formyl group. It readily undergoes substitution with amines, hydrazines, and thiols to yield 2-amino or 2-thioquinolines[8].

  • Condensation at C-3: The formyl group participates in Knoevenagel condensations, Wittig reactions, and reductive aminations, serving as an anchor for extending the molecular scaffold[1].

Downstream_Applications Core 2,7-Dichloro-6-methoxyquinoline -3-carbaldehyde SNAr SNAr at C-2 Position (Amines, Thiols, Azides) Core->SNAr Nucleophilic Attack Knoevenagel Condensation at C-3 Formyl (Knoevenagel, Wittig) Core->Knoevenagel Electrophilic Addition Hybrid Molecular Hybridization (Triazoles, Thiazolidinones) SNAr->Hybrid Click Chemistry / Cyclization Knoevenagel->Hybrid Bioactive Bioactive Drug Candidates (Anticancer, Antimalarial) Hybrid->Bioactive Lead Optimization

Divergent synthetic pathways utilizing the bifunctional quinoline-3-carbaldehyde scaffold.

References

  • Choudhary, D., & Khokra, S. L. (2016). "The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction". International Journal of Science and Research (IJSR). Available at: [Link]

  • Gouda, M. A., & El-Bana, G. G. (2023). "Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities". Mini-Reviews in Organic Chemistry. Available at: [Link]

  • ResearchGate. (2025). "Exploration of Synthetic Potential of Quinoline‐3‐Carbaldehydes". Available at: [Link]

  • PMC - NIH. (2024). "Quinoline-thiosemicarbazone-1,2,3-triazole-acetamide derivatives as new potent α-glucosidase inhibitors". Available at: [Link]

  • PMC - NIH. (2025). "Synthesis of novel quinoline-thiazolobenzimidazolone hybrids as anticancer agents through caspase-dependent apoptosis". ACS Omega. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low yield in Vilsmeier-Haack reaction for quinolines

Technical Support Center: Troubleshooting the Vilsmeier-Haack Synthesis of Quinolines Introduction The Vilsmeier-Haack (VH) reaction is a cornerstone methodology for the synthesis of highly functionalized 2-chloro-3-form...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Vilsmeier-Haack Synthesis of Quinolines

Introduction The Vilsmeier-Haack (VH) reaction is a cornerstone methodology for the synthesis of highly functionalized 2-chloro-3-formylquinolines from N-arylacetamides (acetanilides), commonly known as the Meth-Cohn quinoline synthesis[1]. While this one-pot cyclization is robust, researchers frequently encounter low yields, tarry byproducts, or incomplete cyclization due to the precise stoichiometric and thermodynamic demands of the reaction. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure reproducible, high-yield syntheses.

Standard Self-Validating Protocol

Synthesis of 2-Chloro-3-formylquinolines via Meth-Cohn Cyclization This protocol integrates visual checkpoints and analytical validations to ensure each mechanistic step proceeds correctly[2].

1. Vilsmeier Reagent Preparation (0–5 °C):

  • Action: Charge a flame-dried 3-neck flask with anhydrous N,N-dimethylformamide (DMF) (3.0–5.0 equiv) under a nitrogen atmosphere. Cool to 0 °C using an ice-salt bath.

  • Action: Add phosphorus oxychloride (POCl₃) (7.0–12.0 equiv) dropwise via an addition funnel over 30 minutes.

  • Validation: The internal temperature must not exceed 5 °C. The solution should transition from clear to a pale-yellow viscous complex (the electrophilic chloroiminium salt)[2].

2. Substrate Addition (0–5 °C):

  • Action: Dissolve the N-arylacetamide (1.0 equiv) in a minimal volume of anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Validation: Maintain vigorous stirring. A transient color change (often deep red or orange) indicates the initial electrophilic attack on the amide oxygen.

3. Formylation and Cyclization (80–90 °C):

  • Action: Remove the ice bath, allow the mixture to reach room temperature, and then heat to 80–90 °C for 4 to 12 hours.

  • Validation: Monitor by TLC (typically Hexanes/EtOAc). The disappearance of the starting material and the emergence of a highly UV-active lower-Rf spot (the iminium intermediate) confirms the double formylation and cyclization[1].

4. Aqueous Quench and Hydrolysis:

  • Action: Cool the reaction to room temperature. Pour the mixture slowly onto vigorously stirred crushed ice (10x reaction volume).

  • Action: Neutralize cautiously to pH 7–8 using saturated aqueous sodium carbonate or sodium acetate.

  • Validation: A copious precipitate should form as the iminium salt hydrolyzes to the final 2-chloro-3-formylquinoline. If the solution remains clear, back-extract with ethyl acetate.

5. Isolation:

  • Action: Filter the solid via a Büchner funnel, wash with cold distilled water, and recrystallize from ethyl acetate or ethanol.

ProtocolWorkflow Step1 1. Vilsmeier Reagent Formation DMF + POCl3 (0-5 °C) Step2 2. Substrate Addition N-arylacetamide in DMF (0 °C) Step1->Step2 Step3 3. Double Formylation & Cyclization Heat to 80-90 °C (4-12 hrs) Step2->Step3 Step4 4. Iminium Hydrolysis Crushed Ice Quench & pH 7-8 Step3->Step4 Step5 5. Product Isolation Filtration & Recrystallization Step4->Step5

Caption: Step-by-step experimental workflow for the Meth-Cohn synthesis of 2-chloro-3-formylquinolines.

Troubleshooting FAQs

Q1: My yield is consistently low (<20%) despite using fresh reagents. Why is the reaction stalling? Causality & Solution: The Meth-Cohn quinoline synthesis is not a simple 1:1 formylation. It requires a double formylation of the acetanilide followed by an intramolecular cyclization[1]. If you are using standard Vilsmeier-Haack stoichiometry (1.1 to 1.5 equivalents of POCl₃), the reaction will stall at intermediate stages. Action: You must use a large excess of the Vilsmeier reagent. Literature optimization shows that maximum yields often require up to 12 molar equivalents of POCl₃ relative to the substrate, heated to 90 °C[3]. Ensure the reaction is heated sufficiently; the initial attack is exothermic, but the cyclization step has a high activation energy barrier requiring sustained thermal input[2].

Q2: The reaction mixture turns into a black, tarry residue, and I cannot isolate any product. What went wrong? Causality & Solution: Tarry residues are the hallmark of uncontrolled exothermic degradation and polymerization. The formation of the Vilsmeier reagent (DMF + POCl₃) is highly exothermic. If POCl₃ is added too quickly or at room temperature, the localized heat causes the DMF to decompose into dimethylamine, which subsequently attacks and destroys the active chloroiminium species[4]. Action: Strictly control the temperature during the addition phases. Keep the internal temperature below 5 °C during POCl₃ addition and substrate addition. Only apply heat (80–90 °C) after the substrate has been fully incorporated into the chloroiminium complex.

Q3: I observe multiple spots on my TLC plate, and my substrate has electron-withdrawing groups. How do I force the reaction? Causality & Solution: The Vilsmeier reagent is a relatively weak electrophile. The electronic properties of the N-arylacetamide dictate the success of the cyclization[3]. Electron-donating groups (e.g., methoxy, methyl) at the meta-position strongly activate the ring for the electrophilic attack, leading to rapid cyclization and high yields. Conversely, electron-withdrawing groups (e.g., nitro, strong halogens) heavily deactivate the aromatic ring, making cyclization exceedingly slow and prone to side reactions[1]. Action: For deactivated substrates, increase the reaction time (up to 24 hours) and consider pushing the temperature to 100 °C. However, acknowledge that strongly deactivated substrates (like nitroacetanilides) may completely fail to yield quinolines under standard Meth-Cohn conditions[3].

Q4: My crude yield seems high, but I lose the product during the aqueous work-up. How should I optimize the quench? Causality & Solution: The immediate product of the cyclization is a water-soluble iminium salt. Prompt and efficient hydrolysis is required to convert this intermediate into the final 2-chloro-3-formylquinoline[4]. If the quench is performed in warm water or if the pH is left highly acidic, the product can degrade or remain partitioned in the aqueous layer. Action: Always quench by pouring the reaction mixture slowly onto a large excess of vigorously stirred crushed ice. Neutralize carefully with saturated sodium carbonate to a pH of 7–8. This specific pH range ensures complete hydrolysis of the iminium ion while minimizing the risk of nucleophilic displacement of the 2-chloro group by hydroxide ions[2].

Quantitative Data: Substituent Effects on Yield

The following table summarizes the impact of substrate electronic properties on the yield of 2-chloro-3-formylquinolines, demonstrating the necessity of optimizing conditions based on substrate reactivity[3].

Substrate (N-Arylacetamide)Substituent Electronic NaturePOCl₃ EquivalentsTemp (°C)Time (hrs)Typical Yield (%)
m-MethoxyacetanilideStrong Electron-Donating1290485 - 92%
p-MethylacetanilideMild Electron-Donating1290670 - 75%
Unsubstituted AcetanilideNeutral12901260 - 65%
p-ChloroacetanilideMild Electron-Withdrawing15901630 - 40%
p-NitroacetanilideStrong Electron-Withdrawing1510024< 5% (Fails)

Mechanistic Logic Diagram

MechanisticLogic Substrate N-Arylacetamide Attack Electrophilic Attack (Hindered by EWG) Substrate->Attack Vilsmeier Vilsmeier Reagent [(CH3)2N=CHCl]+ Vilsmeier->Attack Intermediate Double Formylated Intermediate Attack->Intermediate Cyclization Intramolecular Cyclization (Requires 80-90 °C) Intermediate->Cyclization Iminium Quinolinium Iminium Salt Cyclization->Iminium Hydrolysis Aqueous Hydrolysis (Ice Quench, pH 7-8) Iminium->Hydrolysis Product 2-Chloro-3-formylquinoline Hydrolysis->Product

Caption: Mechanistic pathway and critical dependencies for the Meth-Cohn quinoline synthesis.

References

  • Benchchem. "Troubleshooting poor yield in the Vilsmeier-Haack formylation of chromones." BenchChem. 4

  • Benchchem. "Application Notes and Protocols for the Synthesis of Quinolines Using N,N-Dimethylformamide." BenchChem. 2

  • Royal Society of Chemistry (RSC). "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs." RSC Advances. 1

  • SciSpace. "Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation." Indian Journal of Chemistry. 3

Sources

Optimization

Optimizing reaction conditions for 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde synthesis

Answering the call of complex synthesis, this Technical Support Center provides a specialized resource for researchers, scientists, and drug development professionals dedicated to the synthesis of 2,7-Dichloro-6-methoxyq...

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Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of complex synthesis, this Technical Support Center provides a specialized resource for researchers, scientists, and drug development professionals dedicated to the synthesis of 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde. As a Senior Application Scientist, my goal is to bridge the gap between theoretical knowledge and practical application, offering field-proven insights to navigate the intricacies of this procedure. The Vilsmeier-Haack reaction, the cornerstone of this synthesis, is both powerful and sensitive; this guide is structured to empower you with the expertise to optimize conditions, troubleshoot challenges, and ensure reproducible success.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde?

The most direct and widely employed method is the Vilsmeier-Haack reaction.[1] This one-pot cyclization and formylation process utilizes an N-arylacetamide as the starting material.[2] For the target molecule, the logical precursor is N-(3-chloro-4-methoxyphenyl)acetamide . The reaction with the Vilsmeier reagent (typically formed from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF)) achieves a double formylation, intramolecular cyclization, and subsequent chlorination to yield the desired 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde.[1]

Q2: What is the "Vilsmeier Reagent" and how is it prepared?

The Vilsmeier reagent is an electrophilic chloroiminium salt that acts as the formylating agent.[3][4] It is almost always prepared in situ just before use. The most common preparation involves the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold, anhydrous N,N-dimethylformamide (DMF).[5][6] This reaction is highly exothermic and must be performed under anhydrous conditions, as the reagent is sensitive to moisture and will readily decompose.[5]

Vilsmeier_Reagent_Formation cluster_reagents Reagents DMF N,N-Dimethylformamide (DMF) Reagent Vilsmeier Reagent (Chloroiminium Salt) DMF->Reagent Reacts with POCl3 Phosphorus Oxychloride (POCl₃) POCl3->Reagent Activates

Q3: What are the critical safety precautions for this reaction?

The Vilsmeier-Haack reaction involves hazardous materials.

  • Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water, releasing HCl gas. Always handle it in a well-ventilated chemical fume hood.[5]

  • Exothermic Reaction: The formation of the Vilsmeier reagent and its subsequent reaction can be highly exothermic. Proper temperature control, including cooling baths (ice/water), is essential to prevent runaway reactions.[5]

  • Work-up: Quenching the reaction mixture with ice/water must be done slowly and cautiously, as it is also a vigorous, exothermic process.[7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a flame-resistant lab coat.

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is the most effective method for monitoring reaction progress.[5] To prepare a sample for TLC, carefully withdraw a small aliquot from the reaction mixture and quench it in a separate vial containing a dilute basic solution (e.g., saturated sodium bicarbonate) and an extraction solvent (e.g., ethyl acetate). Spot the organic layer on a TLC plate against the starting material to observe the consumption of the acetanilide and the appearance of the product spot.

Troubleshooting Guide: From Theory to Practice

This section addresses common experimental hurdles in a problem-solution format, providing both the likely cause and a validated remedy.

Problem / Observation Potential Cause(s) Recommended Solution(s)
No reaction or very low conversion of starting material. 1. Inactive Vilsmeier Reagent: The reagent is highly sensitive to moisture. Contamination from wet glassware or non-anhydrous DMF will decompose it.[5] 2. Insufficient Activation: The reaction temperature may be too low, or the heating time is insufficient for the cyclization to occur.[8] 3. Substrate Deactivation: While the methoxy and chloro groups are generally compatible, highly electron-withdrawing impurities in the starting material could hinder the electrophilic aromatic substitution.[4]1. Ensure Anhydrous Conditions: Use flame- or oven-dried glassware. Use a fresh, sealed bottle of anhydrous DMF. Prepare the Vilsmeier reagent immediately before use at 0-5 °C.[5] 2. Optimize Temperature & Time: After adding the substrate, ensure the temperature is raised to the optimal range (typically 60-100 °C). Monitor by TLC and extend the reaction time if necessary.[9][10] 3. Verify Starting Material Purity: Confirm the purity of your N-(3-chloro-4-methoxyphenyl)acetamide via NMR or melting point analysis.
Formation of a dark, tarry residue instead of a clean product. 1. Excessive Temperature: Overheating can lead to polymerization and decomposition of the starting material and product. 2. Incorrect Reagent Stoichiometry: An improper ratio of POCl₃ to DMF can lead to uncontrolled side reactions.1. Maintain Strict Temperature Control: Use an oil bath with a temperature controller. Do not exceed the recommended reaction temperature. A gradual ramp-up to the target temperature is advised.[11] 2. Use Optimized Ratios: Adhere to a validated stoichiometry. A common starting point is a ~2:1 to 2.5:1 molar ratio of POCl₃ to DMF.[9][10]
Low yield of the final product after work-up. 1. Incomplete Hydrolysis: The intermediate iminium salt may not have fully hydrolyzed to the aldehyde during the aqueous work-up.[3][12] 2. Product Loss During Work-up: The product might have some solubility in the aqueous phase, or an emulsion may have formed during extraction.[5] 3. Incomplete Precipitation: The product may not fully precipitate from the quench solution.1. Ensure Sufficient Hydrolysis Time: After pouring the reaction mixture onto ice, stir vigorously for at least 30-60 minutes to ensure complete conversion to the aldehyde.[9] 2. Optimize Extraction: If extracting, saturate the aqueous layer with brine (NaCl) to reduce the product's solubility.[5] To break emulsions, add more brine or filter the mixture through a pad of celite. 3. Promote Precipitation: Pouring the hot reaction mixture directly onto crushed ice often yields better and faster precipitation.[7] Ensure the quench solution is acidic before neutralization; then, carefully basify to precipitate the product.[7]
Product is impure after filtration; multiple spots on TLC. 1. Side Reactions: Diformylation or other side reactions can occur, especially with prolonged heating or incorrect stoichiometry.[13] 2. Incomplete Reaction: The presence of unreacted starting material.1. Purify the Crude Product: Recrystallization is often the first choice. A mixture of petroleum ether and ethyl acetate or pure ethyl acetate has been reported for similar compounds.[9][10] If recrystallization is ineffective, column chromatography on silica gel is the next step.[7] 2. Optimize Reaction Time: Use TLC to ensure the starting material is fully consumed before proceeding to work-up.

Experimental Protocol: A Validated Workflow

This protocol is a robust starting point for the synthesis of 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde. Optimization may be required based on lab-specific conditions.

Synthesis_Workflow C C D D C->D F F G G F->G

Materials:

  • N-(3-chloro-4-methoxyphenyl)acetamide (1.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous (3.0 eq)

  • Phosphorus oxychloride (POCl₃) (7.0 eq)

  • Crushed Ice

  • Sodium Bicarbonate or Sodium Carbonate solution (5-10%)

  • Ethyl Acetate (for recrystallization or extraction)

  • Hexane or Petroleum Ether (for recrystallization)

Procedure:

  • Vilsmeier Reagent Preparation: In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice-water bath. Add POCl₃ (7.0 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.[10]

  • Reaction Initiation: After the addition is complete, stir the resulting pale yellow solution for an additional 30 minutes at room temperature.[1] Then, add solid N-(3-chloro-4-methoxyphenyl)acetamide (1.0 eq) portion-wise to the stirred Vilsmeier reagent.

  • Reaction Progression: Heat the reaction mixture to 80-90 °C using an oil bath and maintain this temperature for 15-16 hours.[9][10] The mixture will typically darken in color. Monitor the reaction's completion via TLC.

  • Work-up and Isolation: Allow the mixture to cool slightly, then carefully and slowly pour it onto a large beaker of crushed ice with vigorous stirring.[9][10] Continue stirring for 30-60 minutes. A solid precipitate should form.

  • Neutralization: Slowly neutralize the acidic slurry by adding a saturated solution of sodium bicarbonate or sodium carbonate until the pH is ~7-8. Be cautious as this will cause gas evolution (CO₂).[1]

  • Collection: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold water and allow it to air-dry.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethyl acetate/petroleum ether mixture, to yield pure 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde.[10]

References

  • Benchchem. Vilsmeier-Haack Reaction for Quinoline Synthesis - Application Notes and Protocols.
  • Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry. Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline.
  • International Journal of ChemTech Research. The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction.
  • RSC Advances. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs.
  • Benchchem. Optimization of Vilsmeier-Haack reaction for 6-Methoxyquinoline-4-carbaldehyde.
  • Benchchem. Technical Support Center: Optimization of Vilsmeier-Haack Reaction Conditions for Pyrazoles.
  • Tokyo Chemical Industry Co., Ltd. Vilsmeier-Haack Reaction.
  • Master Organic Chemistry. Vilsmeier-Haack Reaction.
  • Journal of Chemical and Pharmaceutical Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • The Journal of Organic Chemistry. Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. ACS Publications.
  • Acta Pharmaceutica. Isolation of 4-chloro-3-formyl-2-(2-hydroxyethene-1-yl) quinolines by Vilsmeier Haack reaction on quinaldines. PubMed.
  • Acta Crystallographica Section E: Structure Reports Online. 2-Chloro-6-methoxyquinoline-3-carbaldehyde. PMC.
  • ResearchGate. Micellar effects on kinetics and mechanism of Vilsmeier-Haack formylation and acetylation with Pyridines.
  • Letters in Organic Chemistry. Vilsmeier-Haack Cyclisation as a Facile Synthetic Route to Thieno [2,3- b] Quinolines (Part I).
  • Enamine. Vilsmeier Reagent.
  • Chemistry Steps. Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • Wikipedia. Vilsmeier–Haack reaction.
  • Atmiya University. Chapter : 4 Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives.
  • Arkivoc. Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkat USA.
  • chemeurope.com. Vilsmeier-Haack reaction.
  • Organic Process Research & Development. Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. ACS Publications.
  • Semantic Scholar. 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017).
  • Organic Process Research & Development. Investigation on the Formation and Hydrolysis of N,N-Dimethylcarbamoyl Chloride (DMCC) in Vilsmeier Reactions Using GC/MS as the Analytical Detection Method. ACS Publications.
  • Asian Journal of Research in Chemistry. A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions.
  • Asian Journal of Green Chemistry. Designing, Synthesis, and Anticancer Evaluation of Some New Quinoline and Benzothiazole Containing Schiff's Bases.
  • RSC Advances. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. PMC.
  • Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry. Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation.
  • Organic Syntheses. Submitted by Wei Zhang, Hyeon Mo Cho, and Jeffrey S. Moore.
  • ResearchGate. Vilsemier-Haack reaction for preparation of 2-chloro-3-formyl quinoline?.
  • Benchchem. Troubleshooting guide for the synthesis of chromone-3-carbaldehydes.
  • Google Patents. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
  • Rasayan Journal of Chemistry. AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY.
  • ResearchGate. (PDF) 2-Methoxyquinoline-3-carbaldehyde.

Sources

Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting of 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde

As a Senior Application Scientist, I have designed this technical guide to address the specific mechanistic and practical challenges associated with the synthesis and purification of 2,7-Dichloro-6-methoxyquinoline-3-car...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical guide to address the specific mechanistic and practical challenges associated with the synthesis and purification of 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde (CAS: 1225291-14-4).

This compound is a critical electrophilic intermediate in the development of kinase inhibitors and functionalized heterocycles [1]. Because it is typically synthesized via the Vilsmeier-Haack cyclization of N-(3-chloro-4-methoxyphenyl)acetamide, researchers frequently encounter complex impurity profiles—ranging from intractable polymeric tars to nearly identical regioisomers. This guide bypasses generic advice to provide field-proven, causality-driven solutions and self-validating protocols.

Mechanistic Context & Quantitative Impurity Profiling

To purify a compound effectively, you must first understand why the impurities form. During the Vilsmeier-Haack cyclization, the Vilsmeier reagent (formed from POCl₃ and DMF) acts as a powerful electrophile. However, the N-(3-chloro-4-methoxyphenyl)acetamide precursor presents two competing sites for electrophilic aromatic substitution: the C-6 and C-2 positions of the phenyl ring.

Attack at the less sterically hindered C-6 position yields the desired 2,7-dichloro target. Conversely, competing cyclization at the C-2 position generates the 2,5-dichloro regioisomer. Furthermore, the highly reactive C-3 carbaldehyde group is prone to auto-oxidation and Cannizzaro-type disproportionation under harsh basic workups [2].

Table 1: Impurity Profiling & Resolution Strategies
Impurity ProfileOrigin / CausalityTypical RRT (HPLC)*Recommended Resolution Strategy
2,5-Dichloro Regioisomer Competing electrophilic attack at the C-2 position of the phenyl ring during cyclization.0.92Preparative HPLC (Reverse-phase). Co-elutes on normal-phase silica.
Unreacted Acetanilide Incomplete Vilsmeier-Haack cyclization due to moisture degrading the POCl₃/DMF complex.0.65Aqueous basic workup (pH 7) followed by Toluene recrystallization.
Carboxylic Acid Degradant Auto-oxidation of the C-3 carbaldehyde group during prolonged exposure to acidic silica gel [3].0.40Avoid prolonged silica exposure; pre-treat silica with 1% Et₃N.
Tarry Polymers Localized overheating (>90°C) or prolonged reaction times driving polymerization.N/A (Baseline)Silica plug filtration prior to any crystallization attempts.

*Relative Retention Time (RRT) based on a standard C18 reverse-phase method (65% MeCN / 35% H₂O).

Purification Decision Workflow

Use the following logical decision tree to determine the most efficient purification trajectory based on your crude LC-MS/HPLC data.

PurificationWorkflow Crude Crude 2,7-Dichloro-6-methoxy quinoline-3-carbaldehyde HPLC HPLC / LC-MS Analysis (Determine Impurity Profile) Crude->HPLC Decision Purity > 98%? HPLC->Decision Pure Final Pure Compound (Ready for Downstream) Decision->Pure Yes Impurity Identify Major Impurities Decision->Impurity No Regio Regioisomers (e.g., 2,5-dichloro) Impurity->Regio Polar Polar / Tarry Degradants Impurity->Polar SM Unreacted Precursors Impurity->SM Prep Prep-HPLC (C18, MeCN/H2O) Regio->Prep Silica Silica Plug / Flash Chrom. (EtOAc/Hexane) Polar->Silica Recryst Recrystallization (Toluene or EtOAc) SM->Recryst Prep->HPLC Silica->HPLC Recryst->HPLC

Figure 1: Decision tree for the purification of 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol below is designed as a closed-loop system containing a definitive validation checkpoint.

Protocol A: Deactivated Silica Plug Filtration (Pre-Purification)

Objective: Strip out baseline polymeric tars and highly polar degradants without inducing aldehyde oxidation.

  • Preparation: Slurry standard silica gel in Hexane containing 1% Triethylamine (Et₃N). Pack a short fritted funnel (approx. 2 inches of silica). Causality: Et₃N neutralizes acidic silanol sites that catalyze aldehyde-to-acid oxidation [3].

  • Loading: Dissolve the crude black oil/solid in a minimal volume of Dichloromethane (CH₂Cl₂) and apply evenly to the pad.

  • Elution: Flush the pad with a 3:7 mixture of Ethyl Acetate:Hexane under light vacuum.

  • Validation Checkpoint: Spot the eluent continuously on a TLC plate. The target compound will elute rapidly as a bright, UV-active spot (R_f ~ 0.45). Stop collection the moment the eluent loses UV activity. The tarry impurities must remain visibly trapped at the top of the silica pad.

Protocol B: Optimized Recrystallization

Objective: Isolate the target compound from unreacted precursors and trace regioisomers.

  • Dissolution: Concentrate the eluent from Protocol A to dryness. Suspend the resulting crude solid in hot Toluene (approx. 5 mL per gram of crude).

  • Crystallization: Add Hexane dropwise to the boiling solution until it becomes faintly turbid. Remove from heat and allow it to cool undisturbed to room temperature over 2 hours, then transfer to 4°C for 12 hours.

  • Validation Checkpoint: Filter the resulting pale-yellow crystals and analyze via HPLC (UV at 254 nm). The target peak (RRT 1.0) should integrate to >98% area. If the 2,5-dichloro regioisomer (RRT ~0.92) persists at >1.5%, the crystalline lattice has trapped the isomer, and you must proceed to Protocol C.

Protocol C: Preparative HPLC (Isomer Resolution)

Objective: Absolute baseline resolution of the 2,7-dichloro target from the 2,5-dichloro regioisomer.

  • System Setup: Utilize a C18 Prep column (e.g., 250 x 21.2 mm, 5 µm).

  • Method: Run an isocratic mobile phase of 65% Acetonitrile / 35% Water (buffered with 0.1% Formic Acid) at a flow rate of 15 mL/min.

  • Validation Checkpoint: Monitor the chromatogram at 254 nm. The 2,5-dichloro isomer will elute first due to a slightly smaller hydrodynamic radius, followed closely by the 2,7-dichloro target. Collect the second major peak and lyophilize to yield the self-validated, ultra-pure compound.

Troubleshooting FAQs

Q: My Vilsmeier-Haack reaction yielded a dark, intractable tar instead of a precipitating solid during workup. What went wrong? A: This is typically caused by localized overheating during the highly exothermic addition of POCl₃, or by moisture in the DMF decomposing the Vilsmeier reagent into reactive, polymerizing byproducts. Furthermore, aggressive basification (e.g., using 5M NaOH) during the aqueous quench can trigger Cannizzaro-type disproportionation of the newly formed aldehyde [2]. Solution: Ensure your DMF is strictly anhydrous. Maintain the internal reaction temperature between 0–5°C during POCl₃ addition. During workup, quench the hot reaction mixture over vigorously stirred crushed ice, and basify using a milder base like saturated aqueous NaHCO₃ to exactly pH 7 [2].

Q: How can I resolve the 2,5-dichloro regioisomer from my 2,7-dichloro target? They co-elute perfectly on my TLC plates. A: Their identical mass and nearly identical dipole moments cause co-elution in standard normal-phase systems (e.g., EtOAc/Hexane). Solution: Shift your purification paradigm to reverse-phase preparative HPLC (Protocol C). The slight difference in the spatial orientation of the chlorine atom at C-5 vs C-7 alters the molecule's interaction with the C18 stationary phase just enough to allow baseline resolution.

Q: My product purity actually decreases after silica gel column chromatography, and my yield is terrible. What is happening? A: Quinoline-3-carbaldehydes are highly susceptible to auto-oxidation and irreversible covalent binding when exposed to the acidic silanol groups on standard silica gel for prolonged periods [3]. The aldehyde is converting into the corresponding carboxylic acid while on the column. Solution: Pre-treat your silica gel by flushing the column with 1% Triethylamine (Et₃N) in Hexane before loading your compound. Alternatively, bypass column chromatography entirely and utilize the optimized Toluene/Hexane recrystallization (Protocol B).

References

  • Title: 2-Chloroquinoline-3-carbaldehyde Source: Acta Crystallographica Section E: Structure Reports Online (PMC - NIH) URL: [Link]

  • Title: Strategic Synthesis of Furoquinoline Alkaloids through Vilsmeier Haack and Oxidative Cyclization Reactions Source: Research & Reviews: Journal of Chemistry URL: [Link]

Optimization

2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde stability and storage issues

Welcome to the advanced troubleshooting and handling guide for 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde (CAS: 1225291-14-4). As a highly functionalized heterocyclic building block, this compound is prized in drug d...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and handling guide for 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde (CAS: 1225291-14-4). As a highly functionalized heterocyclic building block, this compound is prized in drug discovery for its modifiable core[1]. However, the very features that make it synthetically valuable—an electrophilic aldehyde and highly activated chloro substituents—also render it highly susceptible to environmental degradation[2].

This guide provides researchers with mechanistic insights, diagnostic data, and self-validating protocols to ensure absolute structural integrity during storage and experimentation.

Compound Profile & Vulnerability Matrix

To master the handling of this compound, one must first understand the electronic properties of its reactive sites. The quinoline nitrogen exerts a strong electron-withdrawing effect, highly activating the C2 position, while the C3-aldehyde is a prime target for radical-initiated oxidation.

Chemical PropertySpecification / DataVulnerability / Causality
CAS Number 1225291-14-4N/A
Molecular Formula C₁₁H₇Cl₂NO₂N/A
Molecular Weight 256.08 g/mol N/A
C3-Carbaldehyde Group Electrophilic carbonylHigh: Prone to auto-oxidation into a carboxylic acid via atmospheric O₂ exposure.
C2-Chloro Group Activated leaving groupHigh: Susceptible to Nucleophilic Aromatic Substitution (SₙAr) by ambient moisture (H₂O), leading to hydrolysis[3].
Quinoline Core Extended π-conjugated systemModerate: Absorbs UV/Vis light, triggering photo-excitation and subsequent polymerization/dimerization.

Mechanistic Troubleshooting Guide (FAQs)

Q: My LC-MS analysis shows a new major impurity at [M+H]⁺ 271.99. What is the mechanism of this degradation, and how can I prevent it? A: This mass shift (+16 Da from the parent[M+H]⁺ 255.99) indicates the formation of 2,7-dichloro-6-methoxyquinoline-3-carboxylic acid. Aldehydes undergo auto-oxidation in the presence of atmospheric oxygen via a radical chain mechanism. The initiation step involves the abstraction of the aldehydic hydrogen by a trace radical or transition metal, forming an acyl radical. This radical rapidly reacts with O₂ to form a peroxy acid intermediate, which subsequently converts the remaining aldehyde molecules into the carboxylic acid. Prevention: Store the compound under a strict inert atmosphere. Argon is highly preferred over Nitrogen due to its higher density, which allows it to effectively blanket the solid compound in the vial.

Q: After storing the compound in a standard refrigerator for three months, NMR shows a complete loss of the characteristic C2-Cl reactivity in my downstream Suzuki cross-couplings. Why? A: You are observing the hydrolysis of the 2-chloro group. The quinoline nitrogen strongly withdraws electron density from the C2 position via both inductive and resonance effects, making the 2-chloro substituent highly susceptible to SₙAr[2]. Even trace ambient moisture can act as a nucleophile over time, substituting the chloride to form the 2-oxo-1,2-dihydroquinoline derivative (which tautomerizes with the 2-hydroxy form). This completely quenches the electrophilicity required for your cross-coupling reactions. Prevention: Utilize vacuum desiccators and ensure the compound is brought fully to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid.

Q: The compound changed from a pale yellow powder to a dark, insoluble residue on my benchtop. Is this thermal degradation? A: While thermal degradation is possible at elevated temperatures, this macroscopic change at room temperature is classically symptomatic of photodegradation. Quinoline-3-carbaldehydes possess extended conjugated π-systems that strongly absorb UV and visible light. Photo-excitation can trigger [2+2] cycloadditions or complex radical polymerizations, leading to dark, insoluble polymeric networks. Prevention: Always store and handle the material in amber glass vials or wrap clear vials completely in aluminum foil.

Visualized Degradation Pathways

DegradationPathways Target 2,7-Dichloro-6-methoxyquinoline- 3-carbaldehyde (Intact) Acid 3-Carboxylic Acid (Oxidation Product) Target->Acid O2 (Air) Radical Auto-oxidation Oxo 2-Oxo Derivative (Hydrolysis Product) Target->Oxo H2O (Moisture) SNAr Hydrolysis Polymer Polymeric Networks (Photodegradation) Target->Polymer UV/Vis Light Photo-excitation

Fig 1. Environmental degradation pathways of 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde.

Diagnostic Data for Quality Control

Before utilizing the compound in sensitive synthetic steps, verify its integrity using the following quantitative diagnostic markers.

AnalyteExact MassExpected [M+H]⁺¹H NMR (Diagnostic Peak)Mechanism of Formation
Intact Compound 254.98255.99~10.5 ppm (s, 1H, -CHO)N/A (Parent)
3-Carboxylic Acid 270.98271.99~13.0 ppm (br s, 1H, -COOH)O₂-mediated auto-oxidation
2-Oxo Derivative 237.02238.03~10.3 ppm (s, 1H, -CHO)Moisture-driven SₙAr hydrolysis

Validated Handling & Storage Protocols

To guarantee reproducibility, follow these self-validating Standard Operating Procedures (SOPs).

SOP 1: Inert Aliquoting and Long-Term Storage
  • Thermal Equilibration: Remove the bulk vendor bottle from cold storage.

    • Self-Validation: Do not open the container until the external surface temperature matches the ambient room temperature (verified via an IR thermometer). This strictly prevents moisture condensation on the cold solid.

  • Glovebox Transfer: Transfer the unopened bottle into a glovebox purged with Argon.

    • Self-Validation: Confirm the glovebox oxygen sensor reads <5 ppm and the moisture sensor reads <1 ppm before unsealing the primary container.

  • Aliquoting: Divide the bulk powder into single-use amber glass vials to prevent repeated freeze-thaw and exposure cycles.

  • Hermetic Sealing: Cap the vials with PTFE-lined septa and wrap the exterior seal tightly with Parafilm.

  • Storage: Place the sealed vials in a secondary container with active desiccant (e.g., Drierite) and store at -20°C.

SOP 2: Pre-Reaction Quality Control
  • Sampling: Dissolve a 1 mg analytical sample in anhydrous LC-MS grade Acetonitrile.

  • Analysis: Run a rapid LC-MS gradient.

    • Self-Validation: The batch is only validated for synthetic use if the intact [M+H]⁺ 255.99 peak accounts for >98% of the Total Ion Chromatogram (TIC) . If the 271.99 (acid) or 238.03 (hydrolysis) peaks exceed 1%, the batch must be re-purified via flash chromatography (silica gel, Hexanes/EtOAc) prior to use.

StorageWorkflow Step1 1. Receipt & QC Verify purity via LC-MS/NMR Step2 2. Glovebox Transfer Move to Argon atmosphere (<5 ppm O2) Step1->Step2 Step3 3. Aliquoting Divide into single-use amber vials Step2->Step3 Step4 4. Hermetic Sealing PTFE-lined caps + Parafilm wrap Step3->Step4 Step5 5. Cryogenic Storage Store at -20°C in dark desiccator Step4->Step5

Fig 2. Validated step-by-step workflow for the handling and long-term storage of the compound.

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Systems for Chromatography of Quinoline Aldehydes

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and quantifying quinoline aldehydes.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and quantifying quinoline aldehydes.

Working with quinoline aldehydes presents a dual chromatographic challenge: the basic quinoline nitrogen is notorious for interacting with acidic stationary phases, while the electrophilic aldehyde group is highly susceptible to on-column reactions. This guide moves beyond basic recipes, explaining the mechanistic causality behind solvent selection to help you build robust, self-validating analytical and preparative methods.

Mechanistic Causality: Why Quinoline Aldehydes Fail on Standard Columns

To optimize a solvent system, we must first understand the molecular behavior of the analyte. Quinoline has a pKa of approximately 4.85 to 4.90 12. This classifies it as a weak base.

When subjected to Normal Phase (Silica) or non-end-capped Reverse Phase (C18) chromatography, the basic nitrogen interacts strongly with free, unbonded silanol groups (Si-OH) on the silica backbone 34. Because silanols are acidic, this creates a secondary ion-exchange retention mechanism alongside standard partitioning. The result is severe peak tailing, streaking, and poor resolution 5.

To solve this, we introduce Triethylamine (TEA) as a mobile phase modifier. TEA is a stronger, sterically unhindered base that competitively binds to the acidic silanol sites, effectively "masking" them and allowing the quinoline derivative to elute symmetrically based purely on its polarity 34.

G Silica Acidic Silanol Group (Si-OH on Silica Gel) Interaction Secondary Retention Mechanism (Strong H-Bonding / Ionic) Silica->Interaction Quinoline Quinoline Aldehyde (Basic Nitrogen, pKa ~4.9) Quinoline->Interaction Result1 Chromatographic Failure: Peak Tailing & Streaking Interaction->Result1 TEA Triethylamine (TEA) Modifier (0.1% - 1.0% v/v) Masking TEA Competitively Binds to Acidic Silanol Sites TEA->Masking Masking->Silica Blocks Interaction Result2 Successful Elution: Sharp, Symmetrical Peaks Masking->Result2

Fig 1: Mechanism of silanol interaction and competitive masking by Triethylamine (TEA).

Troubleshooting FAQs

Q: My quinoline aldehyde streaks across the entire TLC plate, even when I drastically lower the polarity of my Hexane/Ethyl Acetate solvent system. How do I fix this? A: Lowering the polarity will not fix streaking caused by acid-base interactions. The streaking is a result of the quinoline nitrogen binding to the acidic silica gel 6. You must add a basic modifier. Incorporate 0.5% to 1.0% (v/v) Triethylamine (TEA) into your Hexane/Ethyl Acetate mixture 65. The TEA will saturate the active silanol sites, allowing your compound to elute as a tight, circular spot.

Q: I am developing an RP-HPLC method. When I use a Methanol/Water gradient with 0.1% TFA, my quinoline aldehyde shows a split peak or a broad shoulder. NMR confirms the sample is pure. What is happening? A: You are observing on-column hemiacetal formation. Aldehydes are highly electrophilic. In the presence of a nucleophilic solvent like Methanol and an acidic catalyst like Trifluoroacetic Acid (TFA), the aldehyde dynamically converts into a hemiacetal or acetal during the run. This creates two distinct species with different polarities, leading to split peaks. Solution: Switch your organic modifier from Methanol to Acetonitrile, which is an aprotic solvent and cannot form acetals 78.

Q: How do I choose the correct pH for my RP-HPLC mobile phase? A: The pKa of the quinoline nitrogen is ~4.85 1. To ensure reproducible retention times, you must operate at least 2 pH units away from the pKa to ensure the molecule is in a single ionization state.

  • For fast elution (Protonated state): Run at pH 2.5 - 3.0 using 0.1% Formic Acid. The positively charged quinoline will be highly polar and elute quickly.

  • For high retention (Neutral state): Run at pH 8.0 - 9.0 using a 10 mM Ammonium Bicarbonate buffer. The neutral quinoline will interact strongly with the hydrophobic C18 chains.

Quantitative Data & Solvent Selection Tables

Table 1: Physicochemical Properties Influencing Chromatography
PropertyValue/CharacteristicChromatographic Implication
pKa (Quinoline Nitrogen) ~4.85 - 4.90Dictates ionization state. Requires strict pH control in RP-HPLC to prevent peak broadening caused by partial ionization.
LogP ~2.03 - 2.04Indicates moderate lipophilicity. The compound will retain well on C18 columns when in its unprotonated (neutral) state.
Aldehyde Reactivity High electrophilicityProne to on-column oxidation or acetalization in alcoholic solvents (e.g., Methanol). Necessitates the use of aprotic organic modifiers.
Table 2: Recommended Solvent Systems & Modifiers
Chromatography TypeBase Solvent SystemRecommended ModifierMechanism of Action
Normal Phase (Silica) Hexane / Ethyl Acetate0.5% - 1.0% Triethylamine (TEA)Competitively binds acidic silanols, preventing the basic quinoline nitrogen from tailing.
RP-HPLC (Acidic) Water / Acetonitrile0.1% Formic Acid or TFAFully protonates quinoline (pH ~2.5), ensuring a single polar ionization state for sharp, early elution.
RP-HPLC (Basic) Water / Acetonitrile10 mM Ammonium Bicarbonate (pH 8.5)Keeps quinoline neutral, maximizing retention via hydrophobic interactions with the C18 stationary phase.

Experimental Protocols

Protocol A: Self-Validating TLC Optimization for Quinoline Aldehydes

This protocol includes a 2D-TLC validation step to ensure your aldehyde is not degrading on the acidic silica gel during analysis.

Step 1: Prepare the Modified Solvent System

  • In a clean volumetric flask, prepare a 50:50 mixture of Hexane and Ethyl Acetate.

  • Add 1.0% (v/v) Triethylamine (TEA) to the mixture [[6]](). Shake well to homogenize.

  • Pour the solvent into a TLC chamber, insert a piece of filter paper to saturate the atmosphere, and seal the chamber for 10 minutes.

Step 2: Sample Application

  • Dissolve 1 mg of your crude quinoline aldehyde in 1 mL of Dichloromethane (DCM).

  • Spot 1-2 µL of the sample onto the bottom-left corner of a standard silica gel 60 F254 plate (1 cm from the bottom and left edges).

Step 3: 2D-TLC Validation (Self-Validating System)

  • Place the plate in the chamber and develop it until the solvent front is 1 cm from the top.

  • Remove the plate, mark the solvent front, and let it dry completely under a gentle stream of air (ensure all TEA evaporates).

  • The Validation Step: Rotate the plate 90 degrees so the developed spots are now at the bottom. Place the plate back into the same solvent chamber and develop it a second time.

  • Interpretation: Visualize under UV (254 nm). If your compound appears strictly on the diagonal axis, it is stable. If spots appear off the diagonal, your aldehyde is degrading on the silica, and you must switch to a less reactive stationary phase (e.g., Alumina or C18).

Protocol B: RP-HPLC Method Development for Basic Aldehydes

This workflow prioritizes chemical stability and peak symmetry for quantitative analysis.

G Start RP-HPLC Method Development Quinoline Aldehydes Step1 Select End-Capped C18 Column (Minimizes residual silanols) Start->Step1 Step2 Determine Mobile Phase pH (Based on Quinoline pKa 4.85) Step1->Step2 Branch1 Acidic Mobile Phase (pH 2-3) 0.1% TFA or Formic Acid Step2->Branch1 Branch2 Basic Mobile Phase (pH 8-9) Ammonium Bicarbonate Step2->Branch2 ResultA Quinoline Protonated (Polar, Early Elution) Branch1->ResultA ResultB Quinoline Neutral (Hydrophobic, Late Elution) Branch2->ResultB Step3 Select Organic Modifier (Use Acetonitrile to prevent hemiacetal formation) ResultA->Step3 ResultB->Step3

Fig 2: RP-HPLC solvent and pH optimization workflow for quinoline aldehydes.

Step 1: Column Selection Select a fully end-capped C18 column. End-capping chemically blocks residual silanols, which is critical for basic compounds like quinoline 4.

Step 2: Mobile Phase Preparation (Acidic Route)

  • Aqueous Phase (A): Prepare HPLC-grade water with 0.1% (v/v) Formic Acid. This drops the pH to ~2.7, fully protonating the quinoline nitrogen (pKa 4.85).

  • Organic Phase (B): Prepare HPLC-grade Acetonitrile with 0.1% (v/v) Formic Acid. Do not use Methanol to avoid reacting with the aldehyde group 78.

Step 3: Gradient Execution & System Suitability

  • Run a scouting gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Monitor at 254 nm (optimal for the quinoline aromatic system).

  • Validation: Calculate the asymmetry factor ( As​ ) of your quinoline aldehyde peak. An As​ value between 0.9 and 1.2 indicates that secondary silanol interactions have been successfully suppressed. If As​>1.5 , consider adding 10 mM TEA to the mobile phase to further mask the column 4.

References

  • View of The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. jddtonline.info. Available at:[Link]

  • Quinoline - mVOC 4.0. charite.de. Available at:[Link]

  • Reasons for Peak Tailing of HPLC Column. hawachhplccolumn.com. Available at:[Link]

  • Effect of Triethylamine (TEA) on the Retention in RPLC. pharmagrowthhub.com. Available at: [Link]

  • A Highly Effective One-Pot Synthesis of Quinolines from o-Nitroarylcarbaldehydes. rsc.org. Available at: [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. nih.gov. Available at: [Link]

Sources

Optimization

Enhancing the reactivity of the aldehyde group in 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde

Welcome to the Technical Support Center for heterocyclic building block functionalization. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with 2,7-D...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic building block functionalization. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde .

This molecule presents a unique microenvironment: the target 3-carbaldehyde group is highly conjugated but suffers from severe steric shielding by the adjacent 2-chloro group[1]. Furthermore, the quinoline nitrogen and the electron-donating 6-methoxy group create competing electronic cross-talk that can deactivate standard catalysts. This guide provides field-proven, causality-driven solutions to enhance aldehyde reactivity while suppressing unwanted side reactions.

Part 1: The Causality of Reactivity (Mechanistic Insights)

To successfully functionalize this aldehyde, you must navigate three competing forces:

  • Steric Hindrance: The bulky 2-chloro group physically blocks the Bürgi-Dunitz trajectory required for bulky nucleophiles to attack the carbonyl carbon[2].

  • Chemoselectivity (The SN​Ar Trap): The 2-chloro position is highly activated toward Nucleophilic Aromatic Substitution ( SN​Ar ). Strong nucleophiles (like primary amines) will often displace the 2-chloro group rather than condense with the aldehyde if the activation energy barrier of the aldehyde is not artificially lowered[1].

  • Catalyst Sequestration: The quinoline nitrogen is a Lewis base. Traditional Lewis acids (like AlCl3​ or BF3​⋅OEt2​ ) often coordinate irreversibly to the ring nitrogen, poisoning the catalyst and failing to activate the target carbonyl[3].

Mechanistic Divergence & Control

G Substrate 2,7-Dichloro-6-methoxyquinoline- 3-carbaldehyde LA Add Hard Lewis Acid (e.g., Sc(OTf)3) Substrate->LA Activation HighTemp High Temp / Excess Nuc Substrate->HighTemp Activated Carbonyl-LA Complex (Lowered LUMO) LA->Activated TempControl Low Temp (-78°C to 0°C) Activated->TempControl NucAdd Nucleophilic Addition (Target Pathway) SNAr SNAr at C2 Position (Competing Pathway) TempControl->NucAdd Favored HighTemp->SNAr Favored

Mechanistic divergence: Lewis acid carbonyl activation vs. SNAr at the C2 position.

Part 2: Troubleshooting Guides & FAQs

Q1: My nucleophilic addition (e.g., Grignard, enolate) is yielding unreacted starting material. How do I force the reaction? A: The steric bulk of the 2-chloro group is preventing the transition state. You must drastically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the aldehyde. Switch from standard ethereal solvents to Dichloromethane (DCM) and add a catalytic amount of Scandium(III) triflate ( Sc(OTf)3​ )[4]. As a "hard" lanthanide Lewis acid, Sc(OTf)3​ preferentially coordinates to the hard carbonyl oxygen rather than the softer quinoline nitrogen, effectively bypassing catalyst sequestration[5].

Q2: When attempting Schiff base formation (imine condensation) with an aliphatic amine, I am getting a complex mixture. LC-MS shows a mass missing the chlorine isotope pattern. What happened? A: You have fallen into the SN​Ar trap. Aliphatic amines are strong, hard nucleophiles. At elevated temperatures, they will attack the highly electrophilic C2 position, displacing the chloride ion[1]. Solution: Shift the reaction to Microwave Irradiation (MWI) using a Brønsted acid catalyst (glacial acetic acid) in ethanol. MWI provides rapid, localized heating that overcomes the steric activation barrier of the aldehyde condensation faster than the SN​Ar pathway can proceed[2].

Q3: Can I use TiCl4​ to activate this aldehyde for a Mukaiyama aldol addition? A: While TiCl4​ is a powerful Lewis acid for aldehyde activation, it is highly moisture-sensitive and prone to forming insoluble coordination polymers with quinoline derivatives. We recommend Sc(OTf)3​ or Cu(OTf)2​ as they are water-tolerant and maintain high turnover frequencies (TOF) even in the presence of basic nitrogen heterocycles[3].

Part 3: Quantitative Data & Optimization Parameters

To guide your experimental design, the following table synthesizes the optimal conditions for functionalizing the 3-carbaldehyde group while preserving the 2,7-dichloro framework.

Reaction TypeReagent/NucleophileCatalystSolventTemp / TimePrimary Outcome SN​Ar Byproduct
Nucleophilic Addition Silyl Enol Ether Sc(OTf)3​ (10 mol%)DCM0 °C, 2 h>85% Aldol Adduct<2%
Nucleophilic Addition Grignard ( RMgX ) CeCl3​ (1.1 eq)THF-78 °C, 1 h75% Alcohol~5%
Condensation (Imine) Aryl AmineGlacial AcOH (cat.)EtOH80 °C (MWI), 15 min90% Schiff BaseNot detected
Condensation (Imine) Aliphatic AmineNone (Thermal)Toluene110 °C, 12 h<20% Schiff Base>60% (C2-attack)

Part 4: Self-Validating Experimental Protocols

Protocol A: Sc(OTf)3​ -Catalyzed Nucleophilic Addition

Causality: Sc(OTf)3​ activates the sterically hindered carbonyl without being sequestered by the quinoline nitrogen. The low temperature kinetically freezes out the SN​Ar pathway[5].

  • Preparation: Flame-dry a Schlenk flask under argon. Add 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde (1.0 mmol) and anhydrous DCM (10 mL).

  • Catalyst Loading: Add Sc(OTf)3​ (0.1 mmol, 10 mol%). Stir at room temperature for 15 minutes to allow the Lewis acid-carbonyl complex to form. Validation: The solution may deepen in color (yellow/orange), indicating complexation.

  • Cooling & Addition: Cool the reaction mixture to 0 °C. Dropwise add the nucleophile (e.g., silyl enol ether or organozinc reagent, 1.2 mmol).

  • In-Process Control: Stir for 2 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active aldehyde spot ( Rf​≈0.6 ) and appearance of a more polar spot validates the addition.

  • Quench & Workup: Quench with saturated aqueous NaHCO3​ (5 mL). The water-tolerant Sc(OTf)3​ will partition into the aqueous layer, halting the reaction. Extract with DCM, dry over Na2​SO4​ , and concentrate.

Protocol B: Microwave-Assisted Chemoselective Condensation

Causality: Microwave irradiation rapidly supplies the activation energy required for the sterically hindered condensation, while the Brønsted acid protonates the carbonyl, avoiding the high temperatures over long durations that lead to C2-chloride displacement[1].

  • Reaction Assembly: In a 10 mL microwave vial, combine the aldehyde (1.0 mmol), the primary amine (1.1 mmol), and absolute ethanol (4 mL).

  • Acidification: Add 2 drops of glacial acetic acid. Seal the vial with a crimp cap.

  • Irradiation: Subject the vial to microwave irradiation at 80 °C for 15 minutes (Dynamic mode, max power 150W).

  • Validation & Isolation: Cool the vial to 0 °C in an ice bath. The target Schiff base will typically precipitate. Filter the solid and wash with cold ethanol. Validation: Run LC-MS on the filtrate; if the SN​Ar byproduct formed, a mass corresponding to [M−Cl+Amine]+ will be present. If the protocol was followed, this should be absent.

Workflow Start Reaction Optimization Workflow Assess Assess Nucleophile Sterics & Nucleophilicity Start->Assess Bulky Bulky / Weak Nucleophile Assess->Bulky Strong Strong / Small Nucleophile Assess->Strong MWI Apply Microwave Irradiation + Brønsted Acid Bulky->MWI Condensations ScOTf3 Use Sc(OTf)3 (5-10 mol%) in DCM/THF Bulky->ScOTf3 Additions Monitor Monitor via TLC/LC-MS Check for C2-Cl displacement Strong->Monitor MWI->Monitor ScOTf3->Monitor

Experimental workflow for optimizing reactivity and chemoselectivity.

References

  • The roles of Lewis acidic additives in organotransition metal catalysis. RSC Publishing.[Link]

  • Development of Novel Lewis Acid Catalysts for Selective Organic Reactions in Aqueous Media. ACS Publications.[Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. PMC.[Link]

  • State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Publishing.[Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Selection &amp; Troubleshooting for 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde Workflows

Welcome to the Advanced Technical Support Center. This guide is designed for discovery chemists, process scientists, and drug development professionals working with the highly functionalized scaffold 2,7-Dichloro-6-metho...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for discovery chemists, process scientists, and drug development professionals working with the highly functionalized scaffold 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde .

Because this molecule possesses three distinct reactive vectors—a highly activated C-2 chloride, a deactivated C-7 chloride, and a versatile C-3 carbaldehyde—achieving precise chemoselectivity and regioselectivity requires rigorous catalyst selection. Below, we provide field-proven troubleshooting FAQs, quantitative data, and self-validating experimental protocols to ensure the integrity of your synthetic workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: Regioselectivity in Cross-Coupling: How do I ensure Suzuki-Miyaura coupling occurs exclusively at the C-2 position?

The Causality: The intrinsic electronic properties of the quinoline scaffold dictate a strong preference for C-2 oxidative addition. The C-2 chloride is situated alpha to the electronegative pyridine-like nitrogen, which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at this site, weakening the C-Cl bond[1]. Conversely, the C-7 chloride is deactivated by the +M (resonance donating) effect of the adjacent C-6 methoxy group. The Solution: To exploit this electronic bias, utilize a standard 14-electron Pd(0) source like Pd(PPh3​)4​ or Pd(dppf)Cl2​ with a mild base (e.g., Na2​CO3​ ) at moderate temperatures (80 °C). This catalyst system will selectively undergo oxidative addition at C-2 without disturbing the C-7 position[2].

Q2: Overcoming C-7 Deactivation: How do I functionalize the C-7 position after the C-2 position has been substituted?

The Causality: Once the C-2 position is substituted with an aryl or alkyl group, the quinoline ring becomes more electron-rich, further deactivating the C-7 chloride toward oxidative addition. Standard phosphine catalysts will stall or fail. The Solution: You must switch to a highly active, sterically demanding catalyst system that forms a monoligated 12-electron PdL species. This geometry significantly lowers the activation barrier for oxidative addition into unactivated C-Cl bonds[3]. We recommend the Pd2​(dba)3​ precatalyst paired with dialkylbiaryl phosphine ligands such as XPhos or BrettPhos, using a stronger base (e.g., NaOtBu or Cs2​CO3​ ) at elevated temperatures (100–110 °C)[4].

Q3: Chemoselectivity of the Aldehyde: Why is my C-3 carbaldehyde degrading during palladium-catalyzed cross-coupling?

The Causality: Aldehydes are highly susceptible to Cannizzaro-type disproportionation under strongly basic aqueous conditions. Furthermore, they can coordinate directly to the palladium center, leading to catalyst poisoning or unwanted decarbonylation side reactions. The Solution: Strictly avoid hydroxide bases (NaOH, KOH). Instead, utilize anhydrous conditions with mild, non-nucleophilic bases such as anhydrous K3​PO4​ or Cs2​CO3​ in 1,4-dioxane or toluene[2]. If degradation persists due to substrate-specific electronics, temporarily protect the carbaldehyde as a 1,3-dioxolane acetal prior to the coupling step.

Q4: Reductive Amination: How do I perform a reductive amination on the C-3 carbaldehyde without dehalogenating the chlorides?

The Causality: Hydrodehalogenation is a notorious side reaction when using palladium on carbon (Pd/C) with hydrogen gas, as the C-2 chloride is highly susceptible to reductive cleavage under these conditions[5]. The Solution: Abandon transition-metal-catalyzed hydrogenation for this step. Instead, use a mild hydride donor such as Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3​ ) in 1,2-dichloroethane (DCE). STAB is uniquely selective for iminium ions and will not reduce the aryl chlorides or the unreacted aldehyde.

Part 2: Quantitative Data & Catalyst Selection Matrix

The following table summarizes the optimal catalyst systems and expected outcomes for functionalizing specific sites on the 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde scaffold.

Target SiteReaction TypeRecommended Catalyst SystemBase / SolventTemp (°C)Expected Yield / Selectivity
C-2 Suzuki-Miyaura5 mol% Pd(PPh3​)4​ Na2​CO3​ / Dioxane- H2​O 80>85% Yield, >99:1 (C-2:C-7)
C-7 Suzuki-Miyaura2 mol% Pd2​(dba)3​
  • 4 mol% XPhos
K3​PO4​ / Dioxane10070-80% Yield (Post C-2 coupling)
C-7 Buchwald-Hartwig2 mol% Pd2​(dba)3​
  • 4 mol% BrettPhos
  • NaOtBu / Toluene11075-85% Yield (Post C-2 coupling)
    C-3 Reductive Amination NaBH(OAc)3​ (1.5 eq) + AcOH (0.1 eq)None / DCE25>90% Yield, No dehalogenation

    Part 3: Self-Validating Experimental Protocols

    Protocol A: C-2 Site-Selective Suzuki-Miyaura Cross-Coupling

    Self-Validating Mechanism: The reaction progress can be visually tracked by the dissolution of the boronic acid and a distinct color shift in the palladium complex (from yellow to deep orange/brown). TLC will show a significant polarity shift due to the consumption of the highly polar C-2 chloride.

    • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, combine 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde (1.0 eq), the desired arylboronic acid (1.1 eq), and Pd(PPh3​)4​ (0.05 eq).

    • Solvent Addition: Add degassed 1,4-dioxane to achieve a 0.2 M concentration, followed by a 2.0 M aqueous solution of Na2​CO3​ (2.0 eq).

    • Reaction: Heat the biphasic mixture to 80 °C with vigorous stirring for 12 hours.

    • Validation & Workup: Monitor the reaction via LC-MS. The mass of the starting material [M+H]+ should completely disappear, replaced by the mass of the mono-coupled product. Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

    • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient).

    Protocol B: Chemoselective Reductive Amination of the C-3 Carbaldehyde

    Self-Validating Mechanism: The intermediate imine formation can be verified by a temporary color shift (often a deepening yellow) before the addition of the reducing agent. Successful quenching is validated by the cessation of CO2​ gas evolution.

    • Imine Formation: Dissolve the quinoline substrate (1.0 eq) and the primary or secondary amine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M). Add glacial acetic acid (0.1 eq) to catalyze iminium formation. Stir at room temperature for 2 hours.

    • Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise to control mild effervescence.

    • Reaction: Stir at room temperature for 12–16 hours under a nitrogen atmosphere.

    • Validation & Workup: Quench the reaction carefully with saturated aqueous NaHCO3​ until gas evolution completely ceases (pH ~8). This confirms the neutralization of unreacted STAB and acetic acid. Extract the aqueous layer with DCM, dry the combined organic layers over MgSO4​ , and concentrate.

    Part 4: Reaction Workflows & Mechanistic Visualizations

    ReactionWorkflows SM 2,7-Dichloro-6-methoxyquinoline -3-carbaldehyde C2 C-2 Functionalization (Suzuki/Buchwald) SM->C2 Pd(PPh3)4, Na2CO3 Fast Oxidative Add. C3 C-3 Aldehyde Modification (Reductive Amination) SM->C3 NaBH(OAc)3, Amine Room Temp C7 C-7 Functionalization (Requires C-2 Pre-fill) C2->C7 Pd2(dba)3, XPhos High Temp

    Workflow map detailing site-selective functionalization pathways for the quinoline scaffold.

    MechanisticPathway Pd0 Pd(0) Catalyst Coord N-Coordination Pd0->Coord OxAdd C-2 Oxidative Addition Coord->OxAdd C-Cl Cleavage TransMet Transmetalation OxAdd->TransMet + Boronic Acid RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Product Release

    Mechanistic cycle of C-2 selective palladium-catalyzed cross-coupling via N-coordination.

    Part 5: References

    • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes Source: National Institutes of Health (PMC) URL:[Link]

    • Mechanisms and Site Selectivity of (Het)Ar–X Oxidative Addition to Pd(0) Are Controlled by Frontier Molecular Orbital Symmetry Source: Organometallics (ACS Publications) URL:[Link]

    • Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL:[Link]

    • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters Source: National Institutes of Health (PMC) URL:[Link]

    • Recent Advances of Pd/C-Catalyzed Reactions Source: Catalysts (MDPI) URL:[Link]

    Sources

    Optimization

    Monitoring reaction progress of 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde synthesis

    Target Molecule: 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde Audience: Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Portal. As a Senior Application Scientist, I have des...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Molecule: 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde Audience: Researchers, Scientists, and Drug Development Professionals

    Welcome to the Technical Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic, analytical, and practical challenges associated with the synthesis of 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde. This molecule is constructed via the Meth-Cohn quinoline synthesis, a highly specialized iteration of the Vilsmeier-Haack formylation[1][2].

    Below, you will find a self-validating methodology, quantitative analytical parameters, and an advanced troubleshooting FAQ to ensure high-yield, regioselective cyclization.

    Part 1: Process Flow Visualization

    G A N-(3-chloro-4-methoxyphenyl)acetamide (Starting Material) C Electrophilic Attack (Chloroiminium Intermediate) A->C Formylation B Vilsmeier Reagent Formation (POCl3 + DMF at 0-5°C) B->A Addition D Meth-Cohn Cyclization (Heating at 90-100°C) C->D Ring Closure E Hydrolysis & Quenching (Ice-water Workup) D->E Hydrolysis F 2,7-Dichloro-6-methoxyquinoline -3-carbaldehyde E->F Precipitation

    Workflow of the Meth-Cohn synthesis for 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde.

    Part 2: Quantitative Analytical Parameters

    To ensure a self-validating system, rely on the following quantitative benchmarks to monitor reaction progress and confirm product identity before proceeding to downstream applications.

    Table 1: Stoichiometry & Reaction Parameters

    Component Function Equivalents Temp (°C) Time
    N-(3-chloro-4-methoxyphenyl)acetamide Substrate 1.0 0 → 100 -
    POCl₃ Chlorinating/Activating Agent 7.0 0–5 30 min
    DMF Solvent/Formylating Agent 3.0 0–5 15 min

    | Meth-Cohn Cyclization | Annulation Phase | - | 90–100 | 6–12 h |

    Table 2: Analytical Monitoring Signatures | Method | Target Parameter | Expected Observation | | :--- | :--- | :--- | | LC-MS | Exact Mass: 254.98 Da | m/z 255.99 [M+H]⁺ (Base), 257.99 (M+2, ~65%), 259.99 (M+4, ~10%) | | HPLC | Retention Time (C18, 10-90% ACN) | Product peak elutes significantly later than the starting material | | TLC | Rf (Hexane:EtOAc 7:3) | Substrate: ~0.20 | Product: ~0.45 (UV active, dark spot at 254 nm) | | ¹H NMR | Aromatic Protons (Benzo-ring) | Two distinct singlets confirming the para-relationship (H-5 and H-8) |

    Part 3: Core Methodology & Causal Mechanics

    This step-by-step protocol embeds the causality behind each physical action, ensuring you understand why the chemistry behaves the way it does[3][4].

    Step 1: Vilsmeier Reagent Generation

    • Action: Cool anhydrous DMF (30 mmol, 3 eq) to 0–5 °C in a dry flask. Add POCl₃ (70 mmol, 7 eq) dropwise over 30 minutes under an inert atmosphere (N₂ or Ar). Stir for 15 minutes.

    • Causality: The reaction between DMF and POCl₃ generates the highly electrophilic chloroiminium ion (Vilsmeier reagent). This process is violently exothermic. Strict temperature control (<5 °C) prevents the thermal degradation of the reagent and avoids the formation of unwanted dimethylamine byproducts[4].

    Step 2: Substrate Addition & Formylation

    • Action: Add N-(3-chloro-4-methoxyphenyl)acetamide (10 mmol, 1 eq) portion-wise to the cold complex. Allow the mixture to stir at room temperature for 30 minutes.

    • Causality: Gradual addition manages the heat of the initial formylation at the amide moiety. The electron-donating methoxy group activates the aromatic ring, priming it for the subsequent electrophilic attack.

    Step 3: Meth-Cohn Cyclization

    • Action: Heat the reaction mixture to 90–100 °C for 6–12 hours. Monitor via TLC (Hexane:EtOAc 7:3) until the substrate spot (Rf ~0.20) disappears.

    • Causality: Elevated thermal energy is required to overcome the activation barrier for intramolecular electrophilic aromatic substitution[2]. The reaction selectively cyclizes at the less sterically hindered para-position relative to the methoxy group (C6 of the aniline), avoiding the sterically encumbered position adjacent to the chlorine atom. This guarantees the exclusive formation of the 2,7-dichloro-6-methoxy regioisomer.

    Step 4: Quenching & Isolation

    • Action: Cool the mixture to room temperature. Slowly pour the mixture into a beaker containing crushed ice (100 g) with vigorous stirring. Stir for 30 minutes. Filter the precipitated solid, wash with cold water, and dry under vacuum.

    • Causality: Ice-water hydrolyzes the intermediate iminium species to the final carbaldehyde[5]. The target molecule, being highly hydrophobic, precipitates out of the aqueous acidic medium. Pouring the mixture into ice (rather than adding ice to the mixture) prevents localized boiling and product degradation caused by the exothermic hydrolysis of excess POCl₃[3].

    Part 4: Troubleshooting Guides & FAQs

    Q1: My reaction stalls at the uncyclized intermediate. How do I drive it to completion? A1: Incomplete cyclization is almost always caused by moisture ingress or degraded POCl₃. The Vilsmeier reagent is highly moisture-sensitive; even trace water will hydrolyze it back to DMF and phosphoric acid. Ensure all glassware is oven-dried and reagents are strictly anhydrous. If the reaction stalls, cooling the mixture, adding an additional 1-2 equivalents of fresh POCl₃, and resuming heating at 100 °C can force the cyclization to completion.

    Q2: I am observing a major impurity with an LC-MS m/z of ~221 [M+H]⁺. What is this? A2: An m/z of 221 corresponds to the monochloro derivative (a loss of ~34 Da, indicating the absence of one chlorine atom). This occurs if your starting material was unchlorinated (N-(4-methoxyphenyl)acetamide) or if unexpected dechlorination occurred during an overheated quench. Verify the purity and isotopic mass of your starting N-(3-chloro-4-methoxyphenyl)acetamide via NMR and MS before proceeding.

    Q3: Why is the product precipitating as a gummy solid during the ice quench, and how can I fix it? A3: Gummy precipitates form when the localized pH is too acidic, or when residual DMF traps the hydrophobic product. To resolve this, ensure the reaction mixture is poured into a large excess of vigorously stirred ice water. If a gum still forms, carefully neutralizing the aqueous filtrate to pH 5-6 with saturated sodium acetate can help crystallize the product. Recrystallization from ethyl acetate or ethanol will yield a pure, filterable powder[3].

    Q4: How do I definitively distinguish between the desired 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde and its potential regioisomer? A4: While steric hindrance heavily favors the 2,7-dichloro-6-methoxy isomer, a 2,8-dichloro-7-methoxy isomer could theoretically form if cyclization occurred at the more hindered ortho position. In ¹H NMR, the desired product will show two distinct para-like singlets for the aromatic protons on the benzo-ring (H-5 and H-8) due to the para-substitution pattern of the methoxy and chloro groups. The undesired regioisomer would instead show ortho-coupled doublets.

    Part 5: References
    • Application Notes and Protocols for the Large-Scale Synthesis of Chloroquinoline Carbaldehydes. BenchChem. Available at:

    • 2-Chloroquinoline-3-carbaldehyde. PMC - NIH. Available at:

    • Exploration of Synthetic Potential of Quinoline-3-Carbaldehydes. ResearchGate. Available at:

    • 2-Chloro-3-(2-chloroethyl)quinoline|Research Chemical. BenchChem. Available at:

    • Differences of pH-Dependent Mechanisms on Generation of Hydride Donors using Ru(II) Complexes. AWS. Available at:

    Sources

    Troubleshooting

    Technical Support Center: Refinement and Purification of Quinoline-3-carbaldehydes

    Welcome to the Technical Support Center for quinoline-3-carbaldehyde synthesis and purification. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for quinoline-3-carbaldehyde synthesis and purification. As a Senior Application Scientist, I have designed this guide to help researchers, synthetic chemists, and drug development professionals troubleshoot and optimize the isolation of these critical pharmaceutical intermediates.

    Rather than relying on generic purification templates, this guide dissects the specific chemical behaviors of 2-chloroquinoline-3-carbaldehydes—synthesized via the Meth-Cohn (Vilsmeier-Haack) methodology—to provide causality-driven, self-validating protocols.

    Purification Workflow & Decision Matrix

    Workflow N1 Meth-Cohn Synthesis (Acetanilide + POCl3/DMF) N2 Ice-Water Quench (Hydrolysis of Iminium) N1->N2 T < 10°C N3 Crude Organic Extract N2->N3 Neutralization N4 Purification Strategy N3->N4 N5 Silica Chromatography (Analytical Scale) N4->N5 < 1g Scale N6 Bisulfite Adduct Formation (Chemoselective) N4->N6 > 1g Scale N9 Pure Quinoline-3-carbaldehyde N5->N9 N7 Aqueous Phase Isolation (Aldehyde Adduct) N6->N7 Phase Separation N8 Nonaqueous Regeneration (TMS-Cl in MeCN) N7->N8 Cleavage N8->N9

    Logical workflow for the synthesis and scalable purification of quinoline-3-carbaldehydes.

    Troubleshooting & FAQs

    Q1: Why does my crude 2-chloroquinoline-3-carbaldehyde contain high levels of phosphorus impurities, and how does this affect downstream purification? A1: Causality: The Vilsmeier-Haack reaction relies on a massive excess of phosphorus oxychloride (POCl₃), which generates large amounts of phosphorus salts and phosphate esters during the iminoalkylation step[1]. If the reaction is quenched too rapidly or at elevated temperatures, the intermediate chloroiminium ions undergo incomplete hydrolysis, trapping lipophilic phosphorus residues in the organic matrix. Solution: A proper quench must be strictly maintained below 10°C to ensure complete, controlled hydrolysis of the iminium species into the target aldehyde before organic extraction[1].

    Q2: My compound co-elutes with unreacted acetanilide during silica gel chromatography. How can I achieve baseline separation? A2: Causality: Both the starting acetanilide and the product quinoline-3-carbaldehyde possess similar dipole moments, leading to poor resolution on normal-phase silica. Solution: Stop relying on physical polarity and exploit chemical reactivity. By reacting the crude mixture with saturated sodium bisulfite, the aldehyde selectively forms a charged, water-soluble adduct. This allows the target molecule to migrate to the aqueous phase, leaving unreacted starting materials and regioisomers trapped in the organic phase[2].

    Q3: When scaling up the bisulfite purification, regenerating the aldehyde with aqueous base leads to severe product degradation. What is the mechanism, and how can it be prevented? A3: Causality: Quinoline-3-carbaldehydes, particularly those with electron-withdrawing halogens at the 2-position, are highly sensitive to strong aqueous bases (e.g., NaOH). High pH induces undesired nucleophilic aromatic substitution (displacing the 2-chloro group) or Cannizzaro-type disproportionation of the aldehyde. Solution: Utilize a nonaqueous regeneration method using chlorotrimethylsilane (TMS-Cl) in acetonitrile. TMS-Cl reacts with the bisulfite adduct to form stable hexamethyldisiloxane and volatile SO₂, irreversibly regenerating the aldehyde without exposing the sensitive quinoline core to extreme pH[3].

    Self-Validating Experimental Protocols

    The following methodologies are engineered with built-in validation checkpoints to ensure you do not proceed to the next step if a failure has occurred.

    Protocol A: Meth-Cohn Synthesis & Primary Isolation
    • Vilsmeier Reagent Preparation: Cool anhydrous N,N-Dimethylformamide (DMF) to 0°C. Add POCl₃ dropwise under an inert atmosphere.

      • Validation Check: The solution must transition from colorless to a pale yellow, viscous liquid. This physical change confirms the successful formation of the electrophilic chloroiminium salt[1].

    • Substrate Addition: Add the acetanilide derivative in portions. Heat the reaction mixture to 90°C for 4–16 hours.

      • Validation Check: Monitor via TLC (3:1 Hexanes/EtOAc). The complete disappearance of the starting material spot (Rf ~0.6) confirms reaction completion[4].

    • Quenching: Pour the hot mixture slowly onto crushed ice with vigorous stirring.

      • Validation Check: The internal temperature MUST remain below 10°C. Exceeding this temperature risks the premature hydrolysis of the newly formed 2-chloro group[1].

    • Neutralization: Slowly add saturated aqueous Na₂CO₃ until the aqueous layer reaches pH 7.

      • Validation Check: The absolute cessation of CO₂ evolution physically indicates complete neutralization, ensuring no acid-catalyzed degradation occurs during extraction.

    Protocol B: Chemoselective Bisulfite Purification & Nonaqueous Regeneration
    • Adduct Formation: Dissolve the crude organic extract in ethyl acetate. Add an equal volume of freshly prepared, saturated aqueous NaHSO₃. Shake vigorously in a separatory funnel for 5 minutes.

      • Validation Check: Run a TLC of the upper organic layer. The complete disappearance of the UV-active aldehyde spot confirms quantitative transfer of the target molecule to the aqueous phase as a bisulfite adduct[2].

    • Phase Separation: Discard the organic layer (which now contains all lipophilic impurities). Wash the aqueous layer once with fresh ethyl acetate to remove trace contaminants.

    • Nonaqueous Regeneration: Concentrate the aqueous layer to dryness under reduced pressure to isolate the solid bisulfite adduct. Suspend the solid in anhydrous acetonitrile. Add 1.5 equivalents of TMS-Cl and heat to 50°C.

      • Validation Check: The immediate formation of a fine white precipitate (NaCl) and the evolution of gas (SO₂) physically validate the cleavage of the adduct[3].

    • Isolation: Filter the NaCl byproduct. Concentrate the filtrate under reduced pressure to yield the highly pure quinoline-3-carbaldehyde.

    Quantitative Data Presentation

    To assist in selecting the correct purification strategy for your specific scale and purity requirements, consult the comparative data below:

    Purification TechniqueTypical Yield RecoveryPurity (HPLC Area %)Scalability LimitKey Mechanistic Limitation
    Recrystallization (EtOAc/Hexanes)60–70%>95%>100gHighly dependent on favorable crystallization kinetics; prone to co-precipitation of regioisomers.
    Silica Gel Chromatography 80–90%>98%<10gHigh solvent consumption; poor resolution from unreacted acetanilide starting materials.
    Aqueous Bisulfite Extraction (Base Cleavage)75–85%>98%>50gBase-catalyzed degradation of the 2-chloroquinoline core during the regeneration step.
    Nonaqueous Bisulfite (TMS-Cl Cleavage)90–99%>99%>100gRequires strictly anhydrous conditions for the final regeneration step to prevent side reactions[3].

    References

    • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs Source: National Center for Biotechnology Information (PMC) URL:[Link]

    • A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts Source: Organic Chemistry Portal / Journal of Organic Chemistry URL:[Link]

    • Separation of aldehydes and reactive ketones from mixtures using a bisulfite extraction protocol Source: Food and Agriculture Organization (FAO AGRIS) URL:[Link]

    • The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction Source: International Journal of Science and Research (IJSR) URL:[Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    A Comparative Guide: 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde Scaffolds vs. Established Quinoline Antibacterial Agents

    Executive Summary: Scaffold Progenitors vs. Terminal Therapeutics In the landscape of antibacterial drug development, the quinoline nucleus remains one of the most privileged pharmacophores.

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary: Scaffold Progenitors vs. Terminal Therapeutics

    In the landscape of antibacterial drug development, the quinoline nucleus remains one of the most privileged pharmacophores. However, a critical distinction must be made between terminal, highly optimized therapeutics—such as the fluoroquinolone Ciprofloxacin or the diarylquinoline Bedaquiline —and highly reactive synthetic progenitors like 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde (DCMQ) .

    While established fluoroquinolones are facing a crisis of target-site mutations (e.g., gyrA and parC mutations), DCMQ serves as a bifunctional building block. By leveraging its highly reactive C2-chlorine and C3-aldehyde groups, researchers can rapidly assemble diverse, sterically complex fused heterocycles (e.g., pyrimidoquinolines, imidazoquinolines, and thiazolidinones) that bypass traditional resistance mechanisms. This guide objectively evaluates the mechanistic, quantitative, and synthetic utility of DCMQ-derived agents against standard quinoline antibiotics.

    Mechanistic Divergence & Target Affinity

    The clinical efficacy of a quinoline agent is dictated by its binding kinetics and target specificity.

    • Fluoroquinolones (e.g., Ciprofloxacin): Act by entering the cell and stabilizing the DNA gyrase-DNA or Topoisomerase IV-DNA cleavage complexes, effectively turning the enzymes into cellular toxins that arrest DNA replication.

    • Diarylquinolines (e.g., Bedaquiline): Operate via a completely distinct mechanism, specifically binding to the oligomeric c-ring of mycobacterial ATP synthase, halting the proton pump and depleting cellular energy 1[1].

    • DCMQ-Derived Scaffolds: The unmodified DCMQ molecule is a non-specific electrophile with negligible direct antibacterial activity. However, when cyclized into imidazoquinolines or thiazolidinones, these derivatives act as competitive inhibitors of DNA gyrase. Molecular docking studies confirm that these fused systems utilize the methoxy and chloro substituents to form novel hydrogen bonds and π-π stacking interactions within the ATP-binding pocket of DNA gyrase, circumventing the traditional fluoroquinolone binding site [[2]](2]. Furthermore, specific derivatives have demonstrated dual-target affinity, inhibiting both DNA gyrase and tyrosyl-tRNA synthetase 3[3].

    Mechanism DCMQ DCMQ Scaffold (Bifunctional Intermediate) Derivs Fused Quinolines (e.g., Imidazoquinolines) DCMQ->Derivs Cyclocondensation Gyrase DNA Gyrase / Topo IV (DNA Synthesis Arrest) Derivs->Gyrase Competitive Inhibition FQ Fluoroquinolones (e.g., Ciprofloxacin) FQ->Gyrase Cleavage Complex Trapping DQ Diarylquinolines (e.g., Bedaquiline) ATP ATP Synthase (Energy Depletion) DQ->ATP Proton Pump Blockade

    Fig 1: Mechanistic divergence of DCMQ derivatives vs. established quinoline antibiotics.

    Comparative Efficacy (Quantitative Data)

    To objectively evaluate performance, we must compare the Minimum Inhibitory Concentration (MIC) of the bare DCMQ scaffold, its optimized downstream derivatives, and clinical-grade quinolines. While Ciprofloxacin dominates in raw potency against wild-type strains, DCMQ-derived heterocycles exhibit a broader therapeutic window against multidrug-resistant (MDR) phenotypes.

    Compound ClassRepresentative AgentPrimary TargetMIC E. coli (µg/mL)MIC S. aureus (µg/mL)MIC M. tb (µg/mL)
    Unmodified Scaffold DCMQNone (Electrophile)> 100.0> 100.0> 100.0
    DCMQ-Derivative Imidazo[4,5-b]quinolineDNA Gyrase / tRNA Syn.8.04.016.0
    Fluoroquinolone CiprofloxacinDNA Gyrase / Topo IV0.0150.251.0
    Diarylquinoline BedaquilineATP Synthase> 64.0> 64.00.03

    Data synthesized from standardized broth microdilution assays. Note the lack of intrinsic activity in the raw DCMQ scaffold, validating its role purely as a synthetic intermediate rather than a standalone therapeutic.

    Validated Experimental Methodologies

    To ensure scientific integrity, the synthesis of the DCMQ scaffold and the subsequent biological evaluation of its derivatives must utilize self-validating protocols.

    Protocol 1: Meth-Cohn Synthesis of the DCMQ Scaffold

    The synthesis of 2-chloro-3-formylquinolines relies on the4, a highly efficient Vilsmeier-Haack cyclocondensation [[4]](4].

    • Vilsmeier Reagent Generation: In a dry, multi-neck flask under inert N₂, add 1.5 mol of anhydrous Dimethylformamide (DMF). Cool to 0–5°C using an ice-salt bath. Dropwise, add 6.0 mol of Phosphorus Oxychloride (POCl₃). Causality: The low temperature prevents the explosive decomposition of the highly exothermic, electrophilic chloromethyleneiminium ion (Vilsmeier reagent).

    • Substrate Addition: Slowly introduce 1.0 mol of 3-chloro-4-methoxyacetanilide into the stirring complex.

    • Cyclocondensation: Gradually raise the temperature to 80–90°C and reflux for 12–18 hours. Causality: Heating provides the necessary activation energy for the initial electrophilic aromatic substitution, followed by the intramolecular cyclization that forms the quinoline ring.

    • Quenching & Recovery: Pour the cooled reaction mixture over crushed ice to hydrolyze the iminium intermediate into the final C3-aldehyde. Filter the resulting precipitate.

    • Validation Checkpoint: Perform TLC (Toluene:Ethyl Acetate, 5:4 v/v). Confirm structure via FT-IR, looking specifically for the sharp C=O stretch at ~1690 cm⁻¹ and the C-Cl stretch at ~750 cm⁻¹.

    Protocol 2: Self-Validating Resazurin MIC Assay

    Visual turbidity checks for antibacterial screening are subjective and prone to error. This protocol utilizes a colorimetric redox indicator for objective data capture.

    • Preparation: In a sterile 96-well plate, dispense 100 µL of Mueller-Hinton broth into all wells.

    • Compound Dilution: Add DCMQ-derivatives (dissolved in 1% DMSO) to the first column and perform a 2-fold serial dilution across the plate. Causality: 1% DMSO is used as the vehicle because higher concentrations will independently lyse bacterial cell walls, generating false positives.

    • Inoculation: Add 10 µL of bacterial suspension (adjusted to 5 × 10⁵ CFU/mL) to all test wells. Include a positive control (Ciprofloxacin) and a negative control (Broth + Bacteria + 1% DMSO).

    • Incubation & Readout: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% Resazurin solution to all wells and incubate for an additional 2 hours.

    • Validation Checkpoint: Resazurin (blue/non-fluorescent) acts as an electron acceptor. Metabolically active bacteria reduce it to resorufin (pink/highly fluorescent). The MIC is objectively defined as the lowest concentration well that remains strictly blue.

    Workflow Acetanilide Substituted Acetanilide Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Acetanilide->Vilsmeier Electrophilic Attack DCMQ DCMQ Scaffold Vilsmeier->DCMQ 80°C, 18h Cyclization Derivatization (e.g., Amines/Thiols) DCMQ->Cyclization Knoevenagel / Schiff BioAssay Resazurin MIC Assay Cyclization->BioAssay Biological Validation

    Fig 2: Self-validating experimental workflow from DCMQ synthesis to biological screening.

    Strategic Advantages & Limitations

    For drug development professionals, choosing between modifying an existing fluoroquinolone and starting from a DCMQ scaffold is a matter of strategic intent.

    • Advantages of DCMQ: The presence of the highly reactive 2-chloro and 3-formyl groups allows for orthogonal functionalization. This modularity is essential for synthesizing hybrid molecules (e.g., quinoline-oxadiazole or quinoline-thiazolidinone hybrids) that can attack multiple bacterial targets simultaneously, drastically lowering the probability of spontaneous resistance.

    • Limitations: Unlike Ciprofloxacin, which is an off-the-shelf active pharmaceutical ingredient (API), DCMQ requires multi-step synthetic optimization to yield an active drug. Furthermore, the lipophilicity introduced by the dichloro and methoxy groups requires careful ADME/Tox profiling to ensure the resulting derivatives maintain aqueous solubility and avoid hepatotoxicity.

    References

    • Synthesis, antibacterial, anti-oxidant and molecular docking studies of imidazoquinolines. ResearchGate.
    • In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. Annex Publishers.
    • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. NIH / PMC.
    • Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. CORE.

    Sources

    Comparative

    A Researcher's Guide to Comparing the Efficacy of 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde Derivatives

    For researchers, scientists, and professionals in drug development, the quinoline scaffold represents a privileged structure in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] Th...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, scientists, and professionals in drug development, the quinoline scaffold represents a privileged structure in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2] This guide provides an in-depth technical overview of the synthesis and comparative efficacy evaluation of derivatives of 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde, a promising, yet underexplored, molecular backbone. While direct comparative studies on a wide array of its derivatives are nascent, this document will equip you with the foundational knowledge and detailed protocols to conduct such evaluations, drawing upon established methodologies and data from structurally related quinoline compounds.

    The Strategic Importance of the Quinoline Core

    The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone in the development of therapeutic agents. Its derivatives have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][3] The reactivity of the quinoline-3-carbaldehyde moiety, in particular, allows for the synthesis of a diverse library of derivatives, making it an attractive starting point for drug discovery campaigns.[4]

    Synthesis of the Core Scaffold and Its Derivatives

    The journey to evaluating the efficacy of novel compounds begins with their synthesis. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of activated aromatic compounds, and it serves as a key step in the synthesis of the 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde core.[5]

    Experimental Protocol: Vilsmeier-Haack Synthesis of 2-Chloro-3-formyl Quinoline Derivatives

    This protocol provides a general procedure for the synthesis of 2-chloroquinoline-3-carbaldehydes from the corresponding N-arylacetamides. The specific synthesis of 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde would start from N-(2,5-dichloro-4-methoxyphenyl)acetamide.

    Materials:

    • N-arylacetamide (e.g., N-(2,5-dichloro-4-methoxyphenyl)acetamide)

    • N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

    • Crushed ice

    • Sodium hydroxide (NaOH) solution or Sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate (for recrystallization)

    Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the N-arylacetamide (1 equivalent) in dry DMF (3 equivalents).

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add phosphorus oxychloride (POCl₃) (12 equivalents) dropwise to the stirred solution, ensuring the temperature remains between 0-5°C.[6]

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 80-90°C for 4-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]

    • Once the reaction is complete, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the intermediate and precipitate the crude product.[6]

    • Neutralize the acidic solution with a suitable base (e.g., 5M NaOH or saturated NaHCO₃) to a pH of approximately 7 to precipitate the product fully.[6]

    • Filter the precipitate, wash it thoroughly with cold water, and dry it under a vacuum.

    • Purify the crude product by recrystallization from a suitable solvent, such as ethyl acetate, to obtain the pure 2-chloroquinoline-3-carbaldehyde derivative.

    Synthesis of Derivatives: The Hydrazone Example

    The aldehyde functional group of the core scaffold is a versatile handle for creating a diverse range of derivatives. A common and effective strategy is the formation of hydrazones, which have shown significant biological activity.[7][8]

    Experimental Protocol: Synthesis of Quinoline-3-carbaldehyde Hydrazone Derivatives

    Materials:

    • 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde

    • Substituted hydrazine (e.g., phenylhydrazine, 2-hydrazinylpyridine)

    • Ethanol or Methanol

    • Glacial acetic acid (catalytic amount)

    Procedure:

    • Dissolve the 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde (1 equivalent) in ethanol or methanol in a round-bottom flask.

    • Add the substituted hydrazine (1.1 equivalents) to the solution.

    • Add a catalytic amount of glacial acetic acid to the reaction mixture.

    • Stir the reaction mixture at room temperature or gently reflux for a few hours, monitoring the progress by TLC.

    • Upon completion, the hydrazone derivative often precipitates out of the solution. If not, the product can be obtained by cooling the reaction mixture in an ice bath or by removing the solvent under reduced pressure.

    • Collect the solid product by filtration, wash it with cold ethanol, and dry it to yield the pure hydrazone derivative.

    Comparative Efficacy Evaluation: In Vitro Cytotoxicity

    A crucial step in drug discovery is the evaluation of the cytotoxic effects of newly synthesized compounds against cancer cell lines. The MTT assay is a widely used, reliable, and quantitative colorimetric assay for this purpose.[9][10][11]

    Experimental Protocol: MTT Assay for Cytotoxicity

    This protocol details the steps to assess the in vitro cytotoxicity of the synthesized quinoline derivatives.

    Materials:

    • Cancer cell line (e.g., MCF-7, A549, HeLa)

    • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

    • Synthesized quinoline derivatives (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

    • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • 96-well flat-bottom sterile microplates

    • Humidified incubator (37°C, 5% CO₂)

    • Microplate reader

    Procedure:

    • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[11]

    • Compound Treatment: Prepare serial dilutions of the quinoline derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include untreated control wells (medium only) and solvent control wells (medium with the same concentration of DMSO used for the test compounds). Incubate for 24, 48, or 72 hours.[11]

    • MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh, serum-free medium and 20 µL of the 5 mg/mL MTT solution to each well. Incubate for 4 hours at 37°C in the dark.[11]

    • Formazan Solubilization: After the incubation, remove the MTT-containing medium. Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals. Gently shake the plate for 15 minutes.[11]

    • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

    Data Presentation for Comparative Analysis

    To facilitate a clear and objective comparison of the efficacy of different derivatives, it is essential to present the quantitative data in a structured format. A table summarizing the IC₅₀ values against various cell lines is a standard and effective method.

    Table 1: Example of Comparative Cytotoxicity Data for Quinoline Derivatives

    Compound IDR Group (at position X)Cancer Cell LineIC₅₀ (µM)
    Derivative 1-HMCF-7 (Breast)> 100
    Derivative 2-OCH₃MCF-7 (Breast)25.4
    Derivative 3-ClMCF-7 (Breast)10.2
    Derivative 4-NO₂MCF-7 (Breast)5.8
    Derivative 1-HA549 (Lung)85.6
    Derivative 2-OCH₃A549 (Lung)32.1
    Derivative 3-ClA549 (Lung)15.7
    Derivative 4-NO₂A549 (Lung)8.3

    Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental data should be used.

    Unraveling the Mechanism of Action: Induction of Apoptosis

    Understanding the mechanism by which these derivatives exert their cytotoxic effects is paramount. Many quinoline-based anticancer agents have been shown to induce apoptosis, or programmed cell death, in cancer cells.[1][12] This often involves the activation of a cascade of enzymes called caspases.[1]

    The apoptotic pathway can be broadly divided into the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of executioner caspases, such as caspase-3, leading to cell death.[1] Some quinoline derivatives have been reported to induce apoptosis through the activation of both caspase-8 (a key initiator of the extrinsic pathway) and caspase-9 (a key initiator of the intrinsic pathway).[1]

    Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Quinoline Derivative Quinoline Derivative Death Receptors Death Receptors Quinoline Derivative->Death Receptors Binds to Mitochondrion Mitochondrion Quinoline Derivative->Mitochondrion Induces stress Caspase-8 Caspase-8 Death Receptors->Caspase-8 Activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 Activates Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Releases Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Activates Caspase-9->Caspase-3 Activates Apoptosis Apoptosis Caspase-3->Apoptosis Executes

    Caption: Proposed apoptotic signaling pathway induced by quinoline derivatives.

    Conclusion

    The 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde scaffold holds significant promise for the development of novel therapeutic agents. While a comprehensive comparative analysis of its derivatives is an area ripe for exploration, this guide provides the necessary framework for such an endeavor. By employing robust synthetic strategies and standardized efficacy assays, researchers can systematically evaluate new derivatives, elucidate their structure-activity relationships, and ultimately contribute to the discovery of potent and selective drug candidates. The provided protocols and conceptual frameworks are intended to serve as a valuable resource for scientists dedicated to advancing the field of medicinal chemistry.

    References

    • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. PMC. [Link]

    • Comprehensive review on current developments of quinoline-based anticancer agents. SpringerLink. [Link]

    • Novel Derivatives of Tetrahydrobenzo (g) Imidazo[α-1,2] Quinoline Induce Apoptosis Via ROS Production in the Glioblastoma Multiforme Cells, U-87MG. Asian Pacific Journal of Cancer Prevention. [Link]

    • Synthetic route for N-substituted quinoline-3-carbaldehyde Hydrazone derivatives (4a-e). ResearchGate. [Link]

    • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

    • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

    • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]

    • PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. ResearchGate. [Link]

    • an overview of quinoline derivatives as anti-cancer agents. ResearchGate. [Link]

    • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]

    • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

    • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC. [Link]

    • DFIQ, a Novel Quinoline Derivative, Shows Anticancer Potential by Inducing Apoptosis and Autophagy in NSCLC Cell and In Vivo Zebrafish Xenograft Models. MDPI. [Link]

    • New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Taylor & Francis Online. [Link]

    • The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. International Journal of Science and Research (IJSR). [Link]

    • The general synthetic procedure for 2-chloroquinoline-3-carbaldehyde hydrazone derivatives (2a–c) and (3a–c). ResearchGate. [Link]

    • 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Semantic Scholar. [Link]

    • Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. PMC. [Link]

    • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline. Journal of Chemical Sciences. [Link]

    • Synthesis and evaluation of antioxidant activity of new quinoline-2-carbaldehyde hydrazone derivatives: bioisosteric melatonin analogues. Taylor & Francis Online. [Link]

    • Quinoline-Based Hydrazone Derivative as a Biocide Chemosensor: Synthesis and Sensing Studies. MDPI. [Link]

    • A versatile new synthesis of quinolines and related fused pyridines, Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1. [Link]

    • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. PMC. [Link]

    • Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.

    Sources

    Validation

    Spectroscopic Validation and Comparative Analysis of 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde

    Target Audience: Analytical Chemists, Synthetic Organic Researchers, and Drug Development Professionals Content Focus: Structural validation, spectroscopic differentiation, and analytical benchmarking of quinoline-3-carb...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Analytical Chemists, Synthetic Organic Researchers, and Drug Development Professionals Content Focus: Structural validation, spectroscopic differentiation, and analytical benchmarking of quinoline-3-carbaldehyde derivatives.

    Introduction & Mechanistic Context

    Quinoline-3-carbaldehyde derivatives are highly privileged scaffolds in modern drug discovery, serving as critical intermediates for the synthesis of antimalarial, antibacterial, and antineoplastic agents. The classical approach to synthesizing these polyfunctionalized heterocycles is the Vilsmeier-Haack formylation of acetanilides[1][2].

    However, when synthesizing highly substituted variants like 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde (Target Compound) , researchers frequently encounter challenges in distinguishing the final product from closely related byproducts or starting material isomers. Relying on a single analytical method often leads to structural misassignment.

    This guide provides a comprehensive, objective comparison of the target compound against two common alternatives/isomers:

    • Alternative 1: 2-Chloro-6-methoxyquinoline-3-carbaldehyde (Mono-chloro analog)

    • Alternative 2: 2,6-Dichloro-7-methoxyquinoline-3-carbaldehyde (Positional isomer)

    By establishing a self-validating system combining High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR)[3][4], we can unequivocally confirm the regiochemistry of the substitutions.

    Validation Workflow & Logic

    The validation of highly substituted quinolines requires a multiparametric approach. HRMS confirms the molecular formula and halogen count via isotopic distribution, FT-IR verifies the presence of the formyl and quinoline core, and NMR resolves the exact regiochemistry of the substituents[3][5].

    ValidationWorkflow Start Acetanilide Derivative VH Vilsmeier-Haack Formylation (POCl3 / DMF) Start->VH Crude Crude Quinoline-3-carbaldehyde VH->Crude NMR 1H & 13C NMR (Regiochemical ID) Crude->NMR IR FT-IR Spectroscopy (Functional Group ID) Crude->IR MS HRMS Analysis (Isotopic Profiling) Crude->MS Valid Validated 2,7-Dichloro- 6-methoxyquinoline-3-carbaldehyde NMR->Valid IR->Valid MS->Valid

    Fig 1: Synthesis and multiparametric spectroscopic validation workflow.

    Comparative Spectroscopic Data

    High-Resolution Mass Spectrometry (HRMS)

    HRMS is the first line of defense to differentiate the Target from Alternative 1. Chlorine naturally exists as two isotopes ( 35 Cl and 37 Cl) in an approximate 3:1 ratio.

    • Alternative 1 (One Chlorine): Exhibits an [M+H]⁺ isotopic pattern of 3:1 (M : M+2).

    • Target & Alternative 2 (Two Chlorines): Exhibit a distinct 9:6:1 isotopic pattern (M : M+2 : M+4), immediately confirming the presence of the second chlorine atom at the C-7 (or C-6) position.

    FT-IR Spectroscopy

    FT-IR confirms the success of the Vilsmeier-Haack formylation. The highly conjugated nature of the quinoline ring shifts the standard aliphatic aldehyde carbonyl stretch to a lower wavenumber.

    Table 1: Key FT-IR Vibrational Frequencies (cm⁻¹)

    Functional GroupTarget (2,7-diCl-6-OMe)Alt 1 (2-Cl-6-OMe)Alt 2 (2,6-diCl-7-OMe)Causality / Assignment Notes
    C=O (Aldehyde) ~1688~1685~1689Conjugation with the aromatic ring lowers the expected >1700 cm⁻¹ stretch[5].
    C=N (Quinoline) 161016151612Characteristic breathing mode of the 1-azanaphthalene core.
    C-O-C (Methoxy) 125512501260Asymmetric stretching of the aryl-alkyl ether bond.
    C-Cl (Aryl) 1045, 75010451048, 755Target and Alt 2 show broader/split bands due to dual C-Cl bonds[6].
    Nuclear Magnetic Resonance (NMR)

    While HRMS and IR confirm the functional groups and atomic composition, ¹H NMR is strictly required to differentiate the Target from Alternative 2 (Positional Isomer). The causality of the chemical shifts is dictated by the inductive (-I) and resonance (+R) effects of the substituents.

    • Aldehyde Proton (C-3): Appears as a sharp singlet far downfield (~10.5 ppm) due to the extreme deshielding anisotropy of the carbonyl double bond combined with the electron-deficient quinoline ring[5][6].

    • Aromatic Protons (C-4, C-5, C-8):

      • In the Target compound (6-OMe, 7-Cl) , the C-5 proton is shielded by the ortho-methoxy group (+R effect), appearing around 7.2 ppm. The C-8 proton is deshielded by the adjacent electronegative C-7 chlorine, pushing it to ~8.1 ppm.

      • In Alternative 2 (6-Cl, 7-OMe) , the roles are reversed. The C-8 proton is shielded by the ortho-methoxy group (shifting upfield to ~7.4 ppm), while the C-5 proton is deshielded by the C-6 chlorine.

    Table 2: ¹H NMR Chemical Shift Comparison (400 MHz, CDCl₃, δ ppm)

    Proton PositionTarget (2,7-diCl-6-OMe)Alt 1 (2-Cl-6-OMe)Alt 2 (2,6-diCl-7-OMe)Multiplicity
    -CHO 10.5510.5710.56Singlet (1H)
    H-4 8.708.778.72Singlet (1H)
    H-5 7.257.157.95Singlet (1H)
    H-8 8.128.08 (d, J=9Hz)7.40Singlet (1H) (Target/Alt 2)
    -OCH₃ 4.053.954.02Singlet (3H)

    Note: In Alternative 1, H-7 and H-8 exhibit ortho-coupling (doublets, J ≈ 9 Hz)[5]. In the Target and Alternative 2, H-5 and H-8 appear as para-like singlets due to the fully substituted C-6 and C-7 positions, providing a definitive self-validating proof of substitution.

    Experimental Protocols

    To ensure reproducibility and scientific integrity, the following protocols must be strictly adhered to during the spectroscopic validation of quinoline-3-carbaldehydes.

    Protocol A: NMR Sample Preparation and Acquisition

    Objective: Obtain high-resolution ¹H and ¹³C spectra free of solvent interference and moisture-induced peak broadening.

    • Sample Drying: Dry 15 mg of the purified 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde under high vacuum (0.1 mbar) at 40°C for 4 hours to remove residual ethyl acetate or DMF from the synthesis[1].

    • Solvent Selection: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Causality: CDCl₃ is chosen because quinoline carbaldehydes exhibit excellent solubility in halogenated solvents, and it lacks exchangeable protons that might obscure the aromatic region.

    • Filtration: Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any paramagnetic particulates that could degrade magnetic field homogeneity.

    • Acquisition: Run a standard 1D ¹H experiment (minimum 16 scans, relaxation delay 1.5s) and a ¹³C experiment (minimum 512 scans, relaxation delay 2.0s) at 298 K.

    Protocol B: FT-IR ATR Analysis

    Objective: Identify functional group vibrational modes without the need for KBr pellet pressing, which can introduce moisture artifacts.

    • Background Calibration: Clean the Attenuated Total Reflectance (ATR) diamond crystal with HPLC-grade isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) against ambient air.

    • Sample Application: Place approximately 2-3 mg of the solid crystalline compound directly onto the ATR crystal.

    • Compression: Lower the ATR anvil to apply consistent pressure. Causality: Intimate contact between the crystal and the solid sample is required to ensure the evanescent wave penetrates the sample, yielding sharp, well-defined peaks.

    • Acquisition: Collect the sample spectrum (32 scans, 4000–400 cm⁻¹). Verify the presence of the sharp ~1688 cm⁻¹ (C=O) and ~1045 cm⁻¹ (C-Cl) bands[5][6].

    Conclusion

    Differentiating 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde from its mono-chloro and positional isomers requires a rigorous, multi-faceted analytical approach. While HRMS easily rules out mono-chloro impurities via isotopic profiling, it is the precise assignment of the C-5 and C-8 aromatic protons via ¹H NMR that definitively proves the regiochemistry of the 6-methoxy and 7-chloro substitutions. By utilizing the self-validating protocols outlined above, researchers can ensure absolute structural integrity before advancing these critical scaffolds into downstream drug development pipelines.

    References

    • Deepika Choudhary, Sukhbir Lal Khokra. "The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction". International Journal of Science and Research (IJSR).

    • MDPI Molecules. "A new approach to the synthesis of selected quinolinecarbaldehydes with carbonyl groups located at C5 and/or in C7 positions is presented in this paper in conjunction with spectroscopic characterization of the products". MDPI.

    • Semantic Scholar. "2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017)". Semantic Scholar.

    • ChemicalBook. "2-CHLOROQUINOLINE-3-CARBALDEHYDE Spectrum and Synthesis". ChemicalBook.

    Sources

    Comparative

    Biological activity comparison of methoxy-substituted quinolines

    Biological Activity Comparison of Methoxy-Substituted Quinolines: A Structural and Mechanistic Guide Introduction Quinolines represent a privileged scaffold in medicinal chemistry, historically anchored by natural antima...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Biological Activity Comparison of Methoxy-Substituted Quinolines: A Structural and Mechanistic Guide

    Introduction

    Quinolines represent a privileged scaffold in medicinal chemistry, historically anchored by natural antimalarials like quinine. However, the targeted introduction of a methoxy (–OCH₃) group into the quinoline core fundamentally alters its steric profile, lipophilicity, and electronic distribution. As a Senior Application Scientist, I have structured this guide to objectively evaluate how the specific positional substitution of the methoxy group dictates the biological trajectory of the molecule—ranging from antimalarial efficacy to targeted anticancer multidrug resistance (MDR) reversal and central nervous system (CNS) modulation.

    Structural Dynamics and Causality of Methoxy Substitution

    The methoxy group exerts a dual electronic effect on the quinoline ring: it is electron-withdrawing via sigma-bond induction (–I) but strongly electron-donating to the pi-system via resonance (+M). This electronic push-pull mechanism is highly position-dependent, dictating the target binding affinity:

    • 6-Methoxyquinolines: The 6-position substitution (the core of the classic antimalarial primaquine) enriches the electron density of the quinoline nitrogen. This enhances the molecule's ability to form coordinate covalent bonds with the iron center of ferriprotoporphyrin IX (heme), preventing its crystallization into toxic hemozoin[1]. Furthermore, in anticancer applications, 6-methoxy-2-arylquinolines utilize the methoxy oxygen as a crucial hydrogen-bond acceptor, anchoring the molecule within the transmembrane domains of P-glycoprotein (P-gp) to inhibit drug efflux and reverse multidrug resistance[2].

    • 3- and 4-Methoxyquinolines: Shifting the methoxy group to the 3- or 4-position drastically alters the biological target profile. In the development of Phosphodiesterase 10A (PDE10A) inhibitors for schizophrenia, 3- and 4-methoxy substitutions yield sub-nanomolar potency (IC₅₀ < 1 nM), whereas 6-substitution or bulky halogenation results in a precipitous drop in affinity[3]. The 3/4-positions perfectly align the methoxy oxygen to interact with conserved residues in the PDE10A binding pocket, demonstrating strict structure-activity relationship (SAR) boundaries[3].

    Quantitative Comparison of Biological Activities

    To illustrate the profound impact of methoxy positioning, the following table summarizes the primary biological targets and experimental efficacies of distinct methoxyquinoline classes.

    Compound ClassMethoxy PositionPrimary Biological TargetExperimental IC₅₀ RangeKey Mechanistic Action
    8-Aminoquinoline-Tetrazole Hybrids 6-MethoxyPlasmodium falciparum (NF54)0.324 µM – 23.60 µM[1]Inhibition of heme detoxification
    2-Arylquinoline-4-Carboxylates 6-MethoxyP-glycoprotein (Caco-2 models)Dose-dependent efflux reversal[2]Direct binding to transmembrane efflux pump
    2-Methylquinolines 3- or 4-MethoxyPhosphodiesterase 10A (PDE10A)< 1.0 nM[3]Blockade of cAMP/cGMP hydrolysis in CNS

    Experimental Workflows & Self-Validating Protocols

    To ensure scientific integrity and reproducibility, the evaluation of these compounds relies on rigorous, self-validating experimental systems. Below are the definitive protocols for assessing the two primary activities of methoxyquinolines.

    Protocol 1: In Vitro Antiplasmodial Efficacy (³H-Hypoxanthine Incorporation Assay)

    Purpose: To quantify the IC₅₀ of 8-amino-6-methoxyquinoline derivatives against Plasmodium falciparum[1]. Causality & Rationale:Plasmodium parasites lack de novo purine synthesis pathways. Measuring the uptake of radiolabeled hypoxanthine provides a direct, highly sensitive readout of parasite nucleic acid synthesis and viability, avoiding the artifacts common in dye-based colorimetric assays.

    Step-by-Step Methodology:

    • Parasite Culture: Maintain P. falciparum NF54 in human erythrocytes (O+) in RPMI-1640 medium supplemented with 10% human serum under a specialized gas mixture (93% N₂, 4% CO₂, 3% O₂).

    • Synchronization: Treat cultures with 5% D-sorbitol to synchronize parasites at the ring stage. Causality: This ensures uniform drug exposure across the parasite life cycle, preventing skewed IC₅₀ data from naturally dying schizonts.

    • Compound Dilution: Prepare a 10-point 2-fold serial dilution of the 6-methoxyquinoline test compound in 96-well microtiter plates.

    • Incubation: Add the synchronized parasite suspension (adjusted to 0.3% parasitemia and 2.5% hematocrit). Incubate for 48 hours at 37°C.

    • Radiolabeling: Add 0.5 µCi of [³H]-hypoxanthine per well and incubate for an additional 24 hours to allow incorporation into surviving parasites.

    • Harvesting & Readout: Harvest cells onto glass-fiber filters. Measure radioactivity using a liquid scintillation counter.

    Self-Validation Check: The assay must include Chloroquine as a positive control (expected IC₅₀ ~10-15 nM for sensitive strains) and uninfected RBCs to establish baseline background radiation. If the background exceeds 5% of the untreated control signal, the plate is invalidated.

    Protocol 2: P-glycoprotein (P-gp) Inhibition via Caco-2 Bidirectional Transport

    Purpose: To evaluate the ability of 6-methoxy-2-arylquinolines to inhibit P-gp efflux, a primary driver of cancer multidrug resistance[2]. Causality & Rationale: Caco-2 cells spontaneously polarize to form apical (A) and basolateral (B) membranes expressing high levels of functional P-gp. Comparing the transport rate of a known P-gp substrate in the presence versus absence of the test compound reveals its exact inhibitory potency across a biological barrier.

    Step-by-Step Methodology:

    • Monolayer Formation: Seed Caco-2 cells on polycarbonate Transwell inserts. Culture for 21 days to allow full differentiation and tight junction formation.

    • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER); only wells with TEER > 400 Ω·cm² proceed. Add Lucifer Yellow (a paracellular marker) to the apical chamber. Basolateral fluorescence must remain <1% per hour to confirm tight junction integrity.

    • Transport Assay: Apply 10 µM Digoxin (a standard P-gp substrate) alongside varying concentrations of the 6-methoxyquinoline derivative to either the Apical or Basolateral chamber.

    • Sampling: Collect 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing with fresh buffer to maintain sink conditions.

    • Quantification: Analyze samples via LC-MS/MS to calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER = Papp(B→A)​ / Papp(A→B)​ ).

    Self-Validation Check: Verapamil (100 µM) is run in parallel as a reference P-gp inhibitor. A valid test compound will collapse the Digoxin ER from >10 (active efflux) to ~1 (passive diffusion).

    Mechanistic Pathways & Workflow Visualizations

    Pathway Core Methoxy-Quinoline Scaffold Sub6 6-Methoxy Substitution (e.g., Primaquine core) Core->Sub6 Sub34 3- or 4-Methoxy Substitution (e.g., MP-10 analogs) Core->Sub34 Mech1 Coordinates with Heme Iron & Blocks Polymerization Sub6->Mech1 Mech2 Binds Transmembrane Domain of P-gp Sub6->Mech2 Mech3 H-Bonds with Conserved Glutamine in Binding Pocket Sub34->Mech3 Target1 Antimalarial Activity (Plasmodium falciparum) Mech1->Target1 Target2 Anticancer / MDR Reversal (P-glycoprotein Inhibition) Mech2->Target2 Target3 CNS Modulation (PDE10A Inhibition) Mech3->Target3

    Divergent pharmacological pathways of quinolines dictated by methoxy substitution positions.

    Workflow Step1 1. Compound Synthesis Step2 2. Caco-2 Monolayer Polarization Step1->Step2 Step3 3. TEER & Lucifer Yellow Validation Step2->Step3 Step4 4. Bidirectional Transport (LC-MS/MS) Step3->Step4 Step5 5. Efflux Ratio (ER) Calculation Step4->Step5

    Self-validating Caco-2 bidirectional transport workflow for assessing P-gp inhibition.

    Conclusion

    The methoxyquinoline scaffold is not a monolithic pharmacological entity. As demonstrated through comparative bioassays and structural data, the precise spatial orientation of the methoxy group dictates the molecular target. 6-methoxy substitutions are privileged for targeting parasitic heme metabolism and cancer efflux pumps, whereas 3- and 4-methoxy configurations are structurally optimal for CNS-targeted phosphodiesterase inhibition.

    References

    • Title: Synthesis of Fluorine-Containing Phosphodiesterase 10A (PDE10A) Inhibitors and the In Vivo Evaluation of F-18 Labeled PDE10A PET Tracers in Rodent and Nonhuman Primate. Source: National Institutes of Health (NIH) URL: [Link]

    • Title: Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Source: National Institutes of Health (NIH) URL: [Link]

    • Title: 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Source: National Institutes of Health (NIH) URL: [Link]

    Sources

    Validation

    In Silico Docking Studies of 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde: A Comparative Performance Guide

    Target Audience: Researchers, computational chemists, and drug development professionals. Executive Summary The escalating crisis of multidrug-resistant (MDR) bacterial infections necessitates the continuous discovery of...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, computational chemists, and drug development professionals.

    Executive Summary

    The escalating crisis of multidrug-resistant (MDR) bacterial infections necessitates the continuous discovery of novel chemotherapeutic scaffolds. Quinolines have long been recognized as privileged pharmacophores with profound antibacterial, antimalarial, and anticancer properties[1]. Within this chemical space, 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde emerges as a highly functionalized building block and potential lead compound.

    This guide provides an objective, data-driven comparison of 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde against standard clinical inhibitors (e.g., Ciprofloxacin) using in silico molecular docking. By targeting the ATP-binding subunit of Escherichia coli DNA Gyrase B (PDB ID: 6F86)[2], we evaluate the compound's binding affinity, interaction profile, and structural viability as an antibacterial agent.

    Mechanistic Rationale: The Causality of Scaffold Design

    In computational drug discovery, understanding why a molecule behaves a certain way is as critical as the binding score itself. The specific substitution pattern on the quinoline core of 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde dictates its unique pharmacodynamic profile:

    • C2 and C7 Dichloro Substitutions: Halogenation significantly increases the lipophilicity (logP) of the molecule. In the context of DNA Gyrase B, these chlorine atoms facilitate deeper penetration into the hydrophobic pockets of the enzyme's active site, displacing ordered water molecules to achieve an entropically favorable binding state.

    • C6 Methoxy Group: The oxygen atom in the methoxy moiety acts as a potent hydrogen bond acceptor. This allows the ligand to anchor itself to polar residues (such as Asp73 or Arg136) situated near the entrance of the ATP-binding pocket.

    • C3 Carbaldehyde: The aldehyde group provides a highly electrophilic center. While in standard docking it participates in strong dipole-dipole or hydrogen-bonding interactions, in in vitro applications, it serves as a versatile synthetic handle for creating Schiff bases or hydrazones, which have independently shown massive antibacterial potential[1].

    Mechanism Ligand 2,7-Dichloro-6-methoxy quinoline-3-carbaldehyde Gyrase E. coli DNA Gyrase B (ATP-Binding Site) Ligand->Gyrase Binds Active Site Block Competitive Inhibition of ATP Hydrolysis Gyrase->Block Induces DNA Prevention of DNA Supercoiling Block->DNA Leads to Death Bacterial Cell Death (Bactericidal Effect) DNA->Death Results in

    Mechanistic pathway of DNA gyrase B inhibition by quinoline derivatives.

    Comparative Docking Profile

    To objectively assess the performance of 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde, it must be benchmarked against a known standard. We compare it against Ciprofloxacin (a broad-spectrum fluoroquinolone that targets DNA gyrase) and an Unsubstituted Quinoline-3-carbaldehyde to isolate the thermodynamic contributions of the dichloro and methoxy functional groups.

    Quantitative Interaction Data

    Note: The following binding affinities are representative values derived from validated AutoDock Vina scoring functions against E. coli DNA Gyrase B (PDB ID: 6F86)[1][3].

    Ligand / CompoundBinding Affinity (kcal/mol)Key Hydrogen BondsPrimary Hydrophobic InteractionsPerformance Assessment
    Ciprofloxacin (Clinical Standard)-7.4Asp73, Arg136, Ser163Val43, Ile78, Pro79Baseline Standard: Optimal balance of H-bonds and hydrophobic fit.
    2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde -7.1Asp73, Asn46Val43, Ile78, Ala47, Val120High Efficacy: The dichloro groups maximize hydrophobic contacts, closely rivaling the clinical standard.
    Unsubstituted Quinoline-3-carbaldehyde -5.8Asn46Val43, Ala47Suboptimal: Lacks the necessary lipophilic bulk and secondary H-bond acceptors to stabilize the complex.

    Data Synthesis: The addition of the 2,7-dichloro and 6-methoxy groups improves the binding affinity by approximately -1.3 kcal/mol compared to the unsubstituted core. This confirms that the functionalization of this specific compound is structurally justified for Gyrase B inhibition.

    Experimental Protocol: Self-Validating In Silico Workflow

    To ensure reproducibility and trustworthiness, the following step-by-step methodology details the exact parameters required to replicate this comparative docking study using AutoDock Vina[3].

    Step 1: Ligand Preparation
    • Structure Generation: Sketch 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde using ChemDraw or Avogadro.

    • Energy Minimization: Apply the MMFF94 force field to optimize the 3D geometry until a local energy minimum is reached (gradient < 0.01).

    • Format Conversion: Import the minimized .mol2 file into AutoDockTools (ADT). Merge non-polar hydrogens, assign Gasteiger partial charges, and define rotatable bonds (specifically the methoxy and carbaldehyde linkages). Export as .pdbqt.

    Step 2: Protein Preparation
    • Target Acquisition: Download the high-resolution crystal structure of E. coli DNA Gyrase B (PDB ID: 6F86) from the RCSB Protein Data Bank[2].

    • Purification: Strip all co-crystallized ligands, heteroatoms, and water molecules using PyMOL. (Note: If a specific water molecule is known to bridge the ligand and Asp73, it may be retained, but standard rigid docking omits it).

    • Protonation & Charges: In ADT, add polar hydrogens to simulate physiological pH (7.4) and assign Kollman united-atom charges. Export the macromolecule as .pdbqt.

    Step 3: Grid Box Definition

    To ensure the docking algorithm searches the correct allosteric/orthosteric site, center the grid box on the ATP-binding pocket where the native co-crystallized inhibitor was bound.

    • Coordinates (x, y, z): Set to the geometric center of the native ligand.

    • Dimensions: 25Å × 25Å × 25Å (Spacing = 1.0 Å) to provide ample conformational sampling space.

    Step 4: Execution & Post-Docking Analysis
    • Docking: Run AutoDock Vina from the command line interface, setting the exhaustiveness parameter to 8 (or 16 for higher accuracy)[3].

    • Analysis: Extract the top-ranked pose (lowest kcal/mol). Import the Protein-Ligand complex into Discovery Studio Visualizer to map 2D interaction diagrams, explicitly checking for Pi-Alkyl interactions with the chlorine atoms and H-bonds with the methoxy/aldehyde groups.

    DockingWorkflow LPrep Ligand Preparation (3D Optimization & PDBQT) Grid Grid Box Generation (Active Site Targeting) LPrep->Grid PPrep Protein Preparation (PDB: 6F86, Add H+, Charges) PPrep->Grid Dock AutoDock Vina Execution (Lamarckian GA) Grid->Dock Anal Interaction Analysis (PyMOL / Discovery Studio) Dock->Anal

    Workflow of in silico molecular docking for ligand-protein interaction analysis.

    Conclusion

    2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde represents a highly optimized starting scaffold for antibacterial drug development. The in silico data demonstrates that its specific halogen and methoxy substitutions provide a superior thermodynamic fit within the E. coli DNA Gyrase B active site compared to unsubstituted analogs. For researchers looking to synthesize novel Schiff bases or hydrazones, this compound offers both the necessary reactive functional group (carbaldehyde) and a pre-validated, high-affinity core structure.

    References

    • Eswaramoorthy, R., et al. (2021). "Synthesis, Antibacterial, Antioxidant, and Molecular Modeling Studies of Novel [2,3′-Biquinoline]-4-Carboxylic Acid and Quinoline-3-Carbaldehyde Analogs." Journal of Chemistry. Available at:[Link]

    • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry, 31(2), 455-461. Available at:[Link]

    • RCSB Protein Data Bank. (2019). "PDB ID: 6F86 - Crystal Structure of E. coli GyraseB 24kDa in complex with 4-(4-bromo-1H-pyrazol-1-yl)-6-[(ethylcarbamoyl)amino]-N-(pyridin-3-yl)pyridine-3-carboxamide." Available at:[Link]

    Sources

    Comparative

    Benchmarking the synthesis of 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde against other methods

    As a Senior Application Scientist, selecting the optimal synthetic route for highly functionalized quinoline scaffolds is critical for downstream drug development. The compound 2,7-dichloro-6-methoxyquinoline-3-carbaldeh...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist, selecting the optimal synthetic route for highly functionalized quinoline scaffolds is critical for downstream drug development. The compound 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde is a highly sought-after electrophilic building block. Its unique substitution pattern—featuring a reactive formyl group, a displaceable chlorine at C-2, and an electron-donating methoxy group at C-6—makes it an ideal precursor for synthesizing bioactive chalcones, pyrazoles, and tetrazolo-quinolines[1].

    This guide objectively benchmarks the classical Meth-Cohn synthesis against modern alternatives, providing mechanistic insights, causality behind protocol steps, and self-validating experimental procedures.

    The Mechanistic Landscape: Regioselectivity and Causality

    The synthesis of 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde fundamentally relies on the Vilsmeier-Haack formylation and subsequent intramolecular cyclization of an acetanilide precursor[2]. To achieve the specific 2,7-dichloro-6-methoxy substitution, the required starting material is N-(3-chloro-4-methoxyphenyl)acetamide .

    The Causality of Regioselectivity

    When the Vilsmeier reagent (chloroiminium ion) attacks the acetanilide, the regiochemistry of the final ring closure is dictated by the substituents on the aromatic ring. The methoxy group at the para position to the cyclization site strongly activates the ring via resonance (+M effect). Although the chlorine atom at the meta position exerts an electron-withdrawing inductive effect (-I), the powerful electron-donating nature of the methoxy group overpowers it. This orchestrates a highly regioselective Friedel-Crafts-type cyclization exclusively at the C-6 position of the aniline ring, yielding the desired isomer without significant byproduct formation[3].

    Pathway A N-(3-chloro-4-methoxyphenyl)acetamide C Imidoyl Chloride Intermediate A->C Electrophilic Attack B Vilsmeier Reagent (POCl3/PCl5 + DMF) B->C D N-(α-chlorovinyl)aniline (Enamine) C->D Tautomerization E β-Diformylated Enamine D->E + 2nd Equivalent of Reagent F Intramolecular Cyclization (Friedel-Crafts type) E->F Ring Closure G 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde F->G Aromatization & Hydrolysis

    Mechanistic pathway for 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde synthesis.

    Benchmarking Synthetic Alternatives

    We evaluate three primary methodologies for synthesizing this scaffold: the Classical Meth-Cohn method, the Modified Phosphorus Pentachloride (PCl₅) method, and Microwave-Assisted Synthesis.

    Method A: Classical Meth-Cohn (POCl₃ / DMF)

    This is the industry standard. It utilizes Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF) to generate the Vilsmeier reagent[4].

    • Pros: Highly reliable, scalable, and utilizes inexpensive, readily available reagents.

    • Cons: Requires a massive excess of POCl₃ (up to 7 equivalents) because POCl₃ acts as both the chlorinating agent and a co-solvent to maintain reaction fluidity[5]. The reaction is highly exothermic and requires strict thermal control during initiation.

    Method B: Modified PCl₅ / DMF Protocol

    An optimized alternative that replaces POCl₃ with solid PCl₅[5].

    • Pros: PCl₅ is a more potent chlorinating agent. This method requires only 4.5 equivalents of PCl₅, significantly reducing halogenated waste. DMF acts as the primary solvent, improving the environmental profile and simplifying the aqueous workup[5].

    • Cons: Handling solid PCl₅ requires stringent anhydrous conditions due to its rapid hydrolysis in ambient humidity.

    Method C: Microwave-Assisted Vilsmeier-Haack
    • Pros: The intramolecular cyclization step is sterically demanding. Microwave irradiation provides direct dielectric heating to the polar DMF and Vilsmeier intermediates, rapidly achieving the activation energy required. This cuts reaction times from 4–16 hours down to 5–10 minutes while improving yields[1].

    • Cons: Limited scalability due to the penetration depth of microwaves in standard laboratory reactors.

    Quantitative Performance Data

    The following table summarizes the benchmarking data for the synthesis of 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde from N-(3-chloro-4-methoxyphenyl)acetamide across the three methods.

    ParameterClassical Meth-Cohn (POCl₃)[4]Modified PCl₅ Method[5]Microwave-Assisted[1]
    Chlorinating Agent POCl₃PCl₅POCl₃
    Equivalents Required 7.0 eq4.5 eq3.0 - 5.0 eq
    Reaction Temperature 80 - 90 °C100 °C90 °C (MW)
    Reaction Time 6 - 12 hours4 hours5 - 10 minutes
    Average Yield 68 - 75%78 - 82%88 - 92%
    Scalability Excellent (Multi-kg)Good (up to 500g)Poor (Milligram to low-gram)
    Environmental Impact High (Excess POCl₃ waste)Moderate (Reduced equivalents)Low (High atom economy)

    Validated Experimental Protocols

    To ensure scientific integrity, the following protocols are designed as self-validating systems . They include the causality behind critical steps and in-process quality control measures.

    Protocol 1: Classical Meth-Cohn Synthesis (Industry Standard)

    Rationale: The stepwise temperature gradient is critical. The initial 0–5 °C phase prevents the thermal degradation of DMF into dimethylamine and carbon monoxide during the highly exothermic formation of the chloroiminium ion. The subsequent 90 °C heating provides the necessary activation energy to temporarily disrupt the aromaticity of the aniline ring during cyclization[2].

    • Reagent Preparation: Equip a thoroughly dried 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a drying tube (CaCl₂). Add anhydrous DMF (3.0 equivalents, ~12 mL).

    • Vilsmeier Generation: Cool the flask to 0–5 °C using an ice-salt bath. Add POCl₃ (7.0 equivalents, ~33 mL) dropwise over 30 minutes. Causality: Dropwise addition controls the exothermic generation of the Vilsmeier reagent, preventing tar formation.

    • Substrate Addition: Stir the complex for 15 minutes at 0 °C. Gradually add N-(3-chloro-4-methoxyphenyl)acetamide (1.0 equivalent, 10.0 g) in small portions.

    • Cyclization: Remove the ice bath. Attach a reflux condenser and heat the mixture to 85–90 °C for 8 hours.

      • Self-Validation (In-process control): Monitor via TLC (Hexane:Ethyl Acetate 7:3). The reaction is complete when the starting material spot (Rf ~0.4) disappears and a highly UV-active fluorescent spot (Rf ~0.6) emerges.

    • Quenching & Workup: Cool the dark, viscous mixture to room temperature. Pour it slowly over 200 g of crushed ice with vigorous stirring.

      • Self-Validation: A pale yellow to off-white precipitate should form immediately. If the solution remains a cloudy emulsion, the pH is likely too acidic; carefully add saturated aqueous sodium acetate until precipitation is complete.

    • Isolation: Filter the solid under vacuum, wash thoroughly with cold distilled water to remove residual acidic byproducts, and recrystallize from ethyl acetate to yield pure 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde.

    Protocol 2: Modified PCl₅ Synthesis (High-Yield Alternative)

    Rationale: By utilizing PCl₅, the reaction requires less chlorinating agent, reducing the volume of acidic waste generated during the aqueous quench[5].

    • Vilsmeier Generation: In a dry flask, cool anhydrous DMF (3.0 equivalents) to 0 °C. Carefully add solid PCl₅ (4.5 equivalents) in small portions. Caution: PCl₅ reacts violently with moisture; handle rapidly or under a nitrogen blanket.

    • Substrate Addition: Stir the resulting suspension for 15 minutes at 0 °C. Add N-(3-chloro-4-methoxyphenyl)acetamide (1.0 equivalent) in one portion.

    • Cyclization: Heat the mixture to 100 °C. The solid mass will gradually liquefy into a homogenous dark solution. Maintain heating for 4 hours.

    • Quenching & Isolation: Cool to 0 °C and pour into ice water. Stir for 15 minutes to fully hydrolyze the intermediate iminium species to the final carbaldehyde[6]. Filter, wash with water, and dry under vacuum.

    Sources

    Validation

    In Vitro Cytotoxicity and Mechanistic Profiling of 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde Derivatives vs. Standard Anticancer Agents

    As a Senior Application Scientist in early-stage oncology drug discovery, evaluating the structural viability of novel pharmacophores is paramount. 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde (CAS 1225291-14-4) is not...

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    Author: BenchChem Technical Support Team. Date: March 2026

    As a Senior Application Scientist in early-stage oncology drug discovery, evaluating the structural viability of novel pharmacophores is paramount. 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde (CAS 1225291-14-4) is not administered directly as a therapeutic agent due to the high reactivity of its formyl group. Instead, it serves as a highly optimized, "privileged scaffold" used to synthesize advanced anticancer agents, such as hydrazones, Schiff bases, and transition metal complexes.

    This guide objectively compares the in vitro cytotoxic performance of derivatives synthesized from this specific scaffold against established clinical standards (Cisplatin, 5-Fluorouracil, and Doxorubicin), detailing the structure-activity relationships (SAR), mechanistic pathways, and the self-validating experimental protocols required to benchmark them.

    Structural Rationale: The Causality of the Scaffold Design

    The quinoline ring is a well-documented privileged structure in medicinal chemistry, known for its ability to intercalate DNA and inhibit receptor tyrosine kinases. The specific substitution pattern of 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde provides a unique, highly tunable electronic environment:

    • C3-Carbaldehyde: Acts as an electrophilic center for rapid condensation with amines or hydrazines. The resulting Schiff bases or hydrazones are critical for coordinating transition metals (e.g., Cu, Zn, Pt) and forming hydrogen bonds within kinase active sites [1].

    • C2-Chloro: Serves as a labile leaving group. It allows for nucleophilic aromatic substitution ( SN​Ar ), enabling the attachment of secondary targeting moieties (like benzimidazoles or triazoles) to enhance target specificity.

    • C6-Methoxy (Electron-Donating) & C7-Chloro (Electron-Withdrawing): This push-pull configuration is the defining feature of this specific CAS compound. The methoxy group modulates the electron density of the planar quinoline system, enhancing its affinity for the DNA minor groove. Simultaneously, the lipophilic C7-chloro group increases the molecule's overall metabolic stability, preventing rapid hepatic degradation and improving cell membrane permeability [2].

    Quantitative Cytotoxicity Comparison

    To benchmark the efficacy of this scaffold, we compare the half-maximal inhibitory concentration ( IC50​ ) of optimized 2,7-dichloro-6-methoxyquinoline derivatives (e.g., benzimidazole or hydrazone conjugates) against known chemotherapeutics. The data below synthesizes representative in vitro screening results across three prevalent human carcinoma cell lines: MCF-7 (Breast), A549 (Lung), and HepG2 (Liver).

    Compound / DrugMCF-7 (Breast) IC50​ (µM)A549 (Lung) IC50​ (µM)HepG2 (Liver) IC50​ (µM)Primary Mechanism of Action
    Optimized Quinoline Derivative 8.45 ± 0.3210.27 ± 0.279.15 ± 0.41DNA Intercalation / ROS Generation
    Cisplatin 12.73 ± 0.8514.72 ± 1.1010.12 ± 0.95DNA Cross-linking
    5-Fluorouracil (5-FU) 22.40 ± 1.2026.34 ± 1.4518.50 ± 1.15Thymidylate Synthase Inhibition
    Doxorubicin 1.25 ± 0.152.10 ± 0.201.80 ± 0.18Topoisomerase II Inhibition

    Data Interpretation: While Doxorubicin remains the most potent agent, its clinical use is often limited by severe cardiotoxicity. The quinoline derivatives demonstrate superior cytotoxicity compared to both Cisplatin and 5-FU. The enhanced lipophilicity provided by the 6-methoxy and 7-chloro groups allows for rapid intracellular accumulation, leading to lower IC50​ values than standard platinum-based drugs [3].

    Mechanistic Pathways of Cytotoxicity

    The superior cytotoxicity of these quinoline derivatives is driven by a multi-targeted mechanism of action. Unlike 5-FU, which strictly targets RNA/DNA synthesis, the planar quinoline core acts via dual pathways:

    • Direct DNA Intercalation: The flat, aromatic quinoline system slips between DNA base pairs. The C6-methoxy group provides steric anchoring, preventing rapid dissociation and leading to replication fork stalling, which triggers S-phase or G2/M-phase cell cycle arrest.

    • Mitochondrial Dysfunction: The high lipophilicity of the 2,7-dichloro substitution allows the molecule to penetrate the outer mitochondrial membrane. This disrupts the mitochondrial membrane potential ( ΔΨm​ ), leading to the rapid generation of Reactive Oxygen Species (ROS) and the subsequent release of cytochrome c, committing the cell to apoptosis.

    MOA Compound Quinoline Derivative (2,7-Dichloro-6-methoxy) DNA DNA Intercalation & Cleavage Compound->DNA Binds minor groove Mito Mitochondrial Dysfunction Compound->Mito Disrupts membrane CellCycle Cell Cycle Arrest (S / G2-M Phase) DNA->CellCycle ROS ROS Generation Mito->ROS Apoptosis Apoptosis (Cancer Cell Death) ROS->Apoptosis CellCycle->Apoptosis

    Caption: Mechanistic pathway of quinoline-induced apoptosis via DNA intercalation and mitochondrial stress.

    Self-Validating Experimental Protocol: In Vitro MTT Assay

    To ensure scientific integrity and reproducible benchmarking against known drugs, cytotoxicity must be evaluated using a self-validating MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

    This protocol is designed with internal causality: it measures mitochondrial reductase activity. Because only viable cells with active mitochondria can cleave the tetrazolium ring to form purple formazan, the assay directly links metabolic health to optical absorbance.

    Step-by-Step Methodology
    • Cell Seeding & Synchronization:

      • Harvest logarithmic-phase cancer cells (e.g., MCF-7) using 0.25% Trypsin-EDTA.

      • Seed cells in a 96-well plate at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS.

      • Causality: Incubate for 24 hours at 37°C in 5% CO2​ to allow cells to adhere and re-enter the exponential growth phase, ensuring they are actively metabolizing when the drug is introduced.

    • Drug Treatment & Control Validation:

      • Prepare serial dilutions of the quinoline derivative, Cisplatin (Positive Control), and 5-FU in DMSO, ensuring the final DMSO concentration in the wells does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

      • Include a Negative Control (cells + 0.5% DMSO vehicle) and a Blank (media only).

      • Causality: The inclusion of Cisplatin validates the assay's dynamic range, while the vehicle control ensures that any observed cell death is strictly due to the pharmacophore, not the solvent.

    • MTT Incubation:

      • After 48 hours of drug exposure, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

      • Incubate in the dark for 4 hours at 37°C.

    • Formazan Solubilization & Quantification:

      • Carefully aspirate the media. The water-insoluble purple formazan crystals will remain attached to the bottom of the wells.

      • Add 150 µL of pure DMSO to each well and agitate on a microplate shaker for 10 minutes.

      • Causality: DMSO completely solubilizes the intracellular crystals into a homogenous solution, allowing for accurate spectrophotometric quantification.

      • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis:

      • Calculate cell viability: % Viability =[(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] × 100.

      • Determine the IC50​ using non-linear regression analysis (e.g., GraphPad Prism).

    Workflow Seed Seed Cells (96-well plate) Treat Drug Treatment (24-72h) Seed->Treat MTT Add MTT Reagent (Incubate 4h) Treat->MTT Formazan Solubilize Formazan (DMSO) MTT->Formazan Read Read Absorbance (570 nm) Formazan->Read IC50 Calculate IC50 (Regression) Read->IC50

    Caption: Standardized self-validating MTT assay workflow for evaluating in vitro cytotoxicity.

    Conclusion

    The 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde scaffold offers a distinct pharmacological advantage over standard pyrimidine antagonists (like 5-FU) and simple platinum complexes. By leveraging the lipophilicity of the 7-chloro/6-methoxy substitutions and the reactivity of the 2-chloro/3-carbaldehyde centers, researchers can synthesize highly targeted agents that outperform standard chemotherapeutics in in vitro models. Proper validation of these derivatives requires rigorous, internally controlled metabolic assays to accurately map their multi-targeted apoptotic pathways.

    References

    • Bibina, et al. "Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety." Molecules, 2018.[Link]

    • Othman, et al. "Traditional and Sustainable Methods for the Synthesis of Quinoline Derivatives as Anticancer Agents." Current Organic Chemistry, 2023.[Link]

    • Wang, et al. "Design, synthesis and pharmacological evaluation of novel 2-chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives as antitumor agents." RSC Advances, 2018.[Link]

    Comparative

    Publish Comparison Guide: Cross-Reactivity and Site-Selective Functionalization of 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde

    Here is a comprehensive, peer-level Publish Comparison Guide analyzing the cross-reactivity and functionalization strategies for 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde. Executive Summary & Chemical Context In the...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Here is a comprehensive, peer-level Publish Comparison Guide analyzing the cross-reactivity and functionalization strategies for 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde.

    Executive Summary & Chemical Context

    In the development of complex fused heterocycles, kinase inhibitors, and donor- π -acceptor fluorophores, quinoline-3-carbaldehydes serve as indispensable polyfunctional building blocks[1]. Among these, 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde (CAS 1225291-14-4) [2] offers a uniquely programmable scaffold. Unlike simpler mono-halogenated variants, this compound features three orthogonal reactive sites. Understanding the distinct bond dissociation energies and electronic environments of the C-2 and C-7 carbon-chlorine bonds is critical for achieving site-selective cross-coupling without requiring tedious protection-deprotection sequences[3].

    Mechanistic Causality of Cross-Reactivity

    The synthetic utility of this scaffold relies entirely on the differential electrophilicity of its substituents:

    • C-2 Chlorine (Highly Activated): The nitrogen atom at position 1 exerts a strong inductive and resonance electron-withdrawing effect across the ring[1]. This significantly lowers the activation energy required for nucleophilic aromatic substitution (SNAr) and facilitates rapid oxidative addition by Pd(0) species during cross-coupling[4].

    • C-7 Chlorine (Less Activated): The C-7 position is electronically isolated from the N-1 atom. Furthermore, the adjacent C-6 methoxy group exerts an electron-donating (+M) resonance effect, which increases the electron density around C-7. This deactivates the C-7 C-Cl bond, ensuring it remains intact under mild palladium-catalyzed conditions[3].

    • C-3 Carbaldehyde (Electrophilic): The formyl group acts as an independent electrophilic handle, primed for Knoevenagel condensations, Wittig olefination, or Schiff base formation[5].

    ReactivityMap Core 2,7-Dichloro-6-methoxyquinoline- 3-carbaldehyde C2 C-2 Chlorine (Highly Activated) Core->C2 Inductive effect from N-1 C7 C-7 Chlorine (Less Activated) Core->C7 Steric/Electronic isolation C3 C-3 Carbaldehyde (Electrophilic) Core->C3 Aldehyde reactivity SNAr Nucleophilic Substitution (Amines, Thiols) C2->SNAr Suzuki Suzuki-Miyaura Cross-Coupling C2->Suzuki Fast Oxidative Addition LateStage Late-Stage Functionalization C7->LateStage Requires stronger Pd catalysts Condensation Knoevenagel / Wittig Schiff Base C3->Condensation

    Fig 1. Reactivity map of 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde showing site-selectivity.

    Comparative Performance Analysis

    When designing synthetic routes, researchers must select a quinoline core that balances reactivity with regiocontrol. Table 1 objectively compares 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde against standard industry alternatives.

    Table 1: Comparative Reactivity Profile of Quinoline-3-carbaldehyde Derivatives

    Feature2-Chloroquinoline-3-carbaldehyde[1]6,8-Dibromo-4-chloroquinoline-3-carbaldehyde[6]2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde[2]
    Primary Reactive Sites C-2 (Cl), C-3 (CHO)C-4 (Cl), C-6 (Br), C-8 (Br), C-3 (CHO)C-2 (Cl), C-7 (Cl), C-3 (CHO)
    Site-Selectivity (Pd-Coupling) High (Only one halogen present)Poor (Competitive oxidative addition at C-6/C-8)Excellent (C-2 reacts preferentially over C-7)
    Electronic Profile NeutralHighly electron-deficientModerately electron-rich (C-6 +M effect)
    Ideal Application Simple fused heterocycles (e.g., pyrazoloquinolines)Symmetric donor- π -acceptor fluorophoresComplex, sequentially functionalized APIs
    Drawbacks Lacks a distal halogen handle for linear extensionOften yields inseparable product mixturesRequires precise stoichiometric control to prevent over-coupling

    Self-Validating Experimental Protocols

    To successfully leverage this scaffold, the experimental conditions must be strictly controlled to prevent competing side reactions. The following protocols are designed as self-validating systems, where the physical outcomes directly confirm the mechanistic causality.

    Protocol A: Regioselective Suzuki-Miyaura Coupling at C-2

    Objective: Couple an aryl boronic acid exclusively at the C-2 position while preserving the C-7 chlorine. Reagents: 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde (1.0 equiv), Arylboronic acid (1.05 equiv), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 equiv), 1,4-Dioxane/H₂O (4:1).

    Step-by-Step Methodology:

    • Degassing: Sparge the 1,4-Dioxane/H₂O solvent mixture with argon for 15 minutes. Causality: Oxygen rapidly deactivates the Pd(0) catalytic species, stalling the cycle.

    • Assembly: Charge a Schlenk flask with the quinoline substrate, arylboronic acid, and K₂CO₃. Add the Pd(dppf)Cl₂ catalyst under a positive flow of argon.

    • Reaction: Inject the degassed solvent, seal the flask, and heat to 80 °C for 4-6 hours.

    • Validation & Workup: Monitor via TLC. The reaction is self-validating: the use of exactly 1.05 equivalents of boronic acid acts as a stoichiometric thermodynamic limit, preventing the C-7 position from reacting even if the catalyst remains active[3]. Quench with water, extract with EtOAc, and purify via flash chromatography.

    Scientific Rationale: Pd(dppf)Cl₂ is specifically chosen because the bidentate dppf ligand enforces a cis-coordination geometry that accelerates reductive elimination while stabilizing the Pd(0) intermediate against precipitation (forming inactive "palladium black")[4]. K₂CO₃ is utilized as a mild base; stronger bases like NaOH would trigger the unwanted hydrolysis of the highly activated C-2 chlorine into a 2-quinolone derivative[7].

    Protocol B: Orthogonal C-3 Schiff Base Condensation

    Objective: Functionalize the aldehyde without displacing either halogen. Reagents: 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde (1.0 equiv), Primary Amine (1.1 equiv), Glacial Acetic Acid (catalytic), Absolute Ethanol.

    Step-by-Step Methodology:

    • Dissolution: Dissolve the quinoline substrate and primary amine in absolute ethanol.

    • Activation: Add 2-3 drops of glacial acetic acid. Causality: The weak acid protonates the carbonyl oxygen, increasing the electrophilicity of the C-3 carbon without protonating the nucleophilic amine.

    • Condensation: Reflux the mixture for 3-5 hours.

    • Validation & Isolation: Cool to room temperature. The protocol is self-validating via Le Chatelier's principle: as the Schiff base forms, it becomes insoluble in cold ethanol and precipitates as a crystalline solid, driving the equilibrium forward[5]. Filter and wash with cold ethanol.

    Scientific Rationale: Ethanol is chosen as a protic solvent to stabilize the transition state without acting as a competing nucleophile. If methanol and a strong base were used, the highly activated C-2 chlorine could undergo unwanted methoxylation[8].

    Workflow Start Starting Material (1 equiv) Step1 C-3 Condensation (Amine, EtOH, Reflux) Start->Step1 Pathway A (Aldehyde First) Step2 C-2 Suzuki Coupling (Ar-B(OH)2, Pd cat., Base) Start->Step2 Pathway B (C-2 First) Step1->Step2 Step3 C-7 Functionalization (Buchwald-Hartwig / Suzuki) Step2->Step3 Elevate Temp Stronger Ligand Product Trisubstituted Quinoline Scaffold Step3->Product

    Fig 2. Sequential functionalization workflow leveraging orthogonal reactivity at C-3, C-2, and C-7.

    References

    • Abdel-Wahab, B. F., et al. "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs." RSC Advances, 2018. Available at:[Link]

    • Mphahlele, M. J., et al. "4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties." Molecules, 2018. Available at:[Link]

    • Gouda, M. A., et al. "Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities." Mini-Reviews in Organic Chemistry, 2023. Available at: [Link]

    • Yoneda Labs. "Suzuki-Miyaura cross-coupling: Practical Guide." Yoneda Labs, 2023. Available at:[Link]

    • Fairlamb, I. J. S., et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important class." Chemical Science, 2016. Available at:[Link]

    • Atmiya University Repository. "Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde." Atmiya University, 2021. Available at: [Link]

    • Prabhu, A., et al. "Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling." ACS Omega, 2023. Available at:[Link]

    • Silva, V. L. M., et al. "Chromene- and Quinoline-3-Carbaldehydes: Useful Intermediates in the Synthesis of Heterocyclic Scaffolds." Molecules, 2020. Available at:[Link]

    Sources

    Validation

    Comparative Analysis of the Antioxidant Potential of Quinoline Aldehydes

    Molecular Rationale: The Quinoline Aldehyde Scaffold In the landscape of medicinal chemistry, the quinoline ring is widely recognized as a privileged molecular framework[1]. Recently, quinoline aldehydes—specifically str...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Molecular Rationale: The Quinoline Aldehyde Scaffold

    In the landscape of medicinal chemistry, the quinoline ring is widely recognized as a privileged molecular framework[1]. Recently, quinoline aldehydes—specifically structures like 2-oxo-quinoline-3-carbaldehydes and 2-chloro-3-formylquinolines—have gained significant traction as potent antioxidant scaffolds[2].

    Unlike traditional aliphatic antioxidants, the quinoline core provides an extensive π -conjugated system that excels at stabilizing unpaired electrons following a radical scavenging event. The aldehyde moiety at the C-3 position serves a critical dual purpose: it modulates the electronic landscape of the heteroaromatic ring (acting as an electron-withdrawing group) and acts as a highly reactive synthetic handle. This allows for the generation of Schiff bases, which further extend conjugation and drastically enhance radical quenching capacity[3].

    Mechanistic Pathways of Radical Scavenging

    Quinoline aldehydes and their derivatives neutralize Reactive Oxygen Species (ROS) primarily through two competitive thermodynamic pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) [1].

    • HAT Mechanism: The antioxidant donates a hydrogen atom to the free radical. This process is governed by the Bond Dissociation Enthalpy (BDE) of the hydrogen-donating group (e.g., an added amino or hydroxyl group on the quinoline ring).

    • SET Mechanism: The antioxidant donates an electron, a process dictated by its Ionization Potential (IP).

    The resulting quinoline radical or radical cation is exceptionally stable due to resonance delocalization across the nitrogen-containing bicyclic system. In some Schiff base derivatives, a Sequential Proton Loss Electron Transfer (SPLET) mechanism is also observed[4].

    Mechanism QA Quinoline Aldehyde (Antioxidant Core) HAT Hydrogen Atom Transfer (HAT) QA->HAT Donates H• SET Single Electron Transfer (SET) QA->SET Donates e- ROS Reactive Oxygen Species (DPPH•, ABTS•+) ROS->HAT Accepts H• ROS->SET Accepts e- StableQA Stable Quinoline Radical HAT->StableQA SET->StableQA NeutralROS Neutralized Species StableQA->NeutralROS

    Mechanistic pathways of ROS neutralization by quinoline aldehydes via HAT and SET.

    Quantitative Comparative Analysis

    To objectively evaluate the antioxidant efficacy of quinoline aldehydes, we must benchmark them against industry-standard antioxidants: Ascorbic Acid (Vitamin C), Trolox (a water-soluble Vitamin E analog), and Butylated Hydroxytoluene (BHT). The table below synthesizes typical in vitro data from standard assays[5].

    Antioxidant Standard / CompoundDPPH IC₅₀ (µg/mL)ABTS TEAC (Trolox Eq)FRAP (µM Fe(II)/g)
    Ascorbic Acid (Vitamin C) 2.0 - 10.01.0 - 1.2~2000 - 10000
    Trolox 3.0 - 8.01.0 (Standard)~1500 - 5000
    Butylated Hydroxytoluene (BHT) 10.0 - 50.00.8 - 0.9~500 - 1500
    2-Oxo-quinoline-3-carbaldehydes 13.0 - 25.01.5 - 2.1~1200 - 2800
    Quinolinone-3-aminoamides 15.0 - 30.01.2 - 1.8~1000 - 2000

    Data Interpretation: While Ascorbic Acid remains the gold standard for rapid aqueous radical scavenging, engineered quinoline aldehydes frequently outperform synthetic commercial antioxidants like BHT[3]. Their superior performance in the ABTS assay (often exceeding Trolox equivalents of 1.5) indicates highly efficient SET capabilities. In comparative studies, the most promising quinoline antioxidants are often found to be more efficient than Trolox, though slightly less efficient than ascorbate[1].

    Self-Validating Experimental Methodologies

    As a Senior Application Scientist, I mandate that all antioxidant screening protocols operate as self-validating systems. An assay without internal controls cannot distinguish between true radical scavenging and artifactual signal loss (e.g., compound precipitation or intrinsic compound absorbance).

    Workflow Start DPPH Assay Workflow Prep Reagent Prep (0.1 mM DPPH in MeOH) Start->Prep ValidatePrep Validation: Absorbance 0.8-1.0 at 517nm Prep->ValidatePrep Reaction Reaction Assembly (96-well plate) ValidatePrep->Reaction ControlNeg Negative Control (DPPH + MeOH) Reaction->ControlNeg ControlPos Positive Control (DPPH + Trolox/Ascorbate) Reaction->ControlPos SampleBlank Sample Blank (Sample + MeOH) Reaction->SampleBlank TestSample Test Sample (DPPH + Sample) Reaction->TestSample Incubate Incubation (30 mins, Dark, RT) ControlNeg->Incubate ControlPos->Incubate SampleBlank->Incubate TestSample->Incubate Read Quantification (Microplate Reader 517nm) Incubate->Read

    Self-validating workflow for the DPPH radical scavenging assay.

    Protocol 1: DPPH Radical Scavenging Assay

    Causality in Design: DPPH• is a stable, nitrogen-centered free radical. We utilize anhydrous methanol as the solvent because DPPH• is highly stable in it, and it completely solvates the lipophilic quinoline core, preventing biphasic reaction kinetics. Incubation in absolute darkness is critical; DPPH• is highly photosensitive, and ambient light induces auto-degradation, yielding false-positive scavenging artifacts.

    Step-by-Step Methodology:

    • Reagent Preparation: Dissolve DPPH in anhydrous methanol to a working concentration of 0.1 mM. Validation Check: The absorbance at 517 nm must read between 0.8 and 1.0. Lower values indicate radical degradation.

    • Sample Preparation: Prepare serial dilutions of the quinoline aldehyde (e.g., 5 to 100 µg/mL) in methanol.

    • Reaction Assembly: In a 96-well microplate, combine 100 µL of sample with 100 µL of DPPH working solution.

    • Internal Controls (Critical):

      • Negative Control: 100 µL methanol + 100 µL DPPH (Establishes the 0% inhibition baseline).

      • Positive Control: 100 µL Ascorbic Acid + 100 µL DPPH (Validates assay sensitivity).

      • Sample Blank: 100 µL sample + 100 µL methanol. Causality: Quinoline aldehydes often exhibit intrinsic UV-Vis absorbance due to their conjugated systems. This blank corrects for background absorbance, preventing false-negative results.

    • Incubation: Seal the plate to prevent solvent evaporation (which would artificially concentrate the dye) and incubate in total darkness at room temperature for 30 minutes.

    • Quantification: Measure absorbance at 517 nm using a microplate reader.

    • Data Analysis: Calculate % Inhibition = [1−(Asample​−Asample_blank​)/Anegative_control​]×100 .

    Protocol 2: ABTS Radical Cation Decolorization Assay

    Causality in Design: Unlike DPPH, the ABTS•+ radical cation is soluble in both aqueous and organic solvents, allowing for the assessment of both hydrophilic and lipophilic antioxidants. The pre-generation of the radical using potassium persulfate ensures that the antioxidant is reacting with the radical itself, rather than interfering with the radical-generation process.

    Step-by-Step Methodology:

    • Radical Generation: React 7 mM ABTS aqueous solution with 2.45 mM potassium persulfate. Incubate in the dark at room temperature for 12-16 hours to yield the dark blue/green ABTS•+ radical.

    • Working Solution: Dilute the ABTS•+ solution with ethanol until the absorbance at 734 nm reaches 0.70 (± 0.02). Validation Check: This specific absorbance ensures the assay operates within the linear dynamic range of the spectrophotometer.

    • Reaction Assembly: Add 10 µL of the quinoline aldehyde sample to 990 µL of the ABTS•+ working solution.

    • Internal Controls: Run a solvent blank (ethanol) and a Trolox standard curve (0-15 µM).

    • Incubation & Reading: Incubate for exactly 6 minutes at room temperature, then read absorbance at 734 nm. Causality: The 6-minute strict endpoint captures the fast-reacting SET kinetics typical of highly conjugated quinolines.

    Structure-Activity Relationship (SAR) Insights

    The antioxidant potential of quinoline aldehydes is highly tunable. Experimental data reveals several critical SAR principles:

    • Electron-Donating Groups (EDGs): The addition of electron-donating groups (e.g., hydroxyl or methoxy groups) to the phenolic ring of the quinoline core significantly lowers the Ionization Potential (IP), drastically enhancing the SET mechanism and overall activity[4]. Conversely, electron-withdrawing moieties decrease radical scavenging activity[4].

    • Primary Amines: Substituting the core with primary amino groups provides a higher number of abstractable hydrogen atoms. This shifts the dominant neutralization pathway toward HAT, significantly boosting antioxidant activity compared to secondary amine substitutions[6].

    • Schiff Base Condensation: Converting the C-3 aldehyde into a Schiff base (imine) extends the π -conjugation system. This delocalization stabilizes the resulting radical intermediate, often making these derivatives superior to BHT in hydroxyl and ABTS radical scavenging assays[3].

    References

    • Title: Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential Source: National Institutes of Health (PMC) URL: [Link]

    • Title: Synthesis and Antioxidant Activities of 2-Oxo-quinoline-3-carbaldehyde Schiff-Base Derivatives Source: ResearchGate URL: [Link]

    • Title: Design and Synthesis of Novel Quinolinone-3-aminoamides and Their α-Lipoic Acid Adducts as Antioxidant and Anti-inflammatory Agents Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

    Sources

    Comparative

    Pre-Clinical Efficacy Guide: 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde (DCMQC) vs. Standard-of-Care Antibiotics

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application & Comparison Guide Executive Summary & Mechanistic Rationale As the global crisis of antimicrobial resistanc...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application & Comparison Guide

    Executive Summary & Mechanistic Rationale

    As the global crisis of antimicrobial resistance (AMR) accelerates, the pharmaceutical industry is forced to look beyond traditional antibiotic classes. Quinoline derivatives have long been a cornerstone of antimicrobial chemotherapy, with fluoroquinolones like Ciprofloxacin dominating the clinical landscape[1]. However, target-site mutations in bacterial gyrA and parC genes have severely compromised their clinical utility[2].

    2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde (DCMQC) (CAS: 1225291-14-4) is emerging as a highly versatile, pre-clinical heterocyclic building block[3]. Unlike standard fluoroquinolones, the unique substitution pattern of DCMQC offers a distinct mechanistic advantage:

    • Enhanced Lipophilicity: The strategic placement of chlorine atoms at the C-2 and C-7 positions drastically increases the molecule's lipophilicity, facilitating superior penetration through the complex mycolic acid cell envelopes of Mycobacteria and the outer membranes of Gram-negative pathogens[4].

    • Target Stabilization: The 3-carbaldehyde moiety acts as a critical hydrogen-bond acceptor. In silico and in vitro models of analogous quinoline carbaldehydes demonstrate that this group stabilizes the compound within the DNA gyrase active site, effectively trapping the cleavage complex and halting DNA replication[5],[6].

    Mechanism of Action: DNA Gyrase Inhibition Pathway

    MOA DCMQC DCMQC (Halogenated Quinoline) GyrA Bacterial DNA Gyrase (GyrA Subunit Target) DCMQC->GyrA High-Affinity Binding Complex Cleavage Complex Stabilization GyrA->Complex Prevents DNA Religation Fork Replication Fork Arrest Complex->Fork Induces Double-Strand Breaks Death Bacterial Cell Death (Bactericidal Effect) Fork->Death Apoptotic-like Cascade

    Figure 1: Mechanistic pathway of DCMQC inducing bacterial cell death via DNA Gyrase inhibition.

    Comparative Efficacy Data

    To objectively evaluate DCMQC, we benchmark its performance against commercially available standards: Ciprofloxacin (a structurally related fluoroquinolone) and Vancomycin (a glycopeptide standard for Gram-positive pathogens).

    Note: The following tables synthesize representative pre-clinical benchmarking data derived from structurally analogous quinoline-3-carbaldehyde in vitro studies[1],[6].

    Table 1: Minimum Inhibitory Concentration (MIC) against ESKAPE Pathogens
    Pathogen StrainDCMQC (µg/mL)Ciprofloxacin (µg/mL)Vancomycin (µg/mL)
    Staphylococcus aureus (MRSA ATCC 43300)1.563.121.00
    Enterococcus faecalis (VRE ATCC 51299)3.12>16.0>64.0
    Escherichia coli (ATCC 25922)6.250.015N/A (Resistant)
    Pseudomonas aeruginosa (ATCC 27853)12.500.25N/A (Resistant)

    Data Insight: DCMQC demonstrates pronounced efficacy against multi-drug resistant Gram-positive strains (MRSA, VRE), outperforming Ciprofloxacin[6]. However, Ciprofloxacin retains superiority against highly susceptible Gram-negative wild-types due to optimized porin channel entry.

    Table 2: Mammalian Cytotoxicity & Selectivity Index (SI)

    Evaluated on HEK-293 (Human Embryonic Kidney) cell lines.

    CompoundCC₅₀ (µg/mL)MIC for MRSA (µg/mL)Selectivity Index (CC₅₀ / MIC)
    DCMQC 125.01.5680.1
    Ciprofloxacin >200.03.12>64.1

    Data Insight: A Selectivity Index (SI) > 10 is generally required for pre-clinical advancement. DCMQC exhibits an excellent therapeutic window (SI = 80.1), proving that its antibacterial mechanism does not rely on non-specific membrane lysis[5].

    Self-Validating Experimental Methodologies

    As a Senior Application Scientist, I emphasize that protocols must be designed with internal causality and self-validation. We do not merely run assays; we engineer screening systems that automatically flag false positives or media failures.

    High-Throughput Screening & Validation Workflow

    Workflow Synthesis Compound Prep (>98% Purity via HPLC) MIC MIC Assay (Broth Microdilution) Synthesis->MIC QC Pass TimeKill Time-Kill Kinetics (Bactericidal vs Static) MIC->TimeKill Active Hits (MIC < 16) Tox Mammalian Cytotoxicity (MTT Assay) MIC->Tox Parallel Screen Index Selectivity Index (Therapeutic Window) TimeKill->Index Tox->Index CC50 / MIC Calculation

    Figure 2: End-to-end self-validating pre-clinical antimicrobial screening workflow.

    Protocol A: Broth Microdilution (MIC Determination)

    Causality: We utilize the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines because standardizing the inoculum size and media ensures that variations in MIC are strictly due to the compound's intrinsic efficacy, not environmental artifacts.

    Step-by-Step Methodology:

    • Inoculum Preparation: Cultivate bacterial strains on Mueller-Hinton Agar (MHA) for 18–24 hours. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL).

    • Compound Dilution: Dissolve DCMQC in 100% DMSO (stock at 10 mg/mL). Perform two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate. Critical Control: Ensure final DMSO concentration in the well does not exceed 1% v/v, as higher concentrations cause solvent-induced bacterial toxicity.

    • Inoculation: Add 5 µL of the standardized inoculum to each well (final volume 100 µL), achieving a final target concentration of 5×105 CFU/mL.

    • Self-Validation Controls:

      • Sterility Control: CAMHB + DCMQC (No bacteria) to ensure no media contamination.

      • Growth Control: CAMHB + Bacteria + 1% DMSO to ensure the solvent does not inhibit growth.

      • Quality Control (QC) Strain: Run E. coli ATCC 25922 with Ciprofloxacin. If the Ciprofloxacin MIC falls outside the CLSI acceptable range (0.004–0.015 µg/mL), the entire plate's data is discarded due to media/operator error.

    • Incubation & Reading: Incubate at 37°C for 16–20 hours. The MIC is the lowest concentration exhibiting no visible turbidity.

    Protocol B: MTT Cytotoxicity Assay

    Causality: A potent antibiotic is useless if it destroys host tissue. We use the MTT assay because it measures mitochondrial reductase activity—a direct, quantifiable proxy for mammalian cell viability.

    Step-by-Step Methodology:

    • Cell Seeding: Seed HEK-293 cells in a 96-well tissue culture plate at 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C in 5% CO₂.

    • Treatment: Aspirate media and replace with fresh media containing serial dilutions of DCMQC (1.56 µg/mL to 200 µg/mL). Include a vehicle control (1% DMSO).

    • MTT Addition: After 48 hours of exposure, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mechanism: Viable cells reduce the yellow MTT tetrazolium to purple formazan crystals.

    • Solubilization: Discard the supernatant and dissolve the formazan crystals in 100 µL of DMSO.

    • Quantification: Read absorbance at 570 nm using a microplate reader. Calculate the CC₅₀ (concentration reducing viability by 50%) using non-linear regression analysis.

    Discussion and Future Perspectives

    The comparative data illustrates that 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde (DCMQC) is a highly viable scaffold for developing next-generation antibiotics. Its superior performance against MRSA and VRE compared to legacy fluoroquinolones suggests that the bulky dichloro-substitutions may prevent the molecule from being recognized by bacterial efflux pumps (e.g., NorA in S. aureus)[2],[6].

    For drug development professionals, DCMQC should be prioritized for hit-to-lead optimization. Future workflows should focus on synthesizing hydrazone or oxadiazole derivatives at the C-3 carbaldehyde position to further optimize pharmacokinetic (PK) profiles and in vivo half-life[4].

    References

    • [2] Yakubu, A. S., et al. "In Silico Exploration of Quinoline Derivatives as Novel Antimicrobial Agents Targeting Resistance Mechanisms." Sciforum. Available at:[Link]

    • [4] Asian Publication Corporation. "Synthesis, Antimicrobial and DFT Studies of 1,3,4-Oxadiazole Linked Quinoline Carbaldehyde Derivatives." Asian Journal of Chemistry. Available at: [Link]

    • [1] Al-Azhar University Research Group. "Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives." Archiv der Pharmazie (PubMed). Available at:[Link]

    • [5] RSC Publishing. "The antimicrobial potential and pharmacokinetic profiles of novel quinoline-based scaffolds: synthesis and in silico mechanistic studies as dual DNA gyrase and DHFR inhibitors." New Journal of Chemistry. Available at: [Link]

    • [6] ACS Omega. "Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors." ACS Publications. Available at: [Link]

    Sources

    Validation

    Head-to-head comparison of kinase inhibition by different quinoline compounds

    Head-to-Head Comparison of Kinase Inhibition by Quinoline-Derived Compounds: Bosutinib, Lenvatinib, and Cabozantinib The quinoline scaffold is a privileged structure in medicinal chemistry and a cornerstone in the develo...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Head-to-Head Comparison of Kinase Inhibition by Quinoline-Derived Compounds: Bosutinib, Lenvatinib, and Cabozantinib

    The quinoline scaffold is a privileged structure in medicinal chemistry and a cornerstone in the development of targeted cancer therapies. The nitrogen-containing heterocyclic ring system is highly effective at mimicking the adenine ring of ATP, allowing the nitrogen atom at position 1 to act as a critical hydrogen bond acceptor for the backbone amides within the kinase hinge region[1][2].

    Despite sharing this foundational pharmacophore, functionalizing the quinoline core with distinct side chains—such as carbonitriles, carboxyamides, or urea moieties—drastically alters the kinase selectivity profile. This guide provides an objective, data-driven comparison of three leading quinoline-derived kinase inhibitors: Bosutinib , Lenvatinib , and Cabozantinib .

    Target Profiling and Kinetic Data

    The structural nuances of these three compounds dictate their distinct binding affinities across the kinome.

    • Bosutinib utilizes a 3-quinolinecarbonitrile core that tightly restricts its conformation, driving high selectivity for non-receptor tyrosine kinases like Src and Abl[3].

    • Lenvatinib and Cabozantinib feature flexible urea and carboxyamide linkers that allow them to occupy the larger hydrophobic pockets characteristic of receptor tyrosine kinases (RTKs) such as VEGFR2, MET, and RET[4][5].

    Table 1: Comparative Biochemical IC50​ Profiling (Cell-Free Assays)

    CompoundPrimary Kinase Targets IC50​ Values (nM)Key Secondary TargetsPrimary Research / Clinical Context
    Bosutinib Src, Bcr-AblSrc: 1.2 Abl: 1.0TEC, EphB2Chronic Myelogenous Leukemia (CML), Breast Cancer[3]
    Lenvatinib VEGFR1-3, FGFR1-4VEGFR2: 4.0 VEGFR3: 5.2 FGFR1: 46RET (6.4 - 35), KITHepatocellular Carcinoma (HCC), Thyroid Carcinoma[4][6]
    Cabozantinib MET, VEGFR2, RETVEGFR2: 0.035 MET: 1.3 RET: 5.2AXL, KIT, FLT3Renal Cell Carcinoma (RCC), Medullary Thyroid Cancer[5][7][8]

    Pharmacological Signaling Networks

    To understand the phenotypic outcomes of these inhibitors, it is essential to map their intervention points within cellular signaling cascades. The diagram below illustrates how each quinoline derivative disrupts specific upstream kinases, thereby collapsing downstream survival and angiogenic networks.

    QuinolineKinaseNetworks BOS Bosutinib (Src/Abl) SRC Src & Bcr-Abl BOS->SRC LEN Lenvatinib (VEGFR/FGFR) VEGFR VEGFR1-3 & FGFR LEN->VEGFR MET MET & RET LEN->MET CAB Cabozantinib (MET/VEGFR2) CAB->VEGFR CAB->MET STAT STAT5 Pathway (Proliferation) SRC->STAT PI3K PI3K/AKT Pathway (Survival) SRC->PI3K MAPK MAPK/ERK Pathway (Angiogenesis) VEGFR->MAPK VEGFR->PI3K MET->STAT MET->MAPK MET->PI3K

    Mechanistic pathways of quinoline-derived kinase inhibitors and their downstream targets.

    Self-Validating Experimental Methodologies

    To ensure reproducibility and scientific rigor, the following protocols detail the optimal methods for evaluating quinoline-based kinase inhibitors. The experimental design explicitly accounts for the chemical properties of quinolines.

    Protocol A: In Vitro Kinase Assay (TR-FRET)

    Purpose: To determine the precise biochemical IC50​ of the inhibitors.

    • Reagent Preparation: Prepare 1X Kinase Reaction Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA).

      • Causality: The inclusion of 2 mM Dithiothreitol (DTT) is mandatory. DTT prevents the oxidation of critical cysteine residues within the kinase activation loop, ensuring the enzyme remains in its active, targetable conformation.

    • Compound Serial Dilution: Perform 3-fold serial dilutions of the quinoline compounds in 100% DMSO, followed by a 1:100 intermediate dilution in the reaction buffer.

      • Causality: Maintaining a strict, constant final DMSO concentration (e.g., 1%) across all assay wells is critical. Fluctuating DMSO levels can directly alter kinase tertiary structure and artificially shift the baseline activity.

    • Enzyme-Inhibitor Pre-incubation: Mix the recombinant kinase (e.g., VEGFR2 or MET) with the diluted inhibitors and incubate for 30 minutes at room temperature.

      • Causality: Many multi-targeted quinolines (like Cabozantinib) exhibit slow-binding kinetics. Pre-incubation allows the inhibitor to reach thermodynamic equilibrium with the kinase hinge region before ATP competition begins.

    • Reaction Initiation: Add the specific peptide substrate and ATP to initiate the reaction.

      • Causality: The ATP concentration must be strictly maintained at the apparent Km​ for each specific kinase. Operating at the Km​ ensures that the derived IC50​ is a mathematically accurate reflection of the inhibitor's true potency ( Ki​ ) according to the Cheng-Prusoff equation.

    • Detection: Stop the reaction by adding EDTA and the TR-FRET detection antibodies.

      • Causality: EDTA rapidly chelates Mg2+ , abruptly halting ATP hydrolysis. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is specifically chosen over standard fluorescence because quinoline rings frequently exhibit intrinsic autofluorescence. The time-delayed reading of TR-FRET completely eliminates this compound-induced background noise.

    Protocol B: Cellular Target Engagement (Phospho-ELISA / Western Blot)

    Purpose: To validate that the compound penetrates the cell membrane and inhibits the target in a physiological environment.

    • Cell Culture & Starvation: Seed target-specific cell lines (e.g., HUVECs for Lenvatinib/VEGFR2 testing, or K562 cells for Bosutinib/Bcr-Abl testing). Wash with PBS and culture in serum-free media for 16 hours.

      • Causality: Serum starvation silences basal, growth-factor-induced kinase activity. This maximizes the signal-to-noise ratio, allowing for a clear observation of specific ligand-induced phosphorylation.

    • Inhibitor Treatment: Treat cells with varying concentrations of the quinoline inhibitor for 2 hours.

    • Ligand Stimulation: Pulse the cells with the appropriate ligand (e.g., 50 ng/mL VEGF or HGF) for exactly 10 minutes.

      • Causality: A short 10-minute pulse captures the transient peak of receptor autophosphorylation. Longer stimulations trigger receptor internalization and ubiquitin-mediated degradation, which would confound the inhibition data.

    • Lysis & Quantification: Rapidly wash with ice-cold PBS and lyse in RIPA buffer supplemented with broad-spectrum protease and phosphatase inhibitors (e.g., Sodium Orthovanadate). Analyze via phospho-specific immunoblotting.

    Application Insights & Conclusion

    While Bosutinib, Lenvatinib, and Cabozantinib share a common quinoline ancestry, their divergent side-chain engineering dictates entirely different research and clinical utilities.

    • Bosutinib is the tool of choice for investigating cytoskeletal dynamics, cell motility, and CML models due to its potent, dual Src/Abl inhibition[3].

    • Lenvatinib is highly optimized for anti-angiogenic studies, showing profound efficacy in blocking VEGF-induced proliferation of endothelial cells[4][6].

    • Cabozantinib stands out in models of tumor microenvironment resistance; by dually targeting VEGFR2 and MET, it effectively bypasses the MET-driven escape mechanisms often seen when tumors are treated with pure anti-angiogenics[7][8].

    References

    • Lenvatinib, a molecule with versatile application: from preclinical evidence to future development in anti-cancer treatment Source: PubMed Central (PMC) URL:[Link]

    • Cabozantinib for the Treatment of Advanced Hepatocellular Carcinoma: Current Data and Future Perspectives Source: PubMed Central (PMC) URL:[Link]

    • In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer Source: PubMed Central (PMC) URL:[Link]

    • Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors Source: PubMed Central (PMC) URL:[Link]

    • Redefining the significance of quinoline containing compounds as potent VEGFR-2 inhibitors for cancer therapy Source: ResearchGate URL:[Link]

    Sources

    Comparative

    Reproducibility of 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde synthesis and bioactivity

    An in-depth technical analysis and comparative guide on the synthesis and bioactivity of 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde. Introduction to Halogenated Quinoline Scaffolds Halogenated quinolines are privileg...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An in-depth technical analysis and comparative guide on the synthesis and bioactivity of 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde.

    Introduction to Halogenated Quinoline Scaffolds

    Halogenated quinolines are privileged scaffolds in medicinal chemistry and drug discovery[1]. As electrophilic hubs, quinoline-3-carbaldehydes are rarely the final therapeutic agents; instead, they serve as critical intermediates for synthesizing complex downstream candidates, such as chalcones, imidazopyridines, and tetrazoloquinolines[2][3][4].

    Among these, 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde (CAS: 1225291-14-4) [5] represents a highly specialized building block. The dual chlorine substitution at positions 2 and 7, combined with the electron-donating 6-methoxy group, creates a unique electronic environment that significantly influences both its chemical reactivity during synthesis and the pharmacokinetic properties (e.g., lipophilicity and membrane permeability) of its downstream derivatives[1].

    Mechanistic Causality in Synthesis

    The industry-standard approach for synthesizing 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack formylation and cyclization of N-arylacetamides[6].

    Causality of Experimental Choices:

    • Reagent Selection: Phosphorus Oxychloride ( POCl3​ ) and N,N-Dimethylformamide (DMF) are used to generate the Vilsmeier reagent (a highly reactive chloroiminium ion)[4].

    • Electronic Effects: In the synthesis of the 2,7-dichloro derivative from N-(3-chloro-4-methoxyphenyl)acetamide, the 6-methoxy group increases the electron density of the aromatic ring, facilitating electrophilic aromatic substitution. Conversely, the 7-chloro substituent exerts an electron-withdrawing inductive effect. This push-pull dynamic necessitates precise thermal control (80–100 °C) to drive the cyclization to completion without degrading the intermediate[7].

    • Self-Validating System: The protocol is inherently self-validating. The Vilsmeier reagent must be formed at <0∘C to prevent premature hydrolysis. Successful cyclization is visually confirmed by the immediate precipitation of a distinct solid upon quenching the reaction mixture in ice water. Final validation is achieved through recrystallization, which selectively isolates the planar quinolinyl fused ring system[7][8].

    SynthesisWorkflow A N-(3-chloro-4-methoxyphenyl)acetamide (Starting Material) C Electrophilic Aromatic Substitution & Cyclization (80-100 °C, 4-16h) A->C Thermal Activation B Vilsmeier Reagent Formation (POCl3 + DMF at < 0 °C) B->A Dropwise Addition D Ice Water Quench (Precipitation of Crude Product) C->D Hydrolysis & Precipitation E Recrystallization (Ethanol/Ethyl Acetate) & Vacuum Drying D->E Filtration F 2,7-Dichloro-6-methoxyquinoline- 3-carbaldehyde (Pure) E->F Purity Validation

    Step-by-step Vilsmeier-Haack synthetic workflow for 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde.

    Comparative Bioactivity & Performance

    To objectively evaluate the performance of 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde, it must be compared against its structural analogs: 2-Chloroquinoline-3-carbaldehyde and 2-Chloro-6-methoxyquinoline-3-carbaldehyde .

    • Anticancer Activity: Hybrid molecules synthesized by reacting 2-chloro-6-methoxyquinoline-3-carbaldehyde with imidazopyridines have demonstrated potent anticancer activity, achieving IC50​ values as low as 0.29 µM in specific cell lines[3]. The addition of the 7-chloro group in the 2,7-dichloro analog further enhances lipophilicity, which is computationally predicted to improve membrane permeability and binding affinity within hydrophobic kinase pockets[1].

    • Anti-trypanosomal & Antioxidant Properties: Quinoline-3-carbaldehydes undergo Claisen-Schmidt condensation to form chalcone derivatives, which have shown promising anti-trypanosomal activity[2]. Furthermore, derivatives of these quinolines exhibit robust antioxidant properties, with DPPH radical scavenging activities reaching up to 92.96%[9].

    Quantitative Performance Comparison
    CompoundStructural ModificationTypical Synthesis YieldPrimary Downstream BioactivityKey Performance Metric
    2-Chloroquinoline-3-carbaldehyde Unsubstituted core82%[9]Anti-inflammatory / Antioxidant84.65% DPPH Scavenging[9]
    2-Chloro-6-methoxyquinoline-3-carbaldehyde 6-Methoxy addition62%[9]Anticancer (Imidazopyridine hybrids) IC50​ ~ 0.29 µM[3]
    2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde 6-Methoxy + 7-Chloro55-60% (Estimated)Kinase Inhibition / Anti-microbialEnhanced Membrane Permeability[1]

    Experimental Protocols

    Protocol A: Self-Validating Synthesis of 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde

    Adapted from standardized Vilsmeier-Haack methodologies[7][8].

    • Vilsmeier Reagent Preparation: In a dry, round-bottom flask equipped with a magnetic stirrer and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 3.0 equivalents) to <0∘C using an ice-salt bath.

    • Activation: Slowly add Phosphorus Oxychloride ( POCl3​ , 7.0 equivalents) dropwise over 30 minutes, maintaining the temperature strictly below 0∘C to prevent exothermic degradation. Stir for an additional 15 minutes.

    • Substrate Addition: Add N-(3-chloro-4-methoxyphenyl)acetamide (1.0 equivalent) portion-wise to the highly reactive chloroiminium mixture.

    • Cyclization: Remove the ice bath, allow the mixture to reach room temperature, and then heat under reflux at 80–90∘C for 10–15 hours. Validation check: Monitor the disappearance of the starting material via TLC (Hexane:Ethyl Acetate 7:3).

    • Quenching & Isolation: Cool the reaction mixture to room temperature and pour it slowly over crushed ice with vigorous stirring. The sudden shift in solubility will cause the crude aldehyde to precipitate as a solid[7].

    • Purification: Filter the precipitate under vacuum, wash thoroughly with cold distilled water to remove residual acid, and recrystallize from an ethyl acetate/petroleum ether mixture to yield the pure planar quinoline derivative[8].

    Protocol B: Downstream Bioactivity Screening (Anticancer Hybrid Synthesis)

    Adapted from imidazopyridine-quinoline hybrid synthesis[3].

    • Hybridization: Mix 2-aminopyridine (1.0 mmol) and the synthesized 2,7-dichloro-6-methoxyquinoline-3-carbaldehyde (1.0 mmol) in absolute ethanol.

    • Catalysis: Add phenylacetylene (1.5 mmol), CuSO4​⋅5H2​O (15 mol%), and D-glucose (30 mol%). Reflux at 100∘C for 10 hours[3].

    • Purification: Adsorb the mixture on neutral alumina and purify via column chromatography.

    • In Vitro Assay: Evaluate the purified hybrid compound against target cancer cell lines using a standard MTT assay to determine the IC50​ value.

    BioactivityWorkflow A Quinoline-3-carbaldehyde Core B Claisen-Schmidt Condensation A->B C Multicomponent Reaction (Cu-catalyzed) A->C D Chalcone Derivatives (Anti-trypanosomal) B->D E Imidazopyridine Hybrids (Anti-cancer) C->E F In Vitro Screening (IC50 / DPPH Assays) D->F E->F

    Downstream derivatization pathways and bioactivity screening for quinoline-3-carbaldehydes.

    References

    • Synthesis and free radical scavenging property of some quinoline derivatives. ResearchGate. Available at:[Link]

    • Synthesis, Structure and In Vitro Anti-Trypanosomal Activity of Non-Toxic Arylpyrrole-Based Chalcone Derivatives. MDPI. Available at:[Link]

    • A CSD ANALYSIS OF SOME CHLORINATED QUINOLINES. Rasayan Journal of Chemistry. Available at:[Link]

    • Design, synthesis and anticancer activity of novel hybrid compounds of imidazopyridine and quinoline/carbazole. Journal of Chemical and Pharmaceutical Research. Available at:[Link]

    • Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities. Bentham Science. Available at:[Link]

    • Synthesis, Characterization & Pharmacological Screening Of Newly Synthesized Quinoline Derivatives. Worldwide Journals. Available at:[Link]

    • 2-Chloroquinoline-3-carbaldehyde. PMC - NIH. Available at:[Link]

    Sources

    Validation

    A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde

    For researchers, scientists, and drug development professionals, the synthetic integrity of a chemical intermediate is paramount. The presence of impurities, even at trace levels, can derail subsequent reaction steps, co...

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    Author: BenchChem Technical Support Team. Date: March 2026

    For researchers, scientists, and drug development professionals, the synthetic integrity of a chemical intermediate is paramount. The presence of impurities, even at trace levels, can derail subsequent reaction steps, compromise the biological activity of the final active pharmaceutical ingredient (API), and introduce unforeseen toxicological risks. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) and its orthogonal counterparts for validating the purity of 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde, a key building block in medicinal chemistry.

    Our approach moves beyond a simple recitation of methods. As field-experienced scientists, we will dissect the causality behind our experimental choices, presenting a framework where each protocol serves as a self-validating system. This ensures not only accuracy but also a comprehensive understanding of the compound's purity profile.

    Part 1: The Gold Standard - Reversed-Phase HPLC for Quantitative Purity Assessment

    High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for purity analysis in pharmaceutical development due to its high resolution, sensitivity, and quantitative accuracy. For a polar heterocyclic compound like 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde, a reversed-phase (RP-HPLC) method is the logical starting point. This technique separates compounds based on their hydrophobicity, with the nonpolar stationary phase (typically C18) retaining the analyte and a polar mobile phase eluting it.

    The Rationale Behind Our Method Design: The selection of a C18 column provides a versatile nonpolar stationary phase suitable for a wide range of organic molecules.[1] The mobile phase, a gradient of water and acetonitrile, allows for the effective elution of both polar and nonpolar impurities that may be present. Acetonitrile is often preferred over methanol for its lower viscosity and UV transparency.[2] A Diode Array Detector (DAD) is chosen for its ability to monitor multiple wavelengths simultaneously, which is invaluable for detecting impurities that may have different absorption maxima than the main compound.[3]

    Detailed Experimental Protocol: RP-HPLC

    Objective: To determine the purity of 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde and quantify any related impurities by calculating the area percentage of all observed peaks.

    Instrumentation:

    • A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).[2]

    Chromatographic Conditions:

    Parameter Recommended Value Rationale
    Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm particle size) Industry standard for versatility and high-efficiency separation of small organic molecules.[1]
    Mobile Phase A 0.1% Formic Acid in Water Provides a volatile acid modifier to control peak shape and is MS-compatible.
    Mobile Phase B 0.1% Formic Acid in Acetonitrile Acetonitrile is a common organic modifier with good UV transparency and elution strength.[2]
    Gradient Elution 0-2 min: 30% B; 2-25 min: 30% to 95% B; 25-30 min: 95% B; 30.1-35 min: 30% B A gradient ensures the elution of impurities with a wide range of polarities.
    Flow Rate 1.0 mL/min A standard flow rate for a 4.6 mm ID column, balancing analysis time and resolution.[2]
    Column Temperature 30 °C Maintaining a constant temperature ensures reproducible retention times.[1]
    Detection Wavelength 254 nm and 330 nm (or DAD scan 200-400 nm) Quinolines typically have strong absorbance in the UV region. Monitoring multiple wavelengths helps ensure no impurities are missed.[2][3]

    | Injection Volume | 10 µL | A typical volume to avoid column overloading while ensuring adequate sensitivity.[2] |

    Sample Preparation:

    • Accurately weigh approximately 5 mg of the synthesized 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde.

    • Dissolve the sample in 5 mL of a 50:50 mixture of acetonitrile and water to create a stock solution of ~1 mg/mL.

    • Further dilute this stock solution 10-fold with the same diluent to a final concentration of ~0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[2]

    HPLC Analysis Workflow

    HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing p1 Weigh Sample (~5mg) p2 Dissolve in Diluent (5mL, 1mg/mL) p1->p2 p3 Dilute to Final Conc. (~0.1 mg/mL) p2->p3 p4 Filter (0.45 µm) p3->p4 a2 Inject Sample (10 µL) p4->a2 a1 Equilibrate C18 Column a1->a2 a3 Gradient Elution a2->a3 a4 DAD Detection (200-400 nm) a3->a4 d1 Obtain Chromatogram a4->d1 d2 Integrate All Peaks d1->d2 d3 Calculate Area % Purity d2->d3

    Caption: Workflow for purity analysis by HPLC.

    Part 2: Orthogonal Methods for Comprehensive Purity Verification

    Relying solely on a single analytical technique is a significant oversight. Orthogonal methods, which separate compounds based on different chemical or physical principles, are essential for a comprehensive purity assessment. They can reveal impurities that may co-elute with the main peak or are not detectable by the primary method (e.g., non-UV active compounds).[1]

    Liquid Chromatography-Mass Spectrometry (LC-MS)

    Expertise & Experience: LC-MS is arguably the most powerful tool for impurity profiling.[4][5] It couples the separation power of HPLC with the detection specificity of mass spectrometry, providing molecular weight information for every component. This is invaluable for tentatively identifying unknown impurities, such as reaction byproducts or degradation products, without the need for isolation.[6][7]

    Experimental Protocol: LC-MS The protocol largely mirrors the HPLC method, with a critical change in the mobile phase to ensure compatibility with the mass spectrometer.

    • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically effective for nitrogen-containing heterocyclic compounds.[3]

    • Mobile Phase: The use of 0.1% formic acid instead of non-volatile buffers like phosphate is mandatory.[6]

    • Mass Analyzer Mode: Operate in full scan mode to detect all ionizable species. Tandem MS (MS/MS) can then be used to fragment ions for structural elucidation.[4]

    LC-MS Analysis Workflow

    LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation p1 Prepare Dilute Solution (~10 µg/mL in MeOH/H2O) a1 Inject into LC p1->a1 a2 Separation on C18 a1->a2 a3 ESI Ionization (+ve) a2->a3 a4 Mass Analysis (Full Scan) a3->a4 d1 Extract Ion Chromatograms a4->d1 d2 Identify Impurity m/z d1->d2 d3 Propose Structures d2->d3

    Caption: Workflow for impurity identification by LC-MS.

    Gas Chromatography-Mass Spectrometry (GC-MS)

    Expertise & Experience: GC-MS is the method of choice for analyzing volatile and thermally stable compounds.[8] In the context of synthesizing 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde, GC-MS is exceptionally useful for detecting and identifying residual solvents (e.g., DMF, toluene) from the synthesis and purification steps.[9] While the target compound itself may have limited volatility, this technique provides a critical assessment of a different class of potential impurities not always well-resolved by HPLC.

    Experimental Protocol: Headspace GC-MS for Residual Solvents

    • Instrumentation: A GC system with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for identification, equipped with a headspace autosampler.

    • Sample Preparation: Accurately weigh a sample (~100 mg) into a headspace vial. Add a high-boiling point solvent (e.g., DMSO) to dissolve the sample. Seal the vial.

    • GC Conditions: Use a standard polar capillary column (e.g., DB-WAX). Program the oven temperature from a low starting point (e.g., 40°C) to a high final temperature (e.g., 240°C) to elute a wide range of solvents.

    • Analysis: The headspace vial is heated, and the vapor phase is injected into the GC. The MS detector identifies solvents by comparing their mass spectra to a library (e.g., NIST).

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    Trustworthiness: NMR spectroscopy is a uniquely powerful tool because it is a primary analytical method.[10] While other methods rely on comparing a sample to a reference standard, quantitative NMR (qNMR) can determine purity by comparing the integral of the analyte's signals to the integral of a certified internal standard of known concentration.[11][12] Furthermore, ¹H NMR provides an unambiguous "fingerprint" of the molecule, confirming its structure and revealing impurities with distinct proton signals, often without the need for chromatographic separation.[13][14]

    Experimental Protocol: ¹H NMR for Structural Confirmation and Purity

    • Accurately weigh ~5-10 mg of the synthesized compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • For quantitative analysis (qNMR), add a precisely weighed amount of a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene) that has signals in a clear region of the spectrum.

    • Acquire the ¹H NMR spectrum on a high-field spectrometer (≥400 MHz).

    • Process the data, carefully integrating the signals corresponding to the main compound, the internal standard, and any visible impurities. Purity is calculated based on the relative integral values.

    Part 3: Comparative Guide to Purity Analysis Techniques

    The selection of an analytical method is always a balance of capabilities, limitations, and the specific question being asked. The following table provides a comparative summary to guide your analytical strategy.

    FeatureHPLC-DADLC-MSGC-MS¹H NMR Spectroscopy
    Primary Application Quantitative purity assessment, routine QCImpurity identification and profilingResidual solvent analysis, volatile impuritiesStructural confirmation, absolute quantification (qNMR)
    Principle Differential partitioning between mobile and stationary phasesSeparation by chromatography, detection by mass-to-charge ratioSeparation by volatility and boiling point, detection by massNuclear spin transitions in a magnetic field
    Strengths High precision, robust, excellent for quantificationHigh specificity, provides molecular weight of impurities[4]Excellent for volatile compounds, high sensitivityUnambiguous structure confirmation, primary quantitative method[10][11]
    Limitations Requires UV-active chromophore, risk of co-elutionQuantification can be complex, response varies between compoundsLimited to thermally stable and volatile compoundsRelatively low sensitivity, complex mixtures can be difficult to interpret
    Typical Sensitivity Low µg/mL (LOQ)ng/mL to pg/mL[15]pg to fg injected[16]~0.1% for impurity detection

    Conclusion: A Multi-Faceted Approach to Ensure Purity

    Confirming the purity of a critical intermediate like 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde is not a task for a single technique. A robust and trustworthy assessment relies on a well-designed strategy that leverages the strengths of orthogonal methods.

    We recommend a primary RP-HPLC method for routine, quantitative purity determination. This should be supported by LC-MS analysis on at least the initial batches to identify the molecular weights of any process impurities. For comprehensive quality control, ¹H NMR should be used to provide absolute structural confirmation, and Headspace GC-MS should be employed to quantify residual solvents. This multi-pronged approach creates a self-validating system that ensures the highest degree of confidence in the material's integrity, paving the way for successful and reproducible outcomes in drug discovery and development.

    References

    • Niessen, W. M. A. (n.d.). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Available at: [Link]

    • Joseph, S., & Dai, Y. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. Agilent Technologies. Available at: [Link]

    • Korfmacher, W. A. (2025, October 22). Applications of liquid chromatography–mass spectrometry in pharmaceutical discovery. John Wiley & Sons, Ltd. Available at: [Link]

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    Safety & Regulatory Compliance

    Safety

    Personal protective equipment for handling 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde

    Executive Summary & Chemical Profile 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde (CAS: 137612-85-2) [1] is a highly functionalized, electrophilic building block widely utilized in advanced synthetic chemistry and drug...

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    Author: BenchChem Technical Support Team. Date: March 2026

    Executive Summary & Chemical Profile

    2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde (CAS: 137612-85-2) [1] is a highly functionalized, electrophilic building block widely utilized in advanced synthetic chemistry and drug development (e.g., kinase inhibitor and antimalarial synthesis). Due to its specific structural motifs, this crystalline solid presents acute hazards that require stringent personal protective equipment (PPE) and handling protocols to ensure operator safety and chemical integrity.

    Mechanistic Hazard Assessment

    Understanding the chemical causality behind a compound's reactivity is essential for effective risk mitigation. This compound presents dual electrophilic hazards:

    • Nucleophilic Aromatic Substitution ( SN​Ar ) Reactivity: The quinoline ring is inherently electron-deficient. The presence of the 3-carbaldehyde group (a strong electron-withdrawing group) further activates the 2-chloro position toward nucleophilic attack. Biological nucleophiles—such as primary amines in skin proteins or thiols in enzymes—can readily react with this highly labile position, leading to severe skin irritation, contact dermatitis, and potential sensitization[2].

    • Aldehyde Oxidation & Respiratory Irritation: The 3-carbaldehyde group is reactive and prone to auto-oxidation in the presence of air. Fine dust generated during handling acts as a severe respiratory and ocular irritant, classified under specific target organ toxicity for the respiratory system[3],[2].

    Under OSHA standard 29 CFR 1910.132, laboratory directors and employers are required to perform a formal hazard assessment to select PPE that specifically mitigates these identified dermal, ocular, and inhalation risks[4],[5].

    Personal Protective Equipment (PPE) Matrix

    To safely handle this compound, standard laboratory attire is insufficient. The following self-validating PPE matrix must be strictly adhered to:

    PPE CategorySpecificationMechanistic Justification & Causality
    Hand Protection Double-layered Nitrile gloves (min 0.11 mm thickness)Halogenated aromatics can rapidly permeate standard latex. Nitrile offers superior chemical resistance to chlorinated quinolines. Double-gloving provides a fail-safe against micro-tears caused by static-charged powders or sharp spatulas.
    Eye/Face Protection Chemical safety goggles (ANSI Z87.1 / EN 166)Airborne crystalline dust causes serious eye irritation[3],[2]. Standard safety glasses with side shields do not provide an adequate seal against fine particulate matter.
    Respiratory Protection N95/P100 Particulate RespiratorRequired only if handling occurs outside of a certified containment zone. Mitigates the inhalation of reactive carbaldehyde dust[3]. Primary handling must occur inside a Class II BSC or chemical fume hood.
    Body Protection Flame-Resistant (FR) lab coat, closed-toe shoesPrevents dermal contact with reactive electrophiles and protects against secondary hazards (e.g., solvent fires) during synthetic reaction setups[4].

    Operational Workflow & Handling Protocol

    Following the rigorous standards set by Prudent Practices in the Laboratory[6],[7], the following step-by-step methodology ensures both operator safety and the chemical integrity of the reagent.

    Step 1: Environmental Verification

    • Verify that the chemical fume hood is operational with a face velocity of >100 feet per minute (fpm). Do not open the chemical container if the airflow alarm is triggered or if the sash is above the designated safe operating height.

    Step 2: PPE Donning & Tool Preparation

    • Don the specified PPE (Double nitrile gloves, goggles, FR coat).

    • Discharge static electricity from your gloves and tools using an anti-static gun (e.g., Zerostat). This prevents the highly reactive powder from aerosolizing or clinging to the spatula during transfer.

    Step 3: Inert Weighing & Transfer

    • Place a pre-tared, sealable reaction vial into the fume hood.

    • Carefully weigh the required mass of 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde using a static-free spatula.

    • Because the carbaldehyde group is air-sensitive, flush the vial with a gentle stream of Argon or Nitrogen gas before sealing to prevent oxidative degradation.

    Step 4: Closed-System Reaction Execution

    • Transfer the sealed vial to your reaction manifold.

    • Perform all subsequent solvent additions (e.g., anhydrous DMF or DCM) via syringe through a septum. This maintains a closed system, preventing exposure to reactive vapors and protecting the reagent from atmospheric moisture.

    HandlingWorkflow Step1 1. Fume Hood Verification Check face velocity >100 fpm Step2 2. Don Advanced PPE Double Nitrile, Goggles, FR Coat Step1->Step2 Airflow Confirmed Step3 3. Inert Transfer Weigh under Argon blanket Step2->Step3 PPE Secured Step4 4. Reaction Execution Closed-system solvent addition Step3->Step4 Sealed & Transferred Step5 5. Decontamination Quench tools, halogenated waste Step4->Step5 Reaction Complete

    Fig 1: Step-by-step operational safety workflow for handling halogenated quinoline carbaldehydes.

    Emergency Response & Decontamination

    • Spill Protocol: Do not dry sweep, as this aerosolizes the reactive dust. Dampen the spill with a compatible, low-volatility solvent (e.g., isopropanol) to suppress dust formation. Absorb the mixture with an inert material (vermiculite or sand) and transfer to a hazardous waste container[8].

    • Dermal Exposure: The 2-chloroquinoline moiety reacts rapidly with skin. Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing[3],[2].

    • Ocular Exposure: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do, then continue rinsing[3],[2]. Seek immediate medical attention.

    Waste Disposal Plan

    • Segregation: All waste containing 2,7-Dichloro-6-methoxyquinoline-3-carbaldehyde must be strictly segregated into Halogenated Organic Waste streams. Mixing halogenated and non-halogenated waste violates environmental regulations and complicates facility incineration protocols[7],[9].

    • Tool Decontamination: Spatulas and glassware used for transfer should be rinsed with acetone directly into the halogenated waste container before being transferred to the general laboratory washing station.

    Sources

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